1,5-Naphthalenedisulfonic acid disodium dihydrate
Description
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Properties
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMXIDAHDPDMU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370606 | |
| Record name | AC1MC2KT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-30-0 | |
| Record name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076758300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1MC2KT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E42LQH91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
This guide provides a comprehensive overview of the chemical and physical properties of 1,5-naphthalenedisulfonic acid disodium dihydrate. It is intended for researchers, scientists, and drug development professionals who utilize this versatile compound in their work. The information presented herein is synthesized from authoritative sources to ensure technical accuracy and provide field-proven insights into its application.
Introduction: A Molecule of Strategic Importance
1,5-Naphthalenedisulfonic acid and its salts are cornerstone reagents in various scientific and industrial fields. The disodium salt, in its dihydrate form, is particularly noted for its high water solubility and stability, making it a preferred choice for applications ranging from dye synthesis to pharmaceutical formulation.[1] Its rigid naphthalene core, functionalized with two sulfonic acid groups, imparts a unique amphiphilic character that is central to its utility as a dispersing agent, a chemical intermediate, and a specialized counterion in drug development.[1][2] This guide will delve into the core chemical properties, analytical methodologies, and practical applications that underpin its significance.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is critical for its effective application. The key physicochemical and structural data for 1,5-naphthalenedisulfonic acid disodium dihydrate are summarized below.
Core Chemical Identity
The compound is the disodium salt of 1,5-naphthalenedisulfonic acid, typically crystallizing with two molecules of water.
| Property | Value | Source(s) |
| IUPAC Name | disodium;naphthalene-1,5-disulfonate;dihydrate | [3] |
| Synonyms | Armstrong's acid disodium salt, Disodium naphthalene-1,5-disulphonate | [4][5] |
| CAS Number | 76758-30-0 (dihydrate), 1655-29-4 (anhydrous/hydrate) | [3][5] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3] |
| Molecular Weight | 368.29 g/mol | |
| Appearance | White to off-white crystalline powder | [6] |
Structural Elucidation
The molecule's structure is defined by a naphthalene ring system symmetrically substituted at the 1 and 5 positions with sulfonate groups. This arrangement is crucial to its properties, influencing its electronic distribution, solubility, and interaction with other molecules.
Sources
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- 4. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agrochemx.com [agrochemx.com]
An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate (CAS: 76758-30-0)
Executive Summary
This technical guide provides a comprehensive overview of 1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS No. 76758-30-0), a versatile aromatic organic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental chemical and physical properties, synthesis, analytical validation, and key applications. We will explore its role as a crucial chemical intermediate, a formulation excipient in pharmaceuticals, and a tool in analytical chemistry. The causality behind experimental choices and the methodologies for ensuring compound integrity are emphasized to provide actionable, field-proven insights.
Chemical Identity and Physicochemical Properties
1,5-Naphthalenedisulfonic acid disodium dihydrate is the hydrated sodium salt of Armstrong's acid.[1] The strategic placement of the two sulfonate groups at the 1 and 5 positions of the naphthalene ring dictates its chemical properties, including its high polarity, water solubility, and utility as a divalent counterion.[1][2]
Structural Information
-
IUPAC Name: disodium;naphthalene-1,5-disulfonate;dihydrate[3]
-
Chemical Structure:
Figure 1. 2D structure of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
Physicochemical Data
The compound's physical and chemical characteristics are critical for its handling, storage, and application. Key quantitative data are summarized below.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Highly soluble in water (≥500 g/L at 20°C) | [2] |
| Melting Point | >300°C | [2] |
| pH | 7.0 - 9.0 (1% aqueous solution) | [2] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3][4] |
| Molecular Weight | 368.29 g/mol | [3][4][5] |
Synthesis and Manufacturing Principles
The production of 1,5-naphthalenedisulfonic acid disodium dihydrate is a multi-step process rooted in classical aromatic chemistry. The core of the synthesis is the disulfonation of naphthalene, followed by neutralization to form the desired salt.
Core Synthesis Pathway: Sulfonation of Naphthalene
The primary industrial method involves the direct sulfonation of naphthalene using oleum (fuming sulfuric acid, H₂SO₄·SO₃).[1][6][7] The reaction conditions are critically controlled to favor the formation of the 1,5-isomer over other isomers like the 1,6- or 2,7-disulfonic acids.[6][7]
-
Rationale for Oleum: Oleum is a much stronger sulfonating agent than concentrated sulfuric acid. The presence of excess SO₃ is necessary to introduce a second sulfonic acid group onto the deactivated naphthalene ring (the first -SO₃H group is strongly electron-withdrawing).
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 20–35°C) and then heated.[6][7] This staged temperature profile is a deliberate choice to manage the reaction's exothermicity and to kinetically influence the position of sulfonation.
Neutralization and Isolation
Following the sulfonation, the resulting mixture contains the 1,5-naphthalenedisulfonic acid and residual sulfuric acid.[8] The disodium salt is then formed and isolated.
-
Neutralization: The acidic sulfonation mixture is carefully neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH of 5 to 9.[8] This step converts the sulfonic acid groups (-SO₃H) into their sodium sulfonate salts (-SO₃⁻Na⁺).
-
Precipitation and Isolation: The disodium salt is significantly less soluble in the high-ionic-strength aqueous medium (especially in the presence of sodium sulfate) than the starting acid or byproducts.[8] By cooling the neutralized mixture, the 1,5-naphthalenedisulfonic acid disodium salt precipitates and can be isolated via filtration.[8] The dihydrate form crystallizes from the aqueous solution.
The diagram below illustrates the logical flow from raw material to the final product.
Analytical Methodologies for Quality Control
Ensuring the identity, purity, and quality of 1,5-naphthalenedisulfonic acid disodium dihydrate is paramount, especially for applications in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.[9][10]
Principle of HPLC Analysis
The analysis of naphthalenedisulfonic acid isomers is challenging due to their high water solubility and structural similarity.[9] A robust HPLC method is required to separate the main 1,5-isomer from other potential isomers (e.g., 1,6-, 2,6-, 2,7-) and other impurities.[9] The method typically employs reversed-phase or HILIC/anion-exchange mechanisms.[10]
-
Causality of Method Choice: A reversed-phase C18 column is often used but may require an ion-pairing agent to achieve adequate retention of the highly polar, doubly-charged analyte. Alternatively, specialized columns that offer mixed-mode retention (hydrophilic interaction and anion-exchange) can provide excellent separation without ion-pairing agents, which is advantageous for method robustness and MS-compatibility.[10]
Example HPLC Protocol for Purity Determination
This protocol is a representative method for ensuring the quality and purity of the compound.
Objective: To separate and quantify 1,5-naphthalenedisulfonic acid and its common isomers.
Instrumentation & Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: A suitable column, such as one with mixed-mode HILIC and anion-exchange capabilities.[10]
Reagents & Mobile Phase:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with a volatile buffer (e.g., ammonium acetate)
-
Sample Diluent: Water or Mobile Phase mixture
-
Reference Standards: Certified standards of 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid.[9]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[11]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program: A gradient from high organic to high aqueous content to elute the polar analytes.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards to prepare a mixed stock solution.[9] Perform serial dilutions to create a calibration curve (e.g., 1-60 µg/mL).[9]
-
Sample Preparation: Accurately weigh the 1,5-naphthalenedisulfonic acid disodium dihydrate sample and dissolve it in the diluent to a known concentration within the calibration range.
-
Analysis: Inject the standards and sample solutions into the HPLC system.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for peak shape, retention time stability, and resolution between critical pairs).
-
Quantification: Identify peaks based on the retention times of the reference standards. Calculate the concentration of each isomer in the sample using the generated calibration curve. Purity is determined by the area percentage of the main peak relative to all detected peaks.
Applications in Research and Drug Development
The unique properties of 1,5-naphthalenedisulfonic acid disodium dihydrate make it a valuable compound in several scientific and industrial domains.
Intermediate in Chemical Synthesis
Its primary role is as a key building block in the chemical industry.[2][12][13]
-
Dye Manufacturing: It is a foundational intermediate for producing a range of acid and reactive dyes for the textile and paper industries.[2][14][15] The sulfonate groups enhance water solubility, a critical feature for dyeing processes.
-
Organic Synthesis: The naphthalene core can be further functionalized. For example, fusion with NaOH yields 1,5-dihydroxynaphthalene, and nitration leads to nitro- and subsequently amino-naphthalenedisulfonic acids, which are precursors to more complex molecules.[1][7]
Role in Pharmaceutical Formulation
In drug development, the disodium salt serves as a divalent counterion for forming stable, crystalline salts of basic active pharmaceutical ingredients (APIs).[1]
-
Salt Formation (Naphthalenedisulfonate or "Nadisylate"): For basic drug compounds, forming a salt is a common strategy to improve properties like solubility, stability, and bioavailability. Using 1,5-naphthalenedisulfonic acid creates a "nadisylate" salt. This is an alternative to more common counterions like mesylate or tosylate.[1]
-
Rationale: The bulky, rigid, and divalent nature of the naphthalenedisulfonate anion can facilitate the formation of a stable crystal lattice with the protonated basic drug. This can lead to a salt form with desirable physicochemical properties, such as non-hygroscopicity and a sharp melting point, which are advantageous for manufacturing solid dosage forms.
The logical relationship for its use as a counterion is depicted below.
Other Applications
-
Analytical Chemistry: It is used as an electrolyte in some forms of chromatography and as a reagent for detecting metal ions.[1][14]
-
Protein Stabilization: In biochemical assays, it can act as a stabilizing agent for proteins and enzymes.[14]
Safety, Handling, and Storage
While not classified as highly hazardous, proper laboratory and industrial hygiene practices are essential when handling 1,5-naphthalenedisulfonic acid disodium dihydrate.[2][16]
Hazard Identification
-
GHS Statements: Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The signal word is "Warning".[4]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[16][17]
-
Toxicological Profile: The toxicological properties have not been fully investigated, but it may cause skin, eye, and respiratory tract irritation.[16]
Recommended Handling and PPE
-
Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to minimize dust generation and accumulation.[16][17]
-
Personal Protective Equipment (PPE):
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible substances such as strong oxidizing agents.[18]
-
Stability: The compound is stable under recommended storage conditions.
Conclusion
1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS: 76758-30-0) is a compound of significant industrial and scientific utility. Its well-defined chemical properties, stemming from its sulfonated naphthalene structure, make it an indispensable intermediate in the synthesis of dyes and other complex organic molecules. For pharmaceutical scientists, its role as a nadisylate-forming counterion offers a valuable tool for optimizing the physicochemical properties of basic drug candidates. A thorough understanding of its synthesis, analytical validation, and safe handling is crucial for leveraging its full potential in research and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]
-
ALADDIN SCIENTIFIC CORPORATION. (2025, May 30). SAFETY DATA SHEET. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Retrieved from [Link]
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. Retrieved from [Link]
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Armstrong's acid. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
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- 9. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
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- 11. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
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synthesis and characterization of 1,5-Naphthalenedisulfonic acid disodium dihydrate
An In-Depth Technical Guide to the Synthesis and Characterization of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, field-proven framework for the synthesis and detailed characterization of 1,5-Naphthalenedisulfonic acid disodium dihydrate. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations essential for achieving high purity and verifiable product identity. It is structured to serve as a practical reference for laboratory execution and a deeper resource for understanding the compound's behavior and applications.
Strategic Importance and Applications
1,5-Naphthalenedisulfonic acid and its salts are foundational intermediates in several high-stakes industries. The strategic positioning of the two sulfonate groups on the naphthalene core imparts unique properties of solubility, reactivity, and structural rigidity. Its disodium salt is a versatile compound, primarily utilized as:
-
A key intermediate in the synthesis of a wide array of azo dyes, reactive dyes, and acid dyes, where it contributes to the final colorant's intensity, stability, and fastness.[1][2]
-
A building block for more complex organic molecules in pharmaceutical and materials science research and development.[3]
-
A counterion in drug formulation to form stable, crystalline salts of basic drug compounds, offering an alternative to more common salts like mesylates or tosylates.[4]
-
A dispersing agent in dye formulations and water treatment processes, enhancing color yield and stability.[1][5]
-
A stabilizing agent for diazo compounds and for proteins and enzymes in biochemical assays.[1][6]
-
A corrosion inhibitor and anti-scaling agent in various industrial applications.[7]
Given its broad utility, the ability to synthesize and rigorously characterize this compound is a critical capability for any research or development program in these fields.
Synthesis Pathway: From Naphthalene to the Disodium Dihydrate Salt
The industrial synthesis of 1,5-Naphthalenedisulfonic acid is achieved through the controlled disulfonation of naphthalene.[2][4] The key to a successful synthesis is the precise management of reaction conditions to direct the electrophilic substitution to the desired 1 and 5 positions, minimizing the formation of isomeric impurities like the 1,6-disulfonic acid.
The Causality of Controlled Sulfonation
The sulfonation of naphthalene is a kinetically versus thermodynamically controlled process. The initial sulfonation at lower temperatures favors the alpha-position (C1), forming naphthalene-1-sulfonic acid. The introduction of the second sulfonic acid group is directed by both the existing group and the reaction temperature. Lower temperatures (20–60°C) favor the formation of the 1,5-isomer, while higher temperatures can lead to rearrangement and the formation of the thermodynamically more stable 1,6- and 2,7-isomers. Therefore, strict temperature control is paramount. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides the high concentration of the electrophile (SO₃) needed to drive the reaction to disubstitution.[6][8]
Visualizing the Synthesis Workflow
The following diagram outlines the critical stages of the synthesis, from the initial sulfonation to the isolation of the final product.
Caption: Workflow for the synthesis of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
Step-by-Step Synthesis Protocol
This protocol is a synthesized representation of established industrial methods, designed for laboratory-scale replication.[6][8][9]
Safety Precaution: This procedure involves highly corrosive oleum and sulfuric acid. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is dry.
-
Initial Charge: In the dropping funnel, place 75g of refined naphthalene. In the reaction flask, carefully add 180g of 20% oleum.
-
Sulfonation (Part 1): Begin stirring and slowly add the naphthalene from the dropping funnel to the oleum. Maintain the reaction temperature between 30-35°C using an ice bath. The addition should take approximately 3-4 hours.
-
Sulfonation (Part 2): After the initial addition is complete, slowly add 500g of 65% oleum to the reaction mixture. Continue to maintain the temperature at 30-35°C. This second addition should also take approximately 3 hours.
-
Reaction Completion: Once the addition is complete, slowly heat the reaction mixture to 55°C and hold for 6 hours to ensure complete disulfonation.[8]
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred slurry of crushed ice and water. This step is highly exothermic and must be done with caution.
-
Neutralization and Isolation: Cool the aqueous acid solution to 20-25°C. Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) or a slurry of sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the solution reaches 7.0-7.5.[9] The disodium salt of 1,5-naphthalenedisulfonic acid will begin to precipitate.
-
Crystallization: The precipitation can be completed by cooling the mixture further or by "salting out" through the addition of alkaline sodium sulfate.[6]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a cold, dilute sodium sulfate solution to remove residual sulfuric acid and any remaining 1,6-isomer, which is more soluble.[9]
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 100°C to obtain the stable dihydrate form. The anhydrous acid dehydrates at 125°C.[6]
Comprehensive Characterization: A Self-Validating System
Characterization is not merely a final check; it is an integral part of a self-validating synthesis. Each analytical technique provides a piece of the puzzle, and together they confirm the structure, purity, and composition of the final product.
Logical Flow of Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized product.
Caption: A logical workflow for the analytical characterization of the final product.
Expected Analytical Data & Interpretation
The following table summarizes the expected outcomes from key analytical techniques.
| Technique | Parameter | Expected Result for 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate | Causality & Interpretation |
| Appearance | Physical Form | White to slightly off-white crystalline powder.[5] | The purification and crystallization process should yield a clean, solid product. Color may indicate impurities. |
| FTIR | Wavenumber (cm⁻¹) | ~3400-3500 (broad, O-H stretch), ~1200-1250 & ~1040-1080 (S=O stretch), ~3050-3100 (Aromatic C-H stretch) | The broad O-H peak confirms the presence of water of hydration. Strong S=O stretches are characteristic of the sulfonate group. |
| ¹H NMR | Chemical Shift (δ, ppm) | Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm) with specific coupling patterns. | Confirms the C₁₀H₆ aromatic proton skeleton and the 1,5-substitution pattern, which has a higher degree of symmetry than other isomers. |
| ¹³C NMR | Chemical Shift (δ, ppm) | Six distinct signals in the aromatic region (approx. 120-145 ppm). | Confirms the number of unique carbon environments, consistent with the 1,5-substitution pattern. |
| HPLC | Purity | ≥95% (typical commercial grade).[3] | A single major peak at the expected retention time indicates a high-purity sample. Minor peaks may correspond to isomeric impurities or starting materials. |
| TGA | Weight Loss | A distinct weight loss step corresponding to two moles of water (~9.7% of total mass for the dihydrate). | Thermogravimetric analysis quantifies the water of hydration by measuring weight loss upon heating. The dihydrate has a molecular weight of 368.3 g/mol .[10] |
| Elemental Analysis | % Composition | C: ~32.6%, H: ~2.7%, Na: ~12.5%, S: ~17.4% | Provides empirical confirmation of the molecular formula C₁₀H₁₀Na₂O₈S₂.[10] |
Detailed Experimental Protocols for Characterization
-
High-Performance Liquid Chromatography (HPLC): Due to the multi-charged nature of the molecule, which can cause poor peak shape on standard reverse-phase columns, a mixed-mode column is recommended.[11]
-
Column: Newcrom B or similar mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., formic acid or ammonium formate).
-
Detection: UV at a wavelength corresponding to the naphthalene chromophore (e.g., 230 nm).
-
Standard Preparation: Prepare a standard of known concentration in the mobile phase to quantify the synthesized product.
-
-
Thermogravimetric Analysis (TGA):
-
Sample Size: 5-10 mg in an alumina or platinum pan.
-
Atmosphere: Nitrogen, flow rate of 20-50 mL/min.
-
Heating Program: Ramp from ambient temperature to 300°C at a rate of 10°C/min.
-
Interpretation: Analyze the resulting curve for a weight loss step occurring between approximately 100°C and 150°C, corresponding to the loss of water.
-
Safety, Handling, and Storage
Proper handling is crucial for both personal safety and maintaining product integrity.
-
Handling: Use with adequate ventilation to minimize dust generation.[12] Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12] For significant dust generation, use a NIOSH-approved respirator (e.g., N95).
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[12] The compound is hygroscopic.[13]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[12] For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Conclusion
The is a well-established but exacting process that demands careful control over reaction parameters and a multi-faceted analytical approach for verification. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to produce and validate this critical chemical intermediate with confidence. A thorough understanding of the underlying chemical principles, coupled with rigorous analytical validation, ensures the quality and reliability necessary for its diverse and demanding applications.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Retrieved January 21, 2026.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved January 21, 2026, from [Link]
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ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. Retrieved January 21, 2026, from [Link]
- Echemi. (n.d.).
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SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Armstrong's acid. Retrieved January 21, 2026, from [Link]
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1,5-Naphthalenedisulfonic acid disodium dihydrate molecular structure and formula
An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1,5-naphthalenedisulfonic acid disodium dihydrate, a versatile aromatic compound with significant applications in research and industry. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Compound Identity and Significance
1,5-Naphthalenedisulfonic acid disodium dihydrate is the salt form of 1,5-naphthalenedisulfonic acid. The presence of two sulfonate groups on the naphthalene core imparts high water solubility and unique chemical reactivity, making it a valuable intermediate and reagent.[1] It is primarily recognized for its role as a key building block in the synthesis of azo dyes and in various analytical chemistry applications.[1][2]
Common synonyms for this compound include disodium naphthalene-1,5-disulfonate dihydrate and Armstrong's acid disodium salt.[3][4] The CAS number for the dihydrate form is 76758-30-0.[3]
Molecular Structure and Physicochemical Properties
A thorough understanding of the compound's structure and properties is fundamental to its effective application.
Molecular Formula and Weight
The chemical formula for 1,5-naphthalenedisulfonic acid disodium dihydrate is C₁₀H₁₀Na₂O₈S₂.[3] Its molecular weight is approximately 368.3 g/mol .[3] The anhydrous form, C₁₀H₆(SO₃Na)₂ has a molecular weight of 332.26 g/mol .[1][5]
Chemical Structure
The molecule consists of a naphthalene ring system substituted with two sulfonate (SO₃⁻) groups at the 1 and 5 positions. These negatively charged groups are ionically bonded to two sodium cations (Na⁺). The dihydrate designation indicates the presence of two molecules of water of crystallization within the solid-state structure.
Caption: 2D structure of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
Physicochemical Data
The key properties of this compound are summarized in the table below, which is essential for designing experiments and for handling and storage.
| Property | Value | Source(s) |
| CAS Number | 76758-30-0 | [3] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3] |
| Molecular Weight | 368.3 g/mol | [3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95-99% (depending on grade) | [1][5] |
| Solubility | High solubility in water | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [6] |
Synthesis and Manufacturing Overview
The industrial production of 1,5-naphthalenedisulfonic acid and its subsequent conversion to the disodium salt is a well-established process. The choice of sulfonation conditions is critical as it dictates the isomeric purity of the final product.
Synthesis Pathway
The synthesis generally involves two main steps:
-
Sulfonation of Naphthalene: Naphthalene is reacted with a sulfonating agent, typically oleum (fuming sulfuric acid), under controlled temperature conditions.[2][7] The reaction temperature and the concentration of sulfur trioxide in the oleum are key parameters that influence the position of sulfonation on the naphthalene ring.
-
Neutralization: The resulting 1,5-naphthalenedisulfonic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the disodium salt.[8] The product can then be isolated from the aqueous solution, often by precipitation.[7][8]
Caption: Generalized workflow for the synthesis of the target compound.
Key Applications in Scientific and Industrial Contexts
The unique structure of this compound lends itself to a variety of applications, primarily centered around the dye industry and analytical sciences.
Intermediate in Dye Manufacturing
This compound is a crucial intermediate in the production of a wide range of azo dyes.[1] The sulfonate groups enhance the water solubility of the final dye molecules, which is essential for textile dyeing processes. Furthermore, the naphthalene core serves as a chromophore that can be chemically modified to produce dyes with specific colors and fastness properties.[1]
Analytical Reagent
In analytical chemistry, 1,5-naphthalenedisulfonic acid disodium salt is used as a reagent for the detection and quantification of various substances.[1] For instance, it can be employed in spectrophotometric methods to determine the concentration of certain metal ions.[1] It also serves as a stabilizer for diazo compounds, which are important in colorimetric assays.[2]
Other Industrial Uses
Beyond dyes and analytics, this compound finds utility in other areas:
-
Water Treatment: It can act as a dispersant for sludge, aiding in the removal of contaminants.[1][9]
-
Biochemistry: It has been used as a stabilizing agent for proteins and enzymes during biochemical assays.[1]
-
Pharmaceuticals: It has applications in drug formulation, for example, in the synthesis of certain sulfonamide-based drugs to improve solubility.[1]
Experimental Protocol: Spectrophotometric Determination of Metal Ions
To illustrate its practical utility, this section outlines a self-validating protocol for the use of 1,5-naphthalenedisulfonic acid disodium dihydrate as a complexing agent for the spectrophotometric determination of a hypothetical metal ion (M²⁺).
Objective: To quantify the concentration of M²⁺ in an aqueous sample.
Principle: The compound forms a stable, colored complex with M²⁺. The intensity of the color, measured by absorbance, is directly proportional to the concentration of the metal ion, following the Beer-Lambert law.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Stock Standard Solution (1000 ppm M²⁺): Accurately weigh the required amount of a high-purity salt of M²⁺ and dissolve in a known volume of deionized water.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 ppm) from the stock solution.
-
Reagent Solution (0.1% w/v): Dissolve 0.1 g of 1,5-naphthalenedisulfonic acid disodium dihydrate in 100 mL of deionized water.
-
Buffer Solution (pH 5.0): Prepare an appropriate buffer (e.g., acetate buffer) to maintain a constant pH, which is critical for complex formation.
-
-
Calibration Curve Generation:
-
For each working standard, pipette 5 mL into a 25 mL volumetric flask.
-
Add 2 mL of the buffer solution.
-
Add 5 mL of the 0.1% reagent solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer. The λ_max must be predetermined by scanning the spectrum of the complex.
-
Plot a graph of absorbance versus concentration to create the calibration curve.
-
-
Sample Analysis:
-
Treat the unknown sample using the same procedure as the standards.
-
Measure its absorbance.
-
Determine the concentration of M²⁺ in the sample by interpolating its absorbance on the calibration curve.
-
-
Validation:
-
Blank: Prepare a blank solution containing all reagents except the metal ion to zero the spectrophotometer.
-
Quality Control (QC) Sample: Analyze a standard of a known concentration as an unknown to verify the accuracy of the calibration curve. The result should be within ±10% of the known value.
-
Caption: Workflow for quantitative analysis using the described protocol.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[10][6]
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash thoroughly after handling.[10][11][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants. Keep the container tightly closed when not in use.[10][6]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, flush with plenty of water while removing contaminated clothing. If inhaled, move to fresh air. If ingested, give 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention in all cases of significant exposure.[10][6]
References
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1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095. PubChem. [Link]
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Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Cole-Parmer. [Link]
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Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Chemsrc. [Link]
-
Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Autech Industry Co.,Limited. [Link]
-
1,5-Naphthalenedisulfonic acid, disodium salt hydrate | C10H8Na2O7S2 | CID 51346588. PubChem. [Link]
- Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
1,5-Naphthalenedisulfonic acid - Substance Details. US EPA. [Link]
-
Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248. PubChem. [Link]
-
1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. LookChem. [Link]
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An In-depth Technical Guide to the Solubility of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate in Water and Organic Solvents
Introduction
1,5-Naphthalenedisulfonic acid disodium dihydrate is a key intermediate in the synthesis of a wide range of chemicals, including dyes, pigments, and pharmaceuticals.[1] Its utility in various applications is intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate, offering both established data and detailed methodologies for its experimental determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility profile of this compound for formulation, synthesis, and purification processes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 1,5-naphthalenedisulfonic acid disodium dihydrate is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [2] |
| Molecular Weight | 368.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| CAS Number | 76758-30-0 (dihydrate) | [2] |
| Anhydrous CAS | 1655-29-4 | [3][4] |
The presence of two highly polar sulfonate groups and two sodium counter-ions suggests a high affinity for polar solvents, particularly water. The naphthalene backbone, being a large aromatic hydrocarbon, will influence its interaction with less polar organic solvents. The dihydrate form indicates that water molecules are incorporated into the crystal lattice, which can affect the energy required to dissolve the solid.
Aqueous Solubility
1,5-Naphthalenedisulfonic acid and its salts are generally characterized by their high solubility in water.[1] This is a direct consequence of the ionic nature of the sulfonate groups, which readily hydrate in an aqueous environment.
Reported Solubility Data
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. For sulfonic acid salts, this trend is generally observed.[7][8] An increase in temperature provides the necessary energy to overcome the lattice energy of the crystal and to disrupt the hydrogen bonding network of water to accommodate the solute ions. A detailed experimental protocol to determine the temperature-dependent solubility is provided in a later section.
Solubility in Organic Solvents
The solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate in organic solvents is expected to be significantly lower than in water and will be largely dependent on the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have relatively high dielectric constants, which can facilitate the dissolution of ionic compounds. While quantitative data is scarce, it is expected that the compound will have some solubility in these solvents, likely in the order of sparingly soluble to slightly soluble. A study on the related isomer, 1,6-naphthalenedisulfonic acid disodium salt, showed some solubility in ethanol-water mixtures, with solubility decreasing as the proportion of ethanol increases.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are known for their ability to dissolve a wide range of organic and inorganic compounds.[10] Given their high polarity, it is anticipated that 1,5-naphthalenedisulfonic acid disodium dihydrate will exhibit moderate solubility in these solvents.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the sulfonate groups, the solubility in non-polar solvents is expected to be negligible.
A summary of the expected solubility profile is presented in the table below. It is critical to note that these are qualitative predictions, and experimental verification is essential.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very High | Highly polar protic solvent, strong ion-dipole interactions. |
| Methanol | 6.6 | Moderate to Low | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 5.2 | Low | Lower polarity than methanol. |
| DMSO | 7.2 | Moderate | Highly polar aprotic solvent, effective at solvating cations. |
| DMF | 6.4 | Moderate | Polar aprotic solvent. |
| Toluene | 2.4 | Very Low | Non-polar aromatic solvent. |
| Hexane | 0.1 | Negligible | Non-polar aliphatic solvent. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is required. The following sections detail the methodologies for determining the solubility of 1,5-naphthalenedisulfonic acid disodium dihydrate.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Protocol 1: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a robust and widely used technique for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Temperature Control: Place a series of sealed vials containing the chosen solvent (e.g., water, ethanol) in a constant-temperature water bath or incubator set to the desired temperature (e.g., 25°C, 37°C, 50°C). Allow the solvent to equilibrate for at least one hour.
-
Addition of Solute: Add an excess amount of 1,5-naphthalenedisulfonic acid disodium dihydrate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Agitate the vials at a constant rate for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved solute in the filtrate using one of the methods described below.
Protocol 2: Gravimetric Analysis for Aqueous Solubility
This method is straightforward for determining the solubility in a non-volatile solvent like water.
Step-by-Step Methodology:
-
Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method using water as the solvent.
-
Weigh Aliquot: Accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Evaporation: Gently heat the evaporating dish to evaporate the water, leaving behind the solid solute.
-
Drying: Dry the residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
Calculation: The solubility (in g/L) can be calculated using the following formula:
Solubility (g/L) = (Weight of residue (g) / Volume of filtrate (L))
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of the analyte in various solvents.
Step-by-Step Methodology:
-
Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Calibration Curve: Prepare a series of standard solutions of 1,5-naphthalenedisulfonic acid disodium dihydrate of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample into the HPLC system.
-
Quantification: Determine the concentration of the analyte in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength of maximum absorbance (e.g., 230 nm).
Logical Relationship of Experimental Steps
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spectroscopic properties of 1,5-Naphthalenedisulfonic acid disodium dihydrate
An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Prepared by: Gemini, Senior Application Scientist
Foreword: A Multimodal Spectroscopic Approach
For the researcher, scientist, or drug development professional, a complete molecular characterization is not merely a checklist of analytical techniques but a narrative built from complementary data streams. 1,5-Naphthalenedisulfonic acid and its salts are foundational molecules, serving as critical intermediates in dye manufacturing, fluorescent probes, and as counterions in pharmaceutical formulations.[1][2][3][4] A thorough understanding of their spectroscopic signature is therefore paramount for quality control, reaction monitoring, and structural verification.
This guide eschews a rigid template, instead opting for a logical, technique-by-technique exploration of 1,5-Naphthalenedisulfonic acid disodium dihydrate. We will delve into the "why" behind experimental choices, grounding our discussion in the fundamental principles of each spectroscopic method. Our objective is to provide not just data, but a framework for confident and competent analysis.
Core Molecular Identity
Before probing the molecule with electromagnetic radiation, we must first establish its fundamental properties. These values form the basis for all subsequent spectral interpretations.
Chemical Structure
Caption: Structure of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [5] |
| Molecular Weight | 368.3 g/mol | [5] |
| Anhydrous MW | 332.26 g/mol | [6] |
| IUPAC Name | disodium;naphthalene-1,5-disulfonate;dihydrate | [5] |
| CAS Number | 76758-30-0 (dihydrate) | |
| CAS Number | 1655-29-4 (anhydrous salt) | [2][6][7] |
| Appearance | Beige or white powder | [2][6] |
Electronic Spectroscopy: UV-Visible Absorption
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated naphthalene ring system.[8] For aromatic compounds, this is a powerful tool for confirming the presence of the core chromophore.
Causality of Experimental Choices
The benzene ring, the simplest aromatic chromophore, exhibits two primary absorption bands around 180-200 nm and a weaker, secondary band near 260 nm.[9][10] The fused ring system of naphthalene and the presence of auxochromic sulfonate groups are expected to shift these absorptions to longer wavelengths (a bathochromic shift), making them easily accessible with standard spectrophotometers.
The choice of solvent is critical. The ideal solvent must dissolve the analyte without absorbing in the same region.[9] Water or methanol are excellent choices for this highly polar, water-soluble compound. A baseline correction using the pure solvent is non-negotiable; it calibrates the instrument and digitally subtracts any spectral interference from the solvent itself.[9]
Experimental Protocol: UV-Visible Spectrum Acquisition
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL of the compound in deionized water or methanol. From this, create a dilute solution (e.g., 0.01-0.05 mg/mL) in a quartz cuvette.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a reference cuvette with the same solvent used for the sample. Place it in the reference beam path and run a baseline scan from 400 nm down to 200 nm.
-
Sample Measurement: Replace the reference cuvette with the sample cuvette. Acquire the absorbance spectrum over the same wavelength range.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax).
Data Interpretation
The UV spectrum of 1,5-naphthalenedisulfonic acid is expected to show strong absorptions below 230 nm and another characteristic band at higher wavelengths.[11] The conjugation of the naphthalene system results in a complex spectrum, but these features are a clear indicator of the aromatic core. The exact position of λmax can be influenced by solvent polarity and pH.[11]
Caption: Generalized workflow for UV-Vis spectroscopy.
Fluorescence Spectroscopy
Naphthalene derivatives are well-known for their fluorescent properties, a characteristic that is exploited in various sensing and labeling applications.[4][12] Fluorescence spectroscopy provides a highly sensitive method for detection and characterization.
Principles and Expected Spectra
Upon absorbing a photon of sufficient energy (typically at or near its λmax from the UV-Vis spectrum), the molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before emitting a photon to return to the ground state. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. A typical fluorescence experiment involves recording the emission intensity while scanning the emission wavelength, having fixed the excitation wavelength.
Experimental Protocol: Fluorescence Spectrum Acquisition
-
Sample Preparation: Prepare a very dilute solution (typically in the micromolar range or lower) in a suitable solvent (e.g., water) in a fluorescence-grade quartz cuvette. High concentrations can lead to quenching and inner-filter effects, which distort the spectrum.
-
Instrument Setup: Set the excitation wavelength on the spectrofluorometer to a known absorption maximum (e.g., from the UV-Vis spectrum).
-
Emission Scan: Scan the emission monochromator across a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., from 300 nm to 600 nm).
-
Excitation Scan (Optional but Recommended): Set the emission monochromator to the observed emission maximum and scan the excitation monochromator. The resulting excitation spectrum should closely resemble the absorption spectrum, confirming the identity of the emitting species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1,5-naphthalenedisulfonic acid disodium dihydrate, it confirms the substitution pattern and purity of the sample.
Causality of Experimental Choices: The Importance of Sample Preparation
High-quality NMR spectra are entirely dependent on meticulous sample preparation.[13] Any particulate matter in the solution will disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks; no amount of instrument shimming can correct for a poorly prepared sample.[14] Therefore, filtering the sample solution directly into the NMR tube is a mandatory step.[15][16]
The choice of deuterated solvent is dictated by the analyte's solubility.[17] For this salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are appropriate choices. The concentration must be sufficient for a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus, but not so high as to cause viscosity-related line broadening.[13][16]
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Introduction: The Power of Environmentally Sensitive Fluorophores
An In-depth Technical Guide to the Fluorescent Properties of Naphthalene Disulfonic Acid Derivatives
This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent naphthalene disulfonic acid derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the unique environmental sensitivity of these probes and offers practical insights into their use in the laboratory.
Fluorescence spectroscopy is an indispensable tool in the life sciences, offering high sensitivity for visualizing and quantifying biological processes. Among the vast arsenal of fluorescent probes, those whose spectral properties are intrinsically linked to their immediate environment are particularly powerful. Naphthalene and its derivatives, characterized by a rigid, polycyclic aromatic structure, form a cornerstone of this class of fluorophores.[1][2] Their large π-electron conjugated system leads to desirable properties such as high quantum yields and excellent photostability.[1][2]
This guide focuses specifically on derivatives of naphthalene sulfonic acids, with a particular emphasis on aminonaphthalenesulfonates like 8-anilino-1-naphthalenesulfonic acid (ANS), a molecule whose fluorescence is exceptionally sensitive to the polarity of its surroundings.[3][4][5] These probes are weakly fluorescent in aqueous solutions but exhibit a dramatic increase in emission intensity and a significant blue shift in nonpolar, hydrophobic environments.[3][5] This "light-up" characteristic makes them invaluable for studying the dynamic and often elusive hydrophobic surfaces of proteins and membranes, providing critical insights into protein folding, aggregation, and ligand binding—processes of fundamental importance in both basic research and drug discovery.
Fundamental Principles of Fluorescence
To fully appreciate the utility of naphthalene disulfonic acid derivatives, one must first understand the photophysical processes that govern their fluorescence. These events are classically illustrated by a Jablonski diagram.
The Jablonski Diagram: A Molecule's Journey with Light
A fluorophore's interaction with light involves a series of steps:
-
Excitation (Absorption): A molecule in its ground electronic state (S₀) absorbs a photon of light, promoting an electron to a higher-energy excited singlet state (S₁). This process is extremely fast, occurring on the femtosecond timescale.
-
Vibrational Relaxation: The molecule rapidly loses excess vibrational energy to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process that occurs in picoseconds.[6]
-
Fluorescence Emission: From the lowest vibrational level of S₁, the molecule returns to the ground state (S₀) by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to the energy lost during vibrational relaxation. The difference in wavelength between the absorption and emission maxima is known as the Stokes Shift .[7]
Caption: A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.
The Critical Role of the Molecular Environment (Solvatochromism)
The fluorescence of many compounds, especially those with a significant change in dipole moment upon excitation, is profoundly influenced by the surrounding solvent. This phenomenon is known as solvatochromism.
-
Polar Solvents: In polar solvents like water, polar fluorophores are stabilized by a surrounding shell of ordered solvent molecules. Upon excitation, the fluorophore's dipole moment often increases, leading to a re-orientation of the solvent molecules to stabilize the excited state.[6] This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) emission.[6] For probes like ANS, the polar aqueous environment also provides efficient pathways for non-radiative decay, effectively quenching fluorescence.[3]
-
Nonpolar Solvents: In a nonpolar, hydrophobic environment, the stabilizing effect of solvent relaxation is much less pronounced.[6] This results in a higher-energy, blue-shifted emission. Furthermore, the rigid, nonpolar environment can restrict molecular motion, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.[3] This is the core principle behind the utility of ANS and its derivatives as probes for hydrophobic sites.
Synthesis and Structural Diversity
While naphthalene itself is fluorescent, its utility is expanded through chemical derivatization. The addition of sulfonic acid groups enhances water solubility, and the introduction of other functional groups, particularly anilino groups, imparts the desired environmental sensitivity.
A common synthetic route to produce ANS and its derivatives is the Ullmann coupling reaction. Modern approaches have utilized microwave assistance to improve yields and shorten reaction times, making these valuable probes more accessible.[4][5]
Caption: General workflow for the synthesis of ANS derivatives via Ullmann coupling.[4]
This synthetic flexibility allows for the creation of a library of probes with tuned photophysical properties. By altering the substituents on the aniline ring, researchers can modify the probe's absorption/emission wavelengths and quantum yields to suit specific applications.[4] For instance, electron-donating groups like methoxy and methyl have been shown to produce derivatives with high quantum yields.[4]
Photophysical Properties of Naphthalene Sulfonic Acid Derivatives
The hallmark of probes like ANS is the dramatic change in their fluorescence properties upon binding to hydrophobic sites. In aqueous solution, ANS is only weakly fluorescent with an emission maximum around 520 nm.[3] Upon binding to a hydrophobic pocket, such as on the surface of a protein, its fluorescence quantum yield can increase by over 100-fold, and the emission maximum undergoes a significant blue shift to approximately 475 nm.[3]
The underlying mechanism involves a non-coplanar ground state where the naphthalene and phenyl rings are twisted. Upon excitation, the molecule transitions to a planar, intramolecular charge transfer (ICT) state. In a nonpolar environment, this state is stabilized, and radiative decay (fluorescence) is favored. In a polar environment, the excited state is quenched by interaction with water molecules.
The table below summarizes the spectral properties of several ANS derivatives, illustrating how chemical modification can tune their characteristics.
| Derivative Substituent | Max Absorbance (nm, Water) | Max Emission (nm, Water) | Quantum Yield (Φ, Water) | Max Absorbance (nm, Ethylene Glycol) | Max Emission (nm, Ethylene Glycol) | Quantum Yield (Φ, Ethylene Glycol) |
| H (ANS) | 350 | 515 | 0.004 | 368 | 486 | 0.37 |
| 4-Methyl | 348 | 518 | 0.003 | 370 | 490 | 0.51 |
| 4-Methoxy | 358 | 525 | 0.003 | 374 | 500 | 0.62 |
| 4-Chloro | 350 | 508 | 0.002 | 370 | 482 | 0.23 |
| 4-Nitro | 380 | - | 0.000 | 412 | - | 0.000 |
| Data synthesized from ACS Omega (2019).[4][5] |
Applications in Research and Drug Development
The unique properties of naphthalene sulfonic acid derivatives make them versatile tools for probing molecular interactions.
Characterizing Protein Conformation and Stability
Proteins often expose hydrophobic regions during folding, unfolding, or aggregation. ANS can bind to these exposed patches, providing a real-time fluorescent readout of these conformational changes.[3]
-
Detecting Molten Globules: Partially folded protein intermediates, known as "molten globules," are characterized by exposed hydrophobic clusters that are buried in the native state. ANS is widely used to detect and study these important intermediates in protein folding pathways.[3]
-
Monitoring Protein Aggregation: The formation of protein aggregates, a hallmark of many neurodegenerative diseases, frequently involves the exposure of hydrophobic surfaces. The increase in ANS fluorescence can be used to monitor the kinetics of aggregation.[3]
-
Ligand Binding: If a ligand binds to a hydrophobic pocket on a protein, it can displace a pre-bound ANS molecule, causing a decrease in fluorescence. This principle is used in competitive binding assays to determine binding affinities and screen for potential drug candidates.[3]
Caption: Experimental workflow for a protein chemical denaturation study using ANS fluorescence.
Drug Discovery and High-Throughput Screening
The sensitivity of these probes to binding events in hydrophobic pockets makes them ideal for drug discovery. By monitoring the displacement of a probe like ANS from a target protein, libraries of small molecules can be rapidly screened for binding activity.[3] This provides a robust and efficient method for identifying initial hits in a drug development pipeline.
Sensing and Cellular Imaging
Derivatives of naphthalene have been engineered to act as selective fluorescent probes for metal ions, such as Cu²⁺ and Al³⁺. Furthermore, their hydrophobic nature and ability to partition into lipid environments have led to their use in visualizing and studying the properties of cellular membranes.[8]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 8-Anilino-1-Naphthalenesulfonic Acid (ANS)
This protocol is adapted from the method described by St. John et al. in ACS Omega (2019).[4][5]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Aniline
-
Powdered elemental copper (Cu⁰)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
5 mL microwave reaction vial with magnetic stir bar
-
Microwave reactor
Procedure:
-
Prepare a phosphate buffer solution (pH ~6-7) by mixing solutions of Na₂HPO₄ and NaH₂PO₄.
-
To a 5 mL microwave reaction vial, add 8-chloronaphthalene-1-sulfonic acid (1 equiv), aniline (1.1 equiv), and a catalytic amount of powdered elemental copper (10 mol %).
-
Add 5 mL of the phosphate buffer to the vial.
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves (e.g., 100 W) for 1 hour at 100°C with stirring.
-
After the reaction, cool the mixture and purify the product using appropriate chromatographic techniques to isolate the ANS product.
Protocol 2: Monitoring Protein Denaturation with ANS
This protocol provides a general framework for studying protein unfolding using a chemical denaturant.[3]
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
ANS stock solution (e.g., 10 mM in DMSO)
-
Denaturant stock solution (e.g., 8 M Guanidine Hydrochloride (GdmCl) in buffer)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of samples in microcentrifuge tubes, each containing the same final protein concentration (e.g., 5-10 µM).
-
Create a gradient of denaturant concentrations across the series of tubes (e.g., from 0 M to 6 M GdmCl in 0.2 M increments). Adjust the volume with buffer to ensure the final volume is consistent.
-
Add ANS stock solution to each tube to a final concentration of 40-50 µM.[3] Gently mix. The volume of ANS stock should be minimal (e.g., <1% of total volume) to avoid solvent effects from DMSO.
-
-
Incubation:
-
Incubate all samples in the dark at room temperature for at least 1 hour (or until equilibrium is reached) to allow the unfolding process to complete.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer with an excitation wavelength of 360 nm.
-
Record the emission spectrum for each sample from 400 nm to 600 nm.
-
For each spectrum, identify the wavelength of maximum emission (λ_max) and the fluorescence intensity at that wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_max as a function of the denaturant concentration.
-
The resulting plot should be a sigmoidal curve representing the transition from the folded (low fluorescence) to the unfolded (high fluorescence) state.
-
Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm), which is a measure of the protein's stability.
-
Conclusion and Future Outlook
Naphthalene disulfonic acid derivatives, exemplified by the widely used ANS probe, are exceptionally powerful tools in the molecular sciences. Their fluorescence, which is exquisitely sensitive to the polarity of the local environment, provides a direct window into the hydrophobic landscapes of proteins and membranes. The ability to synthesize a wide range of these derivatives allows for the fine-tuning of their photophysical properties, expanding their applicability from fundamental studies of protein folding to high-throughput drug screening and cellular imaging. As our understanding of complex biological systems deepens, the continued development of novel, highly specific, and multi-functional naphthalene-based probes will undoubtedly play a crucial role in unraveling the next wave of scientific discoveries.
References
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de Oliveira, G. A., et al. (2015). Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,5-Naphthalenedisulfonic acid. PubChem. Retrieved from [Link]
-
St. John, F. J., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Retrieved from [Link]
-
St. John, F. J., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. National Institutes of Health. Retrieved from [Link]
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Kokunov, Y. V., et al. (2022). Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. ResearchGate. Retrieved from [Link]
-
Sangeetha, P., et al. (2022). Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. Taylor & Francis Online. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Naphthalene derivatives as fluorescent probe. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Retrieved from [Link]
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University of Canterbury. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. Retrieved from [Link]
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National Institutes of Health. (2020). Review of Fluorescence Spectroscopy in Environmental Quality Applications. Retrieved from [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
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OUCI. (n.d.). Solvent and Environmental Effects. Retrieved from [Link]
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Semantic Scholar. (n.d.). Association of fluorescent probes 1-anilinonaphthalene-8-sulfonate and 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid with T7 RNA polymerase. Retrieved from [Link]
-
National Institutes of Health. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Retrieved from [Link]
-
National Institutes of Health. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]
-
PubMed. (1982). The Determinants of the Changes in Fluorescence of 8-anilino-1-naphthalene Sulfonic Acid Induced in Particle Systems. Retrieved from [Link]
-
MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al³⁺. Retrieved from [Link]
-
National Institutes of Health. (2020). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. Retrieved from [Link]
-
ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Introduction: Understanding 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
1,5-Naphthalenedisulfonic acid disodium dihydrate is a versatile aromatic sulfonate salt. Its chemical structure, characterized by a naphthalene core with two sulfonic acid groups at the 1 and 5 positions, imparts unique properties such as high water solubility and stability. These characteristics make it a valuable compound in various industrial and research applications. It is frequently utilized as a dispersing agent in dye formulations to enhance color yield and stability in the textile and paper industries. Additionally, it serves as a key intermediate in the synthesis of other organic compounds and as a reagent in analytical chemistry.
While highly useful, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for any professional handling this chemical. This guide provides a detailed, field-proven framework for the safe handling, storage, and emergency management of 1,5-Naphthalenedisulfonic acid disodium dihydrate, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment begins with a clear-eyed understanding of the potential hazards. While extensive toxicological data for 1,5-naphthalenedisulfonic acid disodium dihydrate is not available, the existing Safety Data Sheets (SDS) consistently indicate that it should be treated as a hazardous substance that can cause irritation.[1][2] The primary risks are associated with direct contact and inhalation of the powdered form.
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.[1][3] Direct contact with the powder or solutions can lead to redness, pain, and discomfort.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1][3]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[1][2]
-
Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]
The irritant properties of sulfonic acid salts are often attributed to their ability to interact with biological membranes and proteins, although the precise mechanism for this specific compound is not fully elucidated. The hygroscopic nature of the compound can also exacerbate irritation by drawing moisture from tissues upon contact.[2]
Data Summary: Hazard Profile
| Hazard Type | GHS Classification (Typical) | Key Considerations |
| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[3] |
| Skin Irritation | Category 2 (H315) | Causes skin irritation.[3] |
| Respiratory Irritation | Category 3 (H335) | May cause respiratory irritation.[3] |
| Acute Oral Toxicity | Category 4 (H302) | Harmful if swallowed.[3] |
| Chronic Effects | No information found.[1] | Long-term exposure effects are not known. |
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of chemical safety. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective measures. This approach dictates that engineering controls and administrative controls should be the primary means of protection, with PPE serving as the final barrier.
Diagram: Hierarchy of Controls
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
1. Engineering Controls: The primary defense is to handle the material in a way that prevents it from becoming airborne or contacting the user.
-
Ventilation: Always handle 1,5-naphthalenedisulfonic acid disodium dihydrate in a well-ventilated area.[1] A certified chemical fume hood or a local exhaust ventilation system is essential, especially when weighing or transferring the powder.[4] This captures dust at the source, preventing inhalation.
-
Enclosure: For larger-scale operations, using glove boxes or other process enclosures can provide a higher level of containment.[2]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: Ensure all personnel are trained on the specific hazards, handling procedures, and emergency protocols for this compound.
-
Hygiene Practices: Prohibit eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.[1]
3. Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering controls but is essential as the final layer of protection.
Protocol: PPE Selection and Use
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits (or if no limits are established and irritation occurs), a NIOSH-approved respirator is required.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards must be implemented.[2] For powders, a P95 or N95-rated filter is typically appropriate.
Data Summary: PPE Quick Reference
| Protection Type | Specification | Rationale |
| Eye | Chemical Safety Goggles (EN166 / ANSI Z87.1) | Protects against dust particles and potential splashes.[1] |
| Hand | Nitrile or other chemical-resistant gloves | Prevents skin irritation and absorption.[2] |
| Body | Closed Lab Coat | Protects skin and clothing from contamination.[1] |
| Respiratory | NIOSH-approved respirator (N95/P95) | Required when dust cannot be controlled by ventilation.[2] |
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a validated protocol is critical for minimizing exposure. The following procedure details the safe weighing and handling of the solid compound.
Protocol: Weighing Solid 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is on and operating correctly.
-
Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.
-
Equipment Staging: Place the analytical balance, weigh paper or boat, spatula, and the chemical container inside the fume hood. Using a balance with a draft shield is highly recommended to prevent air currents from dispersing the powder.
-
Container Handling: Before opening, gently tap the bottom of the chemical container on the work surface to settle the contents. This minimizes the amount of airborne powder upon opening.
-
Dispensing: Slowly open the container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could generate dust.
-
Sealing: Immediately and tightly close the main chemical container after dispensing.[1] This is crucial due to the compound's hygroscopic nature.[2]
-
Cleanup: Carefully fold the weigh paper or handle the weigh boat to transfer the chemical to its destination vessel. Use a brush to sweep any residual powder from the balance and spatula onto a contained piece of weigh paper for proper disposal.
-
Final Decontamination: Wipe down the spatula, balance, and work surface with a damp cloth. Dispose of the liner and cleaning materials as contaminated waste.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.
Section 4: Storage and Chemical Compatibility
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances, particularly strong oxidizing agents.[4][5]
-
The hygroscopic nature of the compound means it readily absorbs moisture from the air.[2] Failure to keep the container tightly sealed can lead to clumping and degradation of the material.
Diagram: Chemical Incompatibility
Caption: Avoid storage with strong oxidizing agents.
Section 5: Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Protocol: Small Spill Response (Solid)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. If significant dust is present, a respirator is required.
-
Contain Dust: Gently cover the spill with a plastic-backed absorbent pad to prevent further dust generation.
-
Clean Up: Carefully sweep or vacuum the solid material into a labeled waste container. Avoid dry sweeping, which can create dust. If sweeping, gently moisten the material with water first (if compatible) to minimize dust.
-
Decontaminate: Wipe the spill area with a wet cloth, then clean with soap and water.
-
Dispose: Dispose of all contaminated materials (pads, gloves, cleaning cloths) in a sealed, labeled hazardous waste container according to institutional and local regulations.[2]
Diagram: Spill Response Workflow
Caption: Workflow for responding to a solid chemical spill.
Section 6: Physicochemical Data for Safety Assessment
Understanding the physical properties of a chemical is crucial for a comprehensive safety assessment.
| Property | Value | Source |
| Chemical Name | 1,5-Naphthalenedisulfonic acid disodium salt dihydrate | - |
| CAS Number | 76758-30-0 | [3] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [3] |
| Molecular Weight | 368.29 g/mol | [3][6] |
| Appearance | White powder or crystal | [1] |
| Stability | Stable under normal temperatures and pressures | [2] |
| Solubility | Soluble in water | |
| Incompatibilities | Strong oxidizing agents | [2][4][5] |
| Hazardous Decomp. | Carbon oxides, sulfur oxides, sodium oxide under fire conditions | [2] |
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]
-
ChemSrc. (2025). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735095, 1,5-Naphthalenedisulfonic acid disodium dihydrate. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, dihydrate. Retrieved from [Link]
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A Researcher's Guide to 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate: Commercial Sources, Purity, and Analysis
Introduction
1,5-Naphthalenedisulfonic acid and its salts are pivotal intermediates in the synthesis of a wide array of chemical compounds, including azo dyes, pigments, and certain pharmaceutical agents. The disodium dihydrate form (CAS No. 76758-30-0) is particularly noted for its stability and solubility, making it a preferred choice in many industrial and research applications. This technical guide provides an in-depth analysis of the commercial landscape for 1,5-naphthalenedisulfonic acid disodium dihydrate, typical purity profiles, common impurities, and a detailed methodology for its analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's quality attributes for their work.
The chemical structure of 1,5-Naphthalenedisulfonic acid is characterized by two sulfonic acid groups attached to the naphthalene core at the 1 and 5 positions. The disodium dihydrate salt incorporates two sodium counter-ions and two molecules of water of hydration.
Commercial Availability and Typical Purity
1,5-Naphthalenedisulfonic acid disodium dihydrate is commercially available from a range of chemical suppliers, catering to different purity requirements, from technical grade to high-purity grades suitable for sensitive applications. The purity of the commercial product typically ranges from 95% to over 99%, as determined by HPLC.
It is crucial for researchers to select a grade of material that is appropriate for their intended application, as lower purity grades may contain impurities that can interfere with subsequent reactions or analytical measurements. When sourcing this material, it is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on the levels of key impurities.
| Supplier | Reported Purity | Analytical Method |
| Sigma-Aldrich | 95% | Not Specified |
| Chem-Impex | ≥ 99% | HPLC |
| FUJIFILM Wako Chemicals | 95.0+% | HPLC |
| TCI Chemicals | >98.0% | HPLC |
| Various other suppliers | 98.0% - 99.0% | HPLC |
Understanding the Impurity Profile
The primary route for the synthesis of 1,5-naphthalenedisulfonic acid is the sulfonation of naphthalene. This process can lead to the formation of several process-related impurities, which may be present in the final product. A thorough understanding of these impurities is critical for developing robust analytical methods and for ensuring the quality of downstream products.
Key Impurities:
-
Isomeric Naphthalenedisulfonic Acids: The sulfonation of naphthalene can yield a mixture of isomers, with the 1,6- and 1,7-naphthalenedisulfonic acids being common byproducts. These isomers are often difficult to separate from the desired 1,5-isomer due to their similar chemical properties.
-
Naphthalenetrisulfonic Acids: Over-sulfonation can lead to the formation of naphthalenetrisulfonic acids, such as 1,3,5- and 1,3,6-naphthalenetrisulfonic acid. The presence of these highly sulfonated species can impact the performance of the material in certain applications.
-
Sodium Sulfate: Sodium sulfate is a common inorganic impurity that can be introduced during the manufacturing process, particularly during the neutralization and isolation steps. High levels of sodium sulfate can affect the solubility and reactivity of the product.[1]
A European patent for a process to prepare the disodium salt of 1,5-naphthalenedisulfonic acid provides an example of a typical impurity profile for a 95.7% pure product, which includes 0.3% of the trisodium salt of naphthalene-1,3,5-trisulfonic acid and 0.96% sodium sulfate.[1]
Analytical Methodology: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of 1,5-naphthalenedisulfonic acid disodium dihydrate and for quantifying its organic impurities. The following protocol is a representative method that can be used as a starting point for in-house method development and validation.
Principle:
The method utilizes reversed-phase chromatography with a C18 column to separate 1,5-naphthalenedisulfonic acid from its isomers and other related organic impurities. An ion-pairing agent is often incorporated into the mobile phase to improve the retention and peak shape of the highly polar sulfonic acid analytes. Detection is typically performed using a UV detector at a wavelength where the naphthalene chromophore exhibits strong absorbance.
Experimental Protocol:
1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Tetrabutylammonium bisulfate (TBAB) or other suitable ion-pairing agent
- Sodium sulfate (analytical grade)
- Phosphoric acid (analytical grade)
- 1,5-Naphthalenedisulfonic acid disodium dihydrate reference standard (of known purity)
3. Chromatographic Conditions:
- Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 5 mM TBAB in water, pH adjusted to 3.0 with phosphoric acid).
- Mobile Phase B: Acetonitrile.
- Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the more retained components. The exact gradient profile will need to be optimized based on the specific column and instrument used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm or 254 nm.
- Injection Volume: 10 µL.
4. Sample Preparation:
- Standard Solution: Accurately weigh a known amount of the 1,5-naphthalenedisulfonic acid disodium dihydrate reference standard and dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to achieve a final concentration of approximately 1 mg/mL.
- Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
5. Analysis and Data Interpretation:
- Inject the standard and sample solutions into the HPLC system.
- Identify the peak corresponding to 1,5-naphthalenedisulfonic acid based on its retention time relative to the reference standard.
- Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a calibration curve can be generated using multiple concentrations of the reference standard.
6. Method Validation:
- It is imperative that this method be validated for its intended use. Key validation parameters include specificity, linearity, accuracy, precision, and robustness, following ICH Q2(R1) guidelines.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the HPLC-based purity analysis of 1,5-naphthalenedisulfonic acid disodium dihydrate.
Caption: HPLC Workflow for Purity Analysis
Safety and Handling
While 1,5-naphthalenedisulfonic acid disodium dihydrate is not classified as a hazardous substance, it is important to handle it with appropriate care in a laboratory setting.
-
Eye Contact: May cause eye irritation. In case of contact, flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: May cause skin irritation. It is advisable to wear protective gloves and clothing to minimize skin exposure.
-
Inhalation: May cause respiratory tract irritation. Handle in a well-ventilated area or with appropriate respiratory protection.
-
Ingestion: May cause gastrointestinal irritation.
Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before handling this compound.
Conclusion
The quality of 1,5-naphthalenedisulfonic acid disodium dihydrate is a critical factor in its various applications. Researchers and drug development professionals must have a thorough understanding of the commercial sources, purity levels, and potential impurities associated with this compound. The implementation of a robust and validated HPLC method is essential for ensuring the quality and consistency of this important chemical intermediate. This guide provides a foundational understanding to aid in the sourcing, analysis, and safe handling of 1,5-naphthalenedisulfonic acid disodium dihydrate.
References
- EP0118832B1. (1987). Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. Google Patents.
-
SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]
- CN108088917B. (2020). Method for detecting naphthalene disulfonic acid isomer. Google Patents.
Sources
Methodological & Application
Application Note & Protocols: 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate as a Stable, Water-Soluble Fluorescent Probe
Abstract
This document provides a comprehensive technical guide on the application of 1,5-Naphthalenedisulfonic acid disodium dihydrate (1,5-NDS) as a fluorescent probe. While the naphthalene sulfonic acid scaffold is renowned for environmentally sensitive probes like ANS, 1,5-NDS offers distinct advantages as a highly stable and water-soluble fluorophore. Its primary utility lies in serving as a robust calibration standard for fluorescence-based instrumentation and assays. Furthermore, its anionic nature presents opportunities for its use in sensing applications for cationic species. This guide details the physicochemical and spectroscopic properties of 1,5-NDS and provides validated, step-by-step protocols for its practical implementation in a laboratory setting.
Introduction and Principle of Operation
1,5-Naphthalenedisulfonic acid, also known as Armstrong's acid, is a fluorescent organic compound characterized by a naphthalene core functionalized with two sulfonic acid groups.[1] The disodium dihydrate salt form (1,5-NDS) is exceptionally soluble in aqueous media, a critical feature that simplifies sample preparation and enhances its utility in biological and environmental assays.[2][3]
The fluorescence of 1,5-NDS originates from the π-conjugated electron system of the naphthalene ring. Upon absorption of ultraviolet light, the molecule is elevated to an excited state, and it subsequently relaxes to the ground state by emitting a photon of light at a longer wavelength (fluorescence). Unlike its more famous relative, 8-anilinonaphthalene-1-sulfonic acid (ANS), which exhibits significant fluorescence changes upon binding to hydrophobic pockets, the fluorescence of 1,5-NDS is comparatively stable and less sensitive to the polarity of its environment. This intrinsic stability makes it an ideal candidate for a reference standard.
The core advantages of using 1,5-NDS as a fluorescent probe include:
-
High Water Solubility: The two sulfonate groups render the molecule highly soluble in water, eliminating the need for organic co-solvents in many applications.[2]
-
Chemical Stability: The compound is chemically robust, ensuring consistency and reproducibility of results.
-
Well-Defined Spectroscopy: It possesses distinct excitation and emission spectra, allowing for reliable measurements.[4][5]
-
Commercial Availability: High-purity 1,5-NDS is readily available from various chemical suppliers.[6]
This guide will focus on two primary applications: its use as a calibration standard and a foundational protocol for exploring its potential as a direct-sensing probe for cationic analytes.
Physicochemical and Spectroscopic Properties
A thorough understanding of the probe's fundamental characteristics is essential for its effective use.
Table 1: Physicochemical Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
| Property | Value | Source(s) |
| IUPAC Name | disodium;naphthalene-1,5-disulfonate;dihydrate | [7] |
| CAS Number | 76758-30-0 | [7] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [7][8] |
| Molecular Weight | 368.3 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Highly soluble in water | [2] |
Table 2: Spectroscopic Properties of 1,5-NDS in Aqueous Solution
| Parameter | Reported Value(s) | Source(s) |
| Excitation Maximum (λex) | ~225 nm; ~254 nm | [4][5] |
| Emission Maximum (λem) | ~338 nm; ~360 nm | [4][5] |
Note on Spectroscopy: The reported spectral maxima can vary depending on the specific instrumentation, solvent conditions, and pH. It is imperative for researchers to determine the optimal excitation and emission wavelengths on their specific fluorometer or spectral instrument. The values provided serve as an excellent starting point for spectral scanning.
Core Application: A Stable Standard for Fluorescence Assays
The most robust and validated application of 1,5-NDS is as a stable, water-soluble standard for the calibration of fluorescence-based instruments, such as fluorometers and in-line sensors for water quality monitoring.[4] This protocol outlines the generation of a reliable calibration curve.
Caption: Workflow for instrument calibration using 1,5-NDS.
Protocol 1: Preparation of a 1 mM 1,5-NDS Stock Solution
Rationale: Accurate preparation of the stock solution is the foundation of a reliable calibration curve. Using a high-purity reagent and precision weighing is critical for quantitative accuracy.
Materials:
-
1,5-Naphthalenedisulfonic acid disodium dihydrate (MW: 368.3 g/mol )
-
High-purity, deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
100 mL Class A volumetric flask
-
Spatula and weigh boat
Procedure:
-
Accurately weigh approximately 36.83 mg of 1,5-NDS using an analytical balance. Record the exact weight.
-
Quantitatively transfer the weighed powder into the 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water to the flask.
-
Swirl the flask gently until the solid is completely dissolved. The high solubility should facilitate rapid dissolution.
-
Once dissolved, carefully add deionized water to bring the final volume to the 100 mL calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculate the precise concentration of the stock solution based on the exact weight recorded in step 1.
-
Concentration (mM) = (Weight in mg / 368.3 g/mol ) / 0.1 L
-
-
Store the stock solution in a sealed, amber glass bottle at 4°C. The solution is stable for several months when protected from light and evaporation.
Protocol 2: Generating a Standard Calibration Curve
Rationale: A serial dilution is performed to create a set of standards with known concentrations. Measuring their fluorescence allows for the construction of a curve that correlates signal intensity with concentration, which is essential for validating instrument linearity and for quantifying unknown samples.
Materials:
-
1 mM 1,5-NDS stock solution (from Protocol 1)
-
Deionized water
-
Calibrated micropipettes and tips
-
Microcentrifuge tubes or a 96-well microplate (black, clear bottom is preferred for fluorescence)
-
Fluorometer or microplate reader
Procedure:
-
Prepare Dilutions: Label a series of tubes or wells for your standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM). The final concentrations can be adjusted based on the sensitivity of your instrument.
-
For a 100 µM standard in a final volume of 1 mL: mix 100 µL of 1 mM stock with 900 µL of deionized water.
-
Perform subsequent 1:2 serial dilutions to create the remaining standards.
-
The "0 µM" standard is a blank containing only deionized water.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Set the instrument to perform a spectral scan to determine the optimal excitation and emission wavelengths for your specific setup. Start by scanning for emission using an excitation of ~254 nm, and then scan for excitation while monitoring the peak emission wavelength (~360 nm).[4]
-
Once determined, set the instrument to these fixed optimal wavelengths. Adjust gain or sensitivity settings to ensure the highest concentration standard is within the linear range of the detector (not saturated).
-
-
Measurement:
-
Measure the fluorescence intensity of the blank (0 µM standard) and subtract this value from all other measurements.
-
Measure the fluorescence intensity of each standard, performing at least three replicate measurements per standard.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the blank-corrected fluorescence intensity for each standard concentration.
-
Plot the mean fluorescence intensity (y-axis) against the concentration of 1,5-NDS (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is intensity, x is concentration, and m is the slope.
-
Self-Validation: A trustworthy calibration is indicated by a coefficient of determination (R²) value of ≥ 0.99. If the R² value is lower, re-evaluate pipetting accuracy, dilution calculations, and instrument stability.
-
Exploratory Application: A Probe for Cationic Species
The two negatively charged sulfonate groups on 1,5-NDS make it a potential candidate for detecting cationic analytes through fluorescence modulation. Binding of a cation could alter the probe's local electronic environment, potentially leading to fluorescence quenching or enhancement. This principle can be used to screen for interactions with metal ions, cationic drugs, or other positively charged molecules.[3]
Caption: Proposed mechanism for sensing cationic analytes.
Protocol 3: General Screening for Analyte-Induced Fluorescence Modulation
Rationale: This protocol provides a framework for systematically testing whether an analyte of interest interacts with 1,5-NDS in a way that produces a measurable change in fluorescence. It is designed as a starting point for developing a specific sensing assay.
Materials:
-
1,5-NDS stock solution (e.g., 1 mM from Protocol 1)
-
Stock solution of the cationic analyte of interest (e.g., 10 mM metal salt, 10 mM drug compound)
-
Appropriate buffer (e.g., HEPES, Tris). Note: Avoid phosphate buffers if testing multivalent metal ions that may precipitate.
-
Fluorometer or microplate reader
Procedure:
-
Prepare Probe Solution: Prepare a working solution of 1,5-NDS at a concentration that gives a strong but not saturating signal on your instrument (e.g., 25-50 µM in the chosen buffer).
-
Set Up Titration: In a series of tubes or wells, add a fixed volume of the 1,5-NDS working solution.
-
Add Analyte: To each tube/well, add an increasing volume of the analyte stock solution to achieve a range of final analyte concentrations. Be sure to include a "zero analyte" control containing only the 1,5-NDS solution. Keep the total volume consistent across all samples by adjusting the amount of buffer added.
-
Incubation: Gently mix and incubate the samples for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C) to allow any potential binding to reach equilibrium.[9]
-
Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths for 1,5-NDS.
-
Data Analysis:
-
Plot the fluorescence intensity (y-axis) against the concentration of the added analyte (x-axis).
-
A systematic decrease (quenching) or increase (enhancement) in fluorescence with increasing analyte concentration suggests an interaction.
-
Controls for Self-Validation:
-
Measure the fluorescence of the analyte alone at each concentration in buffer to ensure it is not intrinsically fluorescent at the measurement wavelengths.
-
Monitor for the formation of any precipitate, which would interfere with the measurement.
-
-
Conclusion
1,5-Naphthalenedisulfonic acid disodium dihydrate is a valuable tool for any laboratory utilizing fluorescence spectroscopy. Its primary strength lies in its utility as a highly stable, water-soluble, and easy-to-use calibration standard, as detailed in Protocol 2. This application is critical for ensuring the accuracy and reproducibility of fluorescence data. Furthermore, its anionic structure provides a platform for developing novel sensing applications for a wide range of cationic molecules, an avenue that can be explored using the foundational screening method described in Protocol 3. By leveraging its robust properties, researchers can enhance the quality of their fluorescence-based assays and explore new detection methodologies.
References
- National Center for Biotechnology Information (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. PubChem.
- DC Fine Chemicals (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.
- Google Patents (2020). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735095, 1,5-Naphthalenedisulfonic acid disodium dihydrate. PubChem.
- BenchChem (2024). Application of Naphthalene Derivatives as Fluorescent Probes.
- Global Substance Registration System (GSRS). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE.
- Cenmed Enterprises (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%.
- Rose, S., & Nickus, U. (2014). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate.
- Séro, L., et al. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. PubMed.
- Arslan-Alaton, I., et al. (2008). Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate. PubMed Central (PMC).
- Merck (Sigma-Aldrich). 1,5-naphthalenedisulfonic acid.
- Wikipedia. Armstrong's acid.
- Biosynth. 1,5-Naphthalenedisulfonic acid.
- Warner, N. A., et al. (2018). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. PubMed Central (PMC).
- Wang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. PubMed Central (PMC).
- ChemicalBook. 1,5-Naphthalenedisulfonic acid.
- Kokunov, Y. V., et al. (2011). Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. ResearchGate.
- FUJIFILM Wako Chemicals. 1,5-Naphthalenedisulfonic Acid Disodium Salt.
- Chem-Impex International Inc. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Naphthalene Derivatives: Sourcing 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate.
- ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate.
Sources
- 1. Armstrong acid - Wikipedia [en.wikipedia.org]
- 2. Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate in Advanced Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid and its sodium salts are not merely reagents; they are fundamental architectural building blocks in the dye manufacturing industry.[1] Often referred to as "Armstrong's acid," this compound's significance lies in its robust naphthalene core and the strategic placement of two sulfonate groups. This unique structure provides a versatile platform for creating a vast array of dyestuffs, particularly azo dyes, which are indispensable for coloring textiles, leather, and paper.[1][2] Its derivatives are pivotal in the synthesis of azo and other dye types, making it an essential intermediate for achieving specific color properties and performance standards.[3]
The primary value of this intermediate stems from the dual functionality conferred by its sulfonic acid groups. These groups are critical for:
-
Enhanced Water Solubility: The highly polar sulfonate (-SO₃⁻) groups dramatically increase the water solubility of the final dye molecule. This is a crucial property for efficient and uniform application in aqueous dyeing processes.
-
Improved Dye-Fiber Interaction: The anionic sulfonate groups can form strong interactions with fibers, particularly protein fibers like wool and silk, as well as synthetic polyamides. This interaction enhances dye uptake, leading to improved color fastness, brightness, and durability.
-
Chromophore Modification: The naphthalene ring itself serves as a key part of the chromophore system—the region of the molecule responsible for color. The disulfonic acid structure provides reactive sites for further chemical modifications, allowing for the fine-tuning of color and performance characteristics.
Core Scientific Principles: The Chemistry of Color Creation
The application of 1,5-Naphthalenedisulfonic acid disodium dihydrate in dye synthesis is primarily centered on the azo coupling reaction . This is a classic electrophilic aromatic substitution where a diazonium salt (the electrophile) reacts with an activated aromatic compound, known as the coupling component (the nucleophile), to form an azo compound (R-N=N-R').[4]
In this context, derivatives of 1,5-Naphthalenedisulfonic acid act as premier coupling components. The process unfolds in two main stages:
-
Diazotization: An aromatic primary amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the unstable diazonium salt from decomposing.[5]
-
Azo Coupling: The diazonium salt is then introduced to a solution of the coupling component, such as a hydroxyl or amino derivative of 1,5-naphthalenedisulfonic acid. The electron-rich naphthalene ring of the coupling component attacks the diazonium ion, forming the characteristic azo bridge (-N=N-) that links the two aromatic systems and creates the extended conjugated system responsible for the dye's color.[4]
The pH of the coupling reaction is a critical control parameter. Coupling to phenols and naphthols is typically performed under mildly alkaline conditions (pH ~9), which deprotonates the hydroxyl group, thereby activating the aromatic ring and making it more nucleophilic.[4][6]
Application Focus: A Versatile Intermediate
Beyond its direct role as a coupling component, 1,5-Naphthalenedisulfonic acid is a precursor to other vital dye intermediates. For instance, it is used to manufacture 1,5-dihydroxynaphthalene through alkali fusion, which in turn is a key intermediate for various dyes.[3] It also serves as a valuable stabilizer for diazo compounds, preventing their decomposition and minimizing unwanted side reactions, which improves the overall safety and yield of the manufacturing process.
The general workflow for synthesizing an azo dye using a derivative of this intermediate is visualized below.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of a Monoazo Acid Dye
This protocol details the synthesis of a representative red acid dye using 4-amino-3-methoxybenzenesulfonic acid as the diazo component and a derivative of 1,5-naphthalenedisulfonic acid as the coupling component. The causality behind each step is explained to ensure reproducibility and understanding.
Safety Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7][8] Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) beforehand.[7][9][10]
Part A: Diazotization of 4-Amino-3-methoxybenzenesulfonic Acid
-
Preparation: In a 250 mL beaker, create a solution of 4-amino-3-methoxybenzenesulfonic acid (e.g., 2.19 g, 10 mmol) in 50 mL of water containing sodium carbonate (0.53 g, 5 mmol). Stir until fully dissolved.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. This low temperature is crucial for the stability of the diazonium salt to be formed.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold water. Add this nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Acidification: Slowly add concentrated hydrochloric acid (e.g., 2.5 mL) to the mixture. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid (a blue-black color indicates excess).
-
Reaction Time: Continue stirring the resulting diazonium salt suspension in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part B: Azo Coupling
-
Coupling Solution: In a 500 mL beaker, dissolve 1,5-Naphthalenedisulfonic acid disodium dihydrate (e.g., 3.72 g, 10 mmol) in 100 mL of water. Add sodium carbonate (e.g., 2.12 g, 20 mmol) to raise the pH to approximately 9. This alkaline environment is essential to activate the naphthalene ring for electrophilic attack.
-
Cooling: Cool this coupling component solution to 0-5 °C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt suspension from Part A to the stirred, cold coupling component solution over 30-45 minutes. The rate of addition is key to controlling the reaction and preventing side reactions.
-
pH Maintenance: During the addition, monitor the pH and maintain it at 8.5-9.5 by adding a 10% w/v sodium carbonate solution as needed. A stable pH ensures optimal coupling conditions.[5] A deep red color should develop, indicating the formation of the azo dye.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 5-10 °C for 2 hours, then let it slowly warm to room temperature over another 2 hours.
Part C: Isolation and Purification
-
Precipitation: "Salt out" the dye by adding solid sodium chloride (NaCl) to the reaction mixture (approximately 20% w/v) with vigorous stirring until the dye precipitates. The salt reduces the solubility of the dye, forcing it out of the solution.
-
Filtration: Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a cold 10% NaCl solution to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.
Data & Visualization
Table 1: Key Reaction Parameters & Expected Results
| Parameter | Value / Compound | Rationale / Causality |
| Diazo Component | 4-Amino-3-methoxybenzenesulfonic acid | Provides the first aromatic ring and influences the final color. |
| Coupling Component | 1,5-Naphthalenedisulfonic acid disodium dihydrate | Provides the second aromatic system and ensures water solubility. |
| Diazotization Temp. | 0-5 °C | Prevents thermal decomposition of the unstable diazonium salt. |
| Coupling pH | 8.5 - 9.5 | Activates the naphthalene ring for electrophilic substitution. |
| Stoichiometry | ~1:1 (Diazo:Coupling) | Ensures efficient conversion of the limiting reagent. |
| Isolation Method | Salting Out | Decreases dye solubility in the aqueous medium for precipitation. |
| Expected Color | Red / Deep Red | Formation of an extended conjugated azo system. |
| Key Functional Groups | -N=N- (Azo), -SO₃Na (Sulfonate) | Azo group is the chromophore; sulfonate groups provide solubility. |
Chemical Reaction Pathway
Caption: Reaction scheme for azo dye synthesis.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT, DIHYDRATE, 98 Safety Data Sheets.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1,5-Naphthalenedisulfonic Acid in Modern Dye Manufacturing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- (2026, January 6).
- Sigma-Aldrich. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt hydrate 95%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Naphthalenedisulfonic acid, disodium salt.
- ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4.
- (n.d.). 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID, DISODIUMSALT HYDRATE, 95% Safety Data Sheets.
- (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
- (n.d.). The Role of 2,7-Naphthalenedisulfonic Acid Disodium Salt in Dye Synthesis.
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid tetrahydrate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses.
- (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid synthesis.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid | 81-04-9.
- (n.d.). Sodium 1,5-naphthalenedisulfonate dibasic.
- (n.d.). The Synthesis of Azo Dyes.
- (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 1,5-Naphthalene Derivatives in Dye Production.
- Wikipedia. (n.d.). Azo coupling.
- Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Detection of Ferric Iron (Fe³⁺) Using 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Abstract
This document provides a comprehensive guide to the application of 1,5-Naphthalenedisulfonic acid disodium dihydrate as a fluorescent probe for the sensitive and selective detection of ferric iron (Fe³⁺) in aqueous solutions. We will explore the underlying principles of fluorescence quenching, provide detailed, step-by-step protocols for quantitative analysis, and discuss the broader implications for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.
Introduction: The Analytical Potential of 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid and its salts are versatile compounds utilized across various industries, from the synthesis of dyes and pigments to applications in water treatment.[1][2] In the realm of analytical chemistry, its utility as a reagent for the detection and quantification of metal ions is an area of growing interest.[1][2] The core of its analytical capability lies in its naphthalene moiety, a well-established fluorophore. Naphthalene derivatives are known for their high quantum yields and sensitivity to their chemical environment, making them ideal candidates for the development of fluorescent sensors.[3]
The detection mechanism for metal ions using naphthalene-based probes often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[3] This application note will focus on a "turn-off" or fluorescence quenching mechanism for the detection of Fe³⁺.
Principle of Detection: Fluorescence Quenching by Ferric Iron
The intrinsic fluorescence of 1,5-Naphthalenedisulfonic acid disodium dihydrate can be "quenched" or diminished in the presence of certain metal ions. This phenomenon, known as fluorescence quenching, can occur through various mechanisms, including electron transfer. In the case of ferric iron (Fe³⁺), a paramagnetic species, it can induce quenching of the excited state of the fluorophore upon collision or complex formation.
A study on naphthalenediols, which share the same naphthalene fluorophore, demonstrated that transition metal ions, particularly Cu²⁺, are efficient quenchers through an electron transfer mechanism from the excited fluorophore to the metal ion.[3] Similarly, Fe³⁺ is a well-known fluorescence quencher for various organic fluorophores.[4] The quenching process can often be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (in this case, Fe³⁺).
The proposed mechanism involves the formation of a non-fluorescent ground-state complex between the 1,5-naphthalenedisulfonate dianion and the Fe³⁺ ion. The sulfonate groups, being good Lewis bases, can act as chelating agents for the metal ion.
Experimental Protocols
Materials and Reagents
-
1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS No: 76758-30-0)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), for pH adjustment
-
Sodium hydroxide (NaOH), for pH adjustment
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Quartz cuvettes
-
Spectrofluorometer
-
pH meter
Preparation of Stock Solutions
3.2.1. 1,5-Naphthalenedisulfonic Acid (NDSA) Stock Solution (1 mM)
-
Accurately weigh 36.83 mg of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
-
Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Gently sonicate if necessary to ensure complete dissolution.
-
Once dissolved, bring the volume to the 100 mL mark with deionized water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a dark bottle at 4°C.
3.2.2. Ferric Iron (Fe³⁺) Stock Solution (10 mM)
-
Accurately weigh 270.3 mg of ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.
-
Add 100 µL of concentrated HCl to prevent the formation of iron hydroxides.
-
Once dissolved, bring the volume to the 100 mL mark with deionized water.
-
Mix the solution thoroughly.
-
This stock solution should be prepared fresh daily.
Protocol for Generating a Calibration Curve for Fe³⁺ Detection
-
Label a series of 10 mL volumetric flasks from 0 to 7 (for a blank and seven standards).
-
To each flask, add 100 µL of the 1 mM NDSA stock solution.
-
Using a micropipette, add the appropriate volume of the 10 mM Fe³⁺ stock solution to each flask to prepare a series of standards. A suggested dilution series is provided in the table below.
-
Bring each flask to the 10 mL mark with deionized water.
-
Adjust the pH of each solution to 4.0 using dilute HCl and NaOH.
-
Mix thoroughly and allow the solutions to equilibrate for 15 minutes at room temperature, protected from light.
-
Set the excitation wavelength of the spectrofluorometer to 254 nm and the emission wavelength to 360 nm. Note: These are initial suggested wavelengths based on related compounds; optimization may be required.[3]
-
Using a quartz cuvette, measure the fluorescence intensity of the blank solution (Flask 0) and use this as the reference (I₀).
-
Measure the fluorescence intensity (I) of each standard solution.
-
Plot the Stern-Volmer relationship: (I₀/I) vs. the concentration of Fe³⁺.
Protocol for the Analysis of an Unknown Sample
-
Prepare the unknown sample by diluting it to an expected concentration within the range of the calibration curve.
-
In a 10 mL volumetric flask, add 100 µL of the 1 mM NDSA stock solution.
-
Add a known volume of the prepared unknown sample.
-
Bring the flask to the 10 mL mark with deionized water.
-
Adjust the pH to 4.0.
-
Allow the solution to equilibrate for 15 minutes.
-
Measure the fluorescence intensity (I_unknown) under the same conditions as the standards.
-
Calculate the I₀/I_unknown value.
-
Determine the concentration of Fe³⁺ in the final solution using the equation of the line from the Stern-Volmer plot.
-
Account for any dilution factors to determine the original concentration of Fe³⁺ in the unknown sample.
Data Presentation and Interpretation
Quantitative Data Summary
The following table outlines a suggested concentration range for the calibration standards and the expected data to be collected.
| Flask No. | Volume of 10 mM Fe³⁺ Stock (µL) | Final Fe³⁺ Concentration (µM) | Fluorescence Intensity (I) | I₀/I |
| 0 (Blank) | 0 | 0 | I₀ | 1.0 |
| 1 | 1 | 1 | I₁ | I₀/I₁ |
| 2 | 2 | 2 | I₂ | I₀/I₂ |
| 3 | 5 | 5 | I₃ | I₀/I₃ |
| 4 | 10 | 10 | I₄ | I₀/I₄ |
| 5 | 20 | 20 | I₅ | I₀/I₅ |
| 6 | 40 | 40 | I₆ | I₀/I₆ |
| 7 | 60 | 60 | I₇ | I₀/I₇ |
Selectivity Studies
To ensure the trustworthiness of this protocol, it is crucial to assess the selectivity of the NDSA probe for Fe³⁺ over other potentially interfering metal ions. This can be achieved by preparing solutions containing a fixed concentration of NDSA and Fe³⁺, and then introducing other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺) at concentrations typically found in the sample matrix. The change in fluorescence intensity should be minimal in the presence of these other ions for the probe to be considered selective.
Visualizations
Experimental Workflow
Caption: Workflow for Fe³⁺ detection using 1,5-NDSA.
Signaling Pathway
Caption: Proposed fluorescence quenching mechanism.
Conclusion
The protocols detailed in this application note provide a robust framework for the use of 1,5-Naphthalenedisulfonic acid disodium dihydrate as a fluorescent probe for the detection of Fe³⁺. The method is based on the well-established principle of fluorescence quenching and offers a sensitive and potentially selective means of quantifying this important metal ion. Researchers and professionals in drug development can adapt this methodology for various applications, including the analysis of raw materials, monitoring of reaction kinetics, and quality control of final products. Further validation, including comprehensive selectivity and interference studies, is recommended for specific sample matrices.
References
-
Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt. Retrieved from [Link]
-
Semantic Scholar. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron transfer fluorescence quenching of napthalenediols by metal ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrophotometric Determination of Iron. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Analytical Chemistry Applications of 2,7-Naphthalenedisulfonic Acid Disodium Salt. Retrieved from [Link]
-
PubMed. (2005). Determination of Environmentally Important Metal Ions by Fluorescence Quenching in Anionic Micellar Solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Retrieved from [Link]
-
MDPI. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Retrieved from [Link]
Sources
Application and Protocol for the Spectrophotometric Utilization of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Abstract
This comprehensive guide details the application of 1,5-Naphthalenedisulfonic acid disodium dihydrate as a versatile reagent in spectrophotometry. Primed for researchers, analytical chemists, and professionals in drug development, this document elucidates the fundamental principles and provides a robust protocol for a key application: the sensitive determination of formaldehyde. Furthermore, it covers the direct ultraviolet (UV) spectrophotometric quantification of 1,5-Naphthalenedisulfonic acid itself. The methodologies presented are designed to be self-validating, incorporating best practices for calibration, interference mitigation, and data interpretation, thereby ensuring high fidelity and reproducibility in experimental outcomes.
Introduction: Unveiling the Spectrophotometric Potential of 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid (1,5-NDS) and its salts are well-established chemical intermediates, notably in the synthesis of azo dyes.[1][2] However, their utility in analytical chemistry, particularly in spectrophotometry, is an area of growing interest. The disodium dihydrate salt is a stable, water-soluble solid, making it a convenient reagent for aqueous-based assays.[1] Its naphthalene core imparts intrinsic ultraviolet absorbance and fluorescence properties, which can be exploited for both direct quantification and as a basis for derivatization reactions leading to chromogenic or fluorogenic products.[3][4][5]
This application note moves beyond the conventional use of 1,5-NDS as a mere chemical precursor to explore its role as a primary analytical reagent. We will delve into a specific, high-impact application: the quantification of formaldehyde, a compound of significant interest in environmental monitoring, food safety, and industrial hygiene due to its toxicity.[6] The protocol herein is inspired by the well-established chromotropic acid method for formaldehyde analysis, leveraging the analogous reactivity of the naphthalene disulfonic acid scaffold.[7]
Foundational Principles: Causality in Experimental Design
The spectrophotometric applications of 1,5-Naphthalenedisulfonic acid disodium dihydrate are predicated on two primary mechanisms:
-
Direct UV Absorbance: The delocalized π-electron system of the naphthalene ring structure results in strong absorption of ultraviolet radiation.[5] According to the Beer-Lambert Law, the absorbance of a 1,5-NDS solution is directly proportional to its concentration at a specific wavelength.[8][9][10] This principle allows for the straightforward quantification of 1,5-NDS in solution.
-
Chromogenic Derivatization: 1,5-NDS can react with certain analytes to form new compounds with distinct and intense absorption bands in the visible region of the electromagnetic spectrum. This is particularly effective for the determination of aldehydes, such as formaldehyde. In the presence of a strong acid catalyst like sulfuric acid, formaldehyde condenses with two molecules of 1,5-NDS to form a xanthene derivative. This newly formed, more extensive conjugated system shifts the maximum absorbance (λmax) to a longer, visible wavelength, resulting in a colored solution. The intensity of this color is directly proportional to the initial formaldehyde concentration.
The choice of concentrated sulfuric acid in the formaldehyde assay is critical. It serves a dual purpose: acting as a dehydrating agent to drive the condensation reaction forward and providing the necessary acidic environment for the reaction to proceed optimally.
Physicochemical Properties and Reagent Specifications
A thorough understanding of the reagent's properties is paramount for successful protocol implementation.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆Na₂O₆S₂·2H₂O | |
| Molecular Weight | 368.3 g/mol | |
| Appearance | White to off-white crystalline powder | [11] |
| Solubility | Highly soluble in water | [1] |
| Purity | ≥ 95% (for analytical use) | [8] |
It is imperative to use analytical grade 1,5-Naphthalenedisulfonic acid disodium dihydrate and high-purity water (e.g., Milli-Q or equivalent) for the preparation of all solutions to minimize background absorbance and interference.
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Quantification of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
This protocol outlines the procedure for determining the concentration of 1,5-NDS in an aqueous solution.
4.1.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer (double-beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes (Class A)
-
1,5-Naphthalenedisulfonic acid disodium dihydrate
-
High-purity water
4.1.2. Step-by-Step Procedure
-
Preparation of a Stock Standard Solution (e.g., 500 mg/L):
-
Accurately weigh 50.0 mg of 1,5-Naphthalenedisulfonic acid disodium dihydrate.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in approximately 50 mL of high-purity water.
-
Once fully dissolved, dilute to the mark with high-purity water and mix thoroughly.
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution. A suggested concentration range is 5 mg/L to 50 mg/L.
-
For example, to prepare a 25 mg/L standard, pipette 5.00 mL of the 500 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with high-purity water.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.
-
Use high-purity water as the reference blank to zero the instrument.
-
Measure the absorbance spectrum of a mid-range calibration standard (e.g., 25 mg/L) to determine the wavelength of maximum absorbance (λmax). The expected λmax is typically around 260-290 nm.[1][12]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each calibration standard and the unknown sample(s).
-
4.1.3. Data Analysis and Validation
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the data. The plot should be linear and pass through the origin. A coefficient of determination (R²) value greater than 0.995 is indicative of a good linear fit.
-
Determine the concentration of the unknown sample(s) by interpolating their absorbance values from the calibration curve using the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.
Figure 1: Workflow for direct UV spectrophotometric quantification of 1,5-NDS.
Protocol 2: Spectrophotometric Determination of Formaldehyde
This protocol provides a detailed method for the quantification of formaldehyde in aqueous samples.
4.2.1. Instrumentation and Materials
-
Visible Spectrophotometer
-
Matched glass cuvettes (1 cm path length)
-
Water bath or heating block (60°C)
-
Analytical balance, volumetric flasks, and pipettes (Class A)
-
1,5-Naphthalenedisulfonic acid disodium dihydrate
-
Concentrated Sulfuric Acid (H₂SO₄), analytical grade
-
Formaldehyde solution (37% w/w), certified
-
High-purity water
4.2.2. Reagent Preparation
-
1,5-NDS Reagent (0.5% w/v): Dissolve 0.5 g of 1,5-Naphthalenedisulfonic acid disodium dihydrate in 100 mL of high-purity water. This solution should be prepared fresh daily.
-
Formaldehyde Stock Solution (approx. 1000 mg/L):
-
Accurately weigh approximately 0.27 g of 37% formaldehyde solution into a 100 mL volumetric flask containing about 50 mL of high-purity water.
-
Dilute to the mark with high-purity water and mix well.
-
The exact concentration of this stock solution must be determined by titration (e.g., with iodine in alkaline solution) as described in established analytical methods.[7]
-
-
Formaldehyde Working Standards: Prepare a series of working standards (e.g., 0.5 to 10 mg/L) by diluting the standardized stock solution.
4.2.3. Step-by-Step Procedure
-
Sample and Standard Preparation:
-
Pipette 2.0 mL of each working standard, unknown sample, and a blank (2.0 mL of high-purity water) into separate, labeled glass test tubes.
-
-
Color Development Reaction:
-
To each tube, add 0.5 mL of the 0.5% 1,5-NDS reagent and mix gently.
-
CAUTION: Perform this step in a fume hood. Slowly and carefully add 5.0 mL of concentrated sulfuric acid to each tube. The solution will become hot.
-
Mix the contents of the tubes thoroughly but carefully to ensure a homogeneous solution.
-
Place the tubes in a water bath at 60°C for 15 minutes to ensure complete reaction and color development.
-
Remove the tubes from the water bath and allow them to cool to room temperature.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the visible range from 700 nm to 400 nm.
-
Use the reagent blank to zero the instrument.
-
Measure the absorbance spectrum of a mid-range standard to determine the λmax of the colored product (typically in the range of 560-580 nm).
-
Set the spectrophotometer to this λmax and measure the absorbance of all standards and samples.
-
4.2.4. Data Analysis and Self-Validation
-
Follow the same data analysis procedure as in Protocol 1 (Section 4.1.3) to construct a calibration curve and determine the formaldehyde concentration in the unknown samples.
-
Interference Note: Oxidizing agents and other aldehydes may potentially interfere with this reaction. It is recommended to run a spiked sample (an aliquot of the unknown sample fortified with a known amount of formaldehyde standard) to assess matrix effects and recovery. A recovery rate between 90% and 110% is generally considered acceptable.
Figure 2: Experimental workflow for the spectrophotometric determination of formaldehyde.
Trustworthiness and Method Validation
To ensure the trustworthiness of the results obtained from these protocols, the following validation parameters should be considered:
-
Linearity and Range: The linear working range should be established by the calibration curve. If a sample's absorbance falls outside this range, it must be diluted or concentrated accordingly and re-analyzed.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined from the standard deviation of the blank measurements or the standard error of the regression line of the calibration curve.
-
Precision: Assessed by repeatedly analyzing a standard solution (repeatability) and by analyzing the same sample on different days (intermediate precision). Results are typically expressed as the relative standard deviation (RSD).
-
Accuracy: Determined through the analysis of certified reference materials or by performing recovery studies on spiked samples.
Conclusion
1,5-Naphthalenedisulfonic acid disodium dihydrate is a readily available and versatile reagent for spectrophotometric analysis. Its intrinsic UV-absorbing properties allow for its direct quantification, while its reactivity towards aldehydes like formaldehyde enables sensitive colorimetric assays. The protocols detailed in this guide are designed to be robust and reliable, providing a solid foundation for researchers and analytical professionals. By understanding the underlying chemical principles and adhering to the self-validating steps outlined, users can achieve accurate and reproducible results in their respective fields of application.
References
-
PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Megazyme. (n.d.). Formaldehyde Assay Kit (K-FRHYD). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 – Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- Ravera, M., Musso, D., Gosetti, F., Cassino, C., Gamalero, E., & Osella, D. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. Chemosphere, 79(2), 144–148.
-
ResearchGate. (n.d.). HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. Retrieved from [Link]
- Li, Y., et al. (2015). The recognition of 1,5-naphthalenedisulfonate by a protonated azamacrocyclic ligand. RSC Advances, 5(10), 7434-7437.
- Google Patents. (n.d.). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.
-
Khan Academy. (n.d.). Spectrophotometry and the Beer–Lambert Law. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Retrieved from [Link]
-
NVWA. (n.d.). Annex 2 – Formaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]
- Google Patents. (n.d.). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.
-
Clark, J. (n.d.). The Beer-Lambert Law. Chemguide. Retrieved from [Link]
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- 4. Spectrophotometric determination of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 [pubmed.ncbi.nlm.nih.gov]
- 6. equl.cn [equl.cn]
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- 12. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,5-Naphthalenedisulfonic acid disodium dihydrate as a versatile intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into its application. Detailed, step-by-step protocols for the synthesis of key pharmaceutical precursors, namely 1,5-dihydroxynaphthalene and naphthalene-1,5-disulfonyl chloride, are presented. These protocols are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility. All claims and procedures are substantiated with citations to authoritative sources, ensuring scientific integrity.
Introduction: The Strategic Importance of the Naphthalene-1,5-disulfonate Scaffold
The naphthalene backbone, functionalized with sulfonic acid groups at the 1 and 5 positions, provides a unique chemical scaffold that is leveraged in various synthetic pathways.[1] 1,5-Naphthalenedisulfonic acid disodium dihydrate serves as a stable, easy-to-handle source of this scaffold. Its primary utility in pharmaceutical research and development lies in its role as a precursor for more complex organic molecules.[1] The sulfonic acid groups, while imparting water solubility to the parent molecule, are excellent leaving groups under specific conditions, allowing for their replacement with other key functionalities, such as hydroxyl or sulfonyl chloride groups. This reactivity is central to its application in the synthesis of various active pharmaceutical ingredients (APIs). This guide will focus on two pivotal transformations that underscore the value of this intermediate: the synthesis of 1,5-dihydroxynaphthalene, a precursor to the beta-blocker Levobunolol, and the preparation of naphthalene-1,5-disulfonyl chloride, a building block for sulfonamide-based therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 1,5-Naphthalenedisulfonic acid disodium dihydrate is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ · 2H₂O | [2] |
| Molecular Weight | 368.3 g/mol | [2] |
| CAS Number | 76758-30-0 (dihydrate) | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
| Purity | Typically ≥95% | [4] |
| Handling | Wash thoroughly after handling. Use with adequate ventilation. Avoid breathing dust. | [5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [5] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing. | [5] |
| In case of Exposure | Flush eyes or skin with plenty of water for at least 15 minutes. Move to fresh air if inhaled. Seek immediate medical attention. | [5] |
Synthetic Pathways and Protocols
The following sections provide detailed protocols for the conversion of 1,5-Naphthalenedisulfonic acid disodium dihydrate into two critical pharmaceutical intermediates. The rationale behind key steps is explained to provide a deeper understanding of the process.
Synthesis of 1,5-Dihydroxynaphthalene: A Key Precursor for Beta-Blockers
1,5-Dihydroxynaphthalene is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the beta-blocker Levobunolol.[3][6] The synthesis involves the hydrolysis of the sulfonic acid groups under harsh alkaline conditions, a classic reaction in naphthalene chemistry.[7]
Workflow for the Synthesis of 1,5-Dihydroxynaphthalene
Caption: Workflow for 1,5-Dihydroxynaphthalene Synthesis.
Experimental Protocol: Alkaline Pressure Hydrolysis
This protocol is based on the principles outlined in patents for the industrial production of 1,5-dihydroxynaphthalene.[8][9]
Materials:
-
1,5-Naphthalenedisulfonic acid disodium dihydrate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
High-pressure autoclave
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 1,5-Naphthalenedisulfonic acid disodium dihydrate and a significant excess of sodium hydroxide. A molar ratio of NaOH to the disodium salt of at least 12:1 is recommended to drive the reaction to completion.[9]
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature range of 270-290°C. The internal pressure will rise to approximately 14-20 bar.[9] Maintain these conditions with vigorous stirring for several hours until the reaction is complete.
-
Cooling and Dilution: Carefully cool the autoclave to room temperature. Once cooled, cautiously dilute the reaction mixture with water.
-
Acidification and Isolation: Transfer the diluted reaction mixture to a suitable vessel. Slowly add concentrated hydrochloric acid with stirring to neutralize the excess sodium hydroxide and acidify the solution to a pH of approximately 6.[10] The 1,5-dihydroxynaphthalene will precipitate out of the solution.
-
Purification: Collect the crude 1,5-dihydroxynaphthalene by filtration and wash it with water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent if necessary. The expected melting point of the purified product is 259-261°C.[7] A reaction yield of ≥90% with a purity of ≥99% as determined by HPLC has been reported for similar processes.[10]
Causality and Insights: The substantial excess of sodium hydroxide is crucial for the complete displacement of both sulfonate groups, which are poor leaving groups. The high temperature and pressure are necessary to overcome the activation energy of this nucleophilic aromatic substitution reaction.
Synthesis of Naphthalene-1,5-disulfonyl Chloride: A Versatile Intermediate for Sulfonamides
Naphthalene-1,5-disulfonyl chloride is a valuable intermediate for the synthesis of various compounds, including sulfonamide-based drugs.[11] The conversion of the disodium salt to the disulfonyl chloride is typically achieved by reaction with a chlorinating agent like phosphorus pentachloride.
Workflow for the Synthesis of Naphthalene-1,5-disulfonyl Chloride
Caption: Synthesis of Naphthalene-1,5-disulfonyl Chloride.
Experimental Protocol: Chlorination with Phosphorus Pentachloride
This protocol is adapted from a well-established procedure published in Organic Syntheses.[5]
Materials:
-
1,5-Naphthalenedisulfonic acid disodium salt (anhydrous)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform
-
Distilled water
Procedure:
-
Drying of Starting Material: It is critical to use the anhydrous form of the disodium salt. Dry the 1,5-Naphthalenedisulfonic acid disodium dihydrate at 140°C for 48 hours to remove the water of hydration.[5]
-
Reaction Setup: In a round-bottomed flask fitted with an air condenser and a drying tube, thoroughly mix the dried disodium salt (0.4 mole) and finely divided phosphorus pentachloride (1 mole).[5]
-
Reaction: Heat the flask in an oil bath to 110°C and maintain this temperature for 1 hour with occasional stirring.[5]
-
Removal of By-products: After the reaction, heat the resulting paste on a steam cone under vacuum to remove the phosphorus oxychloride and any unreacted phosphorus pentachloride.[5]
-
Work-up and Extraction: Pulverize the dry cake and transfer it to a beaker. Add distilled water and chloroform. Heat the mixture to boiling with vigorous stirring. Separate the layers while hot using a separatory funnel.[5]
-
Crystallization and Isolation: Collect the chloroform layer and reduce its volume by evaporation. Cool the concentrated solution in an ice bath to crystallize the naphthalene-1,5-disulfonyl chloride. Collect the crystals by filtration. Further concentration of the mother liquor may yield additional product. A total yield of 65-88% of recrystallized material with a melting point of 181-183°C can be expected.[5]
Trustworthiness and Self-Validation: The use of anhydrous starting material is essential to prevent the hydrolysis of phosphorus pentachloride and the desired product. The melting point of the final product serves as a reliable indicator of its purity.
Conclusion
1,5-Naphthalenedisulfonic acid disodium dihydrate is a cost-effective and versatile starting material for the synthesis of key pharmaceutical intermediates. The protocols detailed in this guide for the preparation of 1,5-dihydroxynaphthalene and naphthalene-1,5-disulfonyl chloride demonstrate the strategic utility of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and safely incorporate this valuable building block into their synthetic workflows for the development of novel therapeutics.
References
-
Organic Syntheses Procedure. naphthalene-1,5-disulfonyl chloride. [Link]
-
Wikipedia. 1,5-Dihydroxynaphthalene. [Link]
-
PrepChem.com. Synthesis of 1,5-dihydroxynaphthalene. [Link]
-
DAIICHI KIGENSO KAGAKU KOGYO CO., LTD. Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. [Link]
- Google Patents. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.
- Google Patents. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
-
PubChem. 1,5-Naphthalenedisulfonic acid disodium dihydrate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. [Link]
- Google Patents. US10611721B2 - Method for preparing levobunolol hydrochloride.
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- 11. chemimpex.com [chemimpex.com]
Application Note & Protocol: High-Precision Fluorescence Spectroscopy of 1,5-Naphthalenedisulfonic Acid
Abstract
This document provides a comprehensive guide to the experimental setup and application of fluorescence spectroscopy for the analysis of 1,5-Naphthalenedisulfonic acid (1,5-NDS). 1,5-NDS, also known as Armstrong's acid, is a water-soluble, fluorescent organic compound with applications ranging from environmental sensing to pharmaceutical analysis.[1][2][3] Its fluorescence is particularly sensitive to the local environment, making it an excellent probe for studying molecular interactions. This guide offers detailed protocols, explains the underlying scientific principles, and provides troubleshooting insights to ensure high-quality, reproducible data.
Introduction: The Significance of 1,5-Naphthalenedisulfonic Acid in Fluorescence Spectroscopy
1,5-Naphthalenedisulfonic acid is a versatile fluorophore due to its intrinsic fluorescence and water solubility, conferred by the sulfonic acid groups.[3] This solubility makes it particularly suitable for biological and environmental applications. The rigid naphthalene core is responsible for its fluorescent properties. The fluorescence of 1,5-NDS is characterized by distinct excitation and emission spectra, with typical excitation maxima around 225-254 nm and emission maxima in the range of 338-360 nm in aqueous solutions.[1][4] These spectral characteristics can be influenced by the solvent environment, a property that can be leveraged to probe the polarity and other characteristics of a sample matrix.
Core Principles: Understanding the Fluorescence of 1,5-NDS
The phenomenon of fluorescence in 1,5-NDS is best described by the Jablonski diagram. Upon absorbing a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁). Following rapid vibrational relaxation to the lowest vibrational level of S₁, the molecule returns to the ground state by emitting a photon. This emitted light is the fluorescence that is measured.[5]
The intensity and spectral position of 1,5-NDS fluorescence are sensitive to a variety of environmental factors:
-
Solvent Polarity: Changes in the polarity of the solvent can alter the energy gap between the excited and ground states, leading to shifts in the emission spectrum, a phenomenon known as solvatochromism.[6]
-
pH: The protonation state of the sulfonic acid groups can influence the electron density of the naphthalene ring system, thereby affecting the fluorescence quantum yield.
-
Quenching: The presence of certain molecules, known as quenchers, can lead to a decrease in fluorescence intensity. This can occur through various mechanisms, including collisional quenching and the formation of non-fluorescent complexes.[7][8][9]
Experimental Setup: Instrumentation and Reagents
A successful fluorescence spectroscopy experiment with 1,5-NDS requires careful selection and setup of instrumentation and reagents.
Instrumentation
A spectrofluorometer is the central piece of equipment and generally consists of the following components:[10]
-
Excitation Source: A Xenon arc lamp is a common choice, providing a broad range of high-intensity light for excitation.[11][12]
-
Excitation Monochromator: This device selects the specific wavelength of light used to excite the sample.[10][13]
-
Sample Compartment: This holds the sample in a cuvette and is designed to be light-tight to minimize stray light.
-
Emission Monochromator: This component selects and scans through the wavelengths of the light emitted by the sample.[10][13]
-
Detector: A photomultiplier tube (PMT) is typically used for its high sensitivity in detecting the emitted photons.[13]
Reagents and Materials
-
1,5-Naphthalenedisulfonic acid (or its salt, e.g., disodium salt)[4]
-
Solvent: High-purity, spectroscopy-grade solvents are essential to minimize background fluorescence. For aqueous studies, ultrapure water (18.2 MΩ·cm) is recommended.
-
pH Buffers: For pH-dependent studies, a selection of appropriate buffers (e.g., phosphate, acetate, Tris) is necessary to maintain a stable pH.
-
Quartz Cuvettes: Quartz is the preferred material for cuvettes as it is transparent in the UV region where 1,5-NDS is excited.[12]
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of 1,5-NDS for fluorescence measurements.
Rationale: Precise concentration control is fundamental for quantitative analysis and ensuring the reproducibility of results. The use of high-purity solvents is critical to avoid interference from fluorescent impurities.
Procedure:
-
Stock Solution (e.g., 1 mM):
-
Accurately weigh a precise mass of 1,5-Naphthalenedisulfonic acid or its salt.
-
Quantitatively transfer the solid to a class A volumetric flask of a known volume.
-
Dissolve the solid in the chosen high-purity solvent (e.g., ultrapure water).
-
Ensure complete dissolution by gentle agitation or brief sonication.
-
Store the stock solution in an amber glass bottle at 4°C to protect it from light and prevent degradation.
-
-
Working Solutions (e.g., 1-10 µM):
-
Prepare working solutions by performing serial dilutions of the stock solution using calibrated micropipettes and volumetric flasks.
-
It is best practice to prepare fresh working solutions daily to ensure their integrity.
-
Protocol 2: Instrument Calibration and Optimization
Objective: To ensure the spectrofluorometer is operating optimally for the analysis of 1,5-NDS.
Rationale: Proper instrument calibration is crucial for obtaining accurate and comparable data.[14][15] This involves verifying the wavelength accuracy and optimizing settings for signal detection.
Procedure:
-
Instrument Warm-up: Allow the Xenon lamp to warm up for at least 30 minutes to ensure a stable and consistent light output.
-
Wavelength Calibration: Periodically check the wavelength accuracy of the monochromators using certified reference materials with known excitation and emission peaks.[16]
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Place a working solution of 1,5-NDS in a quartz cuvette.
-
To find the optimal excitation wavelength, set the emission monochromator to the expected emission maximum (e.g., 340 nm) and scan the excitation monochromator over a relevant range (e.g., 200-320 nm).
-
To find the optimal emission wavelength, set the excitation monochromator to the peak wavelength found in the previous step and scan the emission monochromator over a range (e.g., 300-500 nm).[17]
-
-
Slit Width Optimization: Adjust the excitation and emission slit widths to achieve a balance between signal intensity and spectral resolution. A common starting point is a 5 nm bandpass for both.[12]
-
Detector Voltage Adjustment: Set the PMT voltage to obtain a strong signal-to-noise ratio without saturating the detector. The fluorescence intensity of the most concentrated sample should fall within the linear range of the detector.
Protocol 3: Acquiring Fluorescence Spectra
Objective: To obtain high-quality, background-corrected fluorescence emission spectra of 1,5-NDS.
Workflow Diagram:
Caption: A streamlined workflow for fluorescence spectra acquisition.
Procedure:
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent used for your samples.
-
Acquire an emission spectrum using the optimized instrument settings. This blank spectrum accounts for background signals, including Raman scattering from the solvent.
-
-
Sample Measurement:
-
Rinse the cuvette with a small aliquot of the 1,5-NDS working solution before filling.
-
Acquire the emission spectrum of the sample.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission of 1,5-NDS.
-
Applications and Advanced Protocols
Application: Quantitative Analysis of 1,5-NDS
Objective: To determine the concentration of 1,5-NDS in an unknown sample.
Principle: In dilute solutions, there is a linear relationship between fluorescence intensity and the concentration of the fluorophore.
Protocol:
-
Prepare a series of 1,5-NDS standards with known concentrations.
-
Acquire the corrected fluorescence emission spectrum for each standard.
-
Measure the fluorescence intensity at the emission maximum for each standard.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Perform a linear regression analysis on the calibration data. A coefficient of determination (R²) close to 1.0 indicates a good linear fit.
-
Measure the fluorescence intensity of the unknown sample under the same experimental conditions.
-
Calculate the concentration of the unknown sample using the equation of the line from the calibration curve.
Data Presentation:
| Concentration (µM) | Fluorescence Intensity (a.u.) |
| 0.0 | 10.2 |
| 1.0 | 150.5 |
| 2.5 | 375.8 |
| 5.0 | 751.2 |
| 7.5 | 1125.6 |
| 10.0 | 1502.1 |
Application: Use as a Fluorescent Probe in Biological Systems
Objective: To monitor changes in the local environment, such as protein conformational changes or binding events.
Principle: Naphthalene sulfonates, like the related compound 8-anilino-1-naphthalenesulfonic acid (ANS), are known to exhibit enhanced fluorescence and a blue shift in their emission spectrum upon binding to hydrophobic regions of proteins.[6][18][19][20] This property allows them to be used as probes to study protein folding, ligand binding, and membrane interactions.
Workflow Diagram for a Competitive Binding Assay:
Caption: Logic flow of a competitive binding assay using 1,5-NDS.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Signal | - Incorrect instrument settings (wavelengths, slits, PMT voltage)- Sample concentration too low- Photobleaching (fading) of the sample | - Re-optimize instrument parameters.- Prepare a more concentrated sample.- Minimize exposure of the sample to the excitation light. |
| High Background Noise | - Contaminated solvents or cuvettes- Stray light in the sample compartment | - Use high-purity solvents and thoroughly clean cuvettes.- Ensure the sample compartment is securely closed. |
| Inconsistent Readings | - Temperature fluctuations- Lamp instability- Sample degradation | - Use a temperature-controlled sample holder.- Ensure the lamp has reached a stable operating temperature.- Prepare fresh samples and store them appropriately. |
| Inner Filter Effect | - Sample concentration is too high, leading to self-absorption of emitted light. | - Dilute the sample. The absorbance at the excitation and emission wavelengths should ideally be below 0.1. |
Conclusion
Fluorescence spectroscopy of 1,5-Naphthalenedisulfonic acid is a powerful and sensitive analytical technique. By adhering to the detailed protocols and understanding the fundamental principles outlined in this guide, researchers can achieve high-quality, reproducible results. Careful attention to experimental design, including proper sample preparation and instrument calibration, is essential for successful quantitative analysis and for the application of 1,5-NDS as a fluorescent probe in complex systems.
References
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Chemistry LibreTexts. (2022, August 28). 1.11: Fluorescence Spectroscopy. Retrieved from [Link]
-
ExperimentFluorescenceSpectroscopy. (2025, October 8). Retrieved from [Link]
-
Fluorescence spectroscopy experimental set-up. (n.d.). ResearchGate. Retrieved from [Link]
- Cobo-Viveros, A. M., et al. (2019). Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs. Optics Express, 27(20), A1554-A1579.
-
Turner Designs Help Center. Calibration of the AquaFluor Handheld Fluorometer. Retrieved from [Link]
-
NASA SeaBASS. FLUOROMETER CALIBRATION. Retrieved from [Link]
-
Multi Parameter Fluorescence Spectroscopy - Setup, Assembly and Applications. (2008, September 17). Retrieved from [Link]
-
Turner Designs. (2020, May 7). How to calibrate the FluoroSense Handheld Fluorometer [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. Standard Guide to Fluorescence Instrument Calibration and Correction. Retrieved from [Link]
-
Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
-
News-Medical.Net. Sample Preparation for Fluorescence Microscopy. Retrieved from [Link]
-
Analytical technique: Fluorescence Spectroscopy. (n.d.). Retrieved from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
ZEISS. (2020, June 10). Sample Preparation for Fluorescence Microscopes. Retrieved from [Link]
-
Structures and fluorescence excitation and emission maximum for 1-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. (n.d.). ResearchGate. Retrieved from [Link]
-
1,5‐Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media. (2025, December 14). ResearchGate. Retrieved from [Link]
- Uriena, S., et al. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13.
- MacDermott, R. P., & Nash, G. S. (1978). Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid. Biochemistry, 17(8), 1548-1554.
-
Investigations of effects of environmental factors in unfolding/refolding pathway of proteins on 8-anilino-1-naphthalene-sulfonic acid (ANS) fluorescence. (2025, August 8). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.
-
Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. (2025, August 10). ResearchGate. Retrieved from [Link]
-
PubChem. 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
SIELC Technologies. 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
- Mailhot, G., et al. (2000). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. Journal of Photochemistry and Photobiology A: Chemistry, 132(1-2), 89-94.
-
Wikipedia. Armstrong's acid. Retrieved from [Link]
-
Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. (2025, August 10). ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2019, October 28). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved from [Link]
- Schonbrunn, E., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349.
- Field, M. S., et al. (1995). An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing. Environmental Monitoring and Assessment, 38(1), 75-96.
- Green, N. M. (1963). Avidin. 5. Quenching of fluorescence by dinitrophenyl groups. Biochemical Journal, 89(3), 599-609.
-
National Institutes of Health. (2023, July 7). The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior. Retrieved from [Link]
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- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,5-Naphthalenedisulfonic Acid for Advanced Scientific Applications
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of 1,5-naphthalenedisulfonic acid, a versatile aromatic compound. We delve into the synthesis of key intermediates and their subsequent application in the development of fluorescent probes for cellular imaging and in the fabrication of innovative drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and photophysical properties of naphthalenic scaffolds. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring both practical utility and a deeper understanding of the experimental design.
Introduction: The Versatility of the Naphthalene Scaffold
1,5-Naphthalenedisulfonic acid is a highly functionalized aromatic compound characterized by two sulfonic acid groups positioned symmetrically on the naphthalene core. These sulfonic acid moieties are strong acids, rendering the parent molecule highly water-soluble. However, the true potential of this compound lies in its capacity for chemical modification. The sulfonic acid groups can be readily converted into more reactive sulfonyl chlorides, which serve as versatile handles for the covalent attachment of the naphthalene scaffold to a wide array of molecules. This derivatization unlocks a range of applications, primarily driven by the inherent fluorescence of the naphthalene ring system.
This guide will focus on two key applications stemming from the derivatization of 1,5-naphthalenedisulfonic acid:
-
Fluorescent Labeling: The synthesis of naphthalenesulfonamides as fluorescent probes for the labeling and visualization of biomolecules.
-
Drug Delivery: The fabrication of polysulfonamide microcapsules for the controlled encapsulation and release of therapeutic agents.
We will begin by detailing the synthesis of the crucial intermediate, naphthalene-1,5-disulfonyl chloride, followed by specific protocols for each application.
Synthesis of the Key Intermediate: Naphthalene-1,5-disulfonyl Chloride
The conversion of the chemically inert sulfonic acid groups into highly reactive sulfonyl chlorides is the gateway to a multitude of applications. The most common and effective method involves the reaction of the disodium salt of 1,5-naphthalenedisulfonic acid with a chlorinating agent, such as phosphorus pentachloride or thionyl chloride.
Rationale for Experimental Choices
The use of the disodium salt of 1,5-naphthalenedisulfonic acid is preferred over the free acid as it is a more stable and less hygroscopic solid, making it easier to handle and weigh accurately. Phosphorus pentachloride is a powerful chlorinating agent that effectively replaces the hydroxyl groups of the sulfonic acids with chlorine atoms. The reaction is typically carried out in the absence of a solvent at an elevated temperature to drive the reaction to completion. A subsequent workup with water and an organic solvent is necessary to remove the phosphorus-containing byproducts and isolate the desired disulfonyl chloride.
Detailed Experimental Protocol: Synthesis of Naphthalene-1,5-disulfonyl Chloride
Materials:
-
Disodium salt of 1,5-naphthalenedisulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃)
-
Distilled water
-
Oil bath
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Separatory funnel
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Drying of Starting Material: Thoroughly dry the disodium salt of 1,5-naphthalenedisulfonic acid in an oven at 140°C for at least 12 hours to remove any residual water, which can react with the phosphorus pentachloride.
-
Reaction Setup: In a dry round-bottom flask, combine the dried disodium 1,5-naphthalenedisulfonate and finely powdered phosphorus pentachloride in a molar ratio of 1:2.5 (disulfonate:PCl₅).
-
Reaction: Heat the mixture in an oil bath to 110°C for 4-6 hours under a reflux condenser fitted with a drying tube. The reaction mixture will become a thick paste.
-
Removal of Byproducts: After the reaction is complete, remove the phosphorus oxychloride (POCl₃) byproduct by distillation under reduced pressure.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly add cold water to the flask to quench any remaining PCl₅. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the naphthalene-1,5-disulfonyl chloride with chloroform. Collect the organic layer.
-
Washing: Wash the organic layer with distilled water to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the chloroform solution over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as a mixture of chloroform and hexane, to obtain pure naphthalene-1,5-disulfonyl chloride as a crystalline solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 180-183 °C |
| Yield | 70-85% |
Safety Precautions: Phosphorus pentachloride is a corrosive and moisture-sensitive solid. The reaction should be carried out in a dry apparatus and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Application I: Fluorescent Labeling of Biomolecules
The reaction of naphthalene-1,5-disulfonyl chloride with primary and secondary amines to form stable sulfonamides is a cornerstone of fluorescent labeling techniques. The resulting naphthalenesulfonamide derivatives are often highly fluorescent and their emission properties can be sensitive to the local environment, making them excellent probes for studying molecular interactions and dynamics.
Scientific Principle: Solvatochromic Fluorescence
Naphthalenesulfonamides often exhibit solvatochromism, a phenomenon where the color (and fluorescence emission) of a compound changes with the polarity of the solvent.[1][2] In a polar environment, the excited state of the fluorophore is stabilized, leading to a red-shift in the emission spectrum. Conversely, in a non-polar environment, a blue-shift is observed. This property is particularly useful in biological systems, as the binding of a naphthalenesulfonamide-labeled molecule to a protein or membrane can result in a change in the local environment of the fluorophore, leading to a detectable change in its fluorescence.
Diagram: Workflow for Fluorescent Labeling
Caption: General workflow for labeling proteins with naphthalene-1,5-disulfonyl chloride.
Detailed Experimental Protocol: Fluorescent Labeling of a Protein
This protocol provides a general method for labeling a protein with naphthalene-1,5-disulfonyl chloride. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.
Materials:
-
Protein of interest
-
Naphthalene-1,5-disulfonyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 5-10 mg/mL. Ensure that the buffer does not contain any primary amines (e.g., Tris), as these will compete with the protein for reaction with the sulfonyl chloride.
-
Labeling Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of naphthalene-1,5-disulfonyl chloride in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the naphthalene-1,5-disulfonyl chloride solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 4°C for 1-2 hours with continuous gentle stirring.
-
Purification: Separate the labeled protein from the unreacted labeling reagent and byproducts using a gel filtration column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the naphthalenesulfonamide (at its absorbance maximum, which should be determined experimentally).
Application II: Drug Delivery via Polysulfonamide Microcapsules
The difunctional nature of naphthalene-1,5-disulfonyl chloride allows it to act as a monomer in polymerization reactions. Specifically, it can undergo interfacial polymerization with a diamine to form a polysulfonamide membrane. This reaction can be harnessed to create microcapsules capable of encapsulating therapeutic agents for controlled drug delivery.[3][4][5]
Scientific Principle: Interfacial Polymerization for Encapsulation
Interfacial polymerization is a process where a polymer is formed at the interface between two immiscible liquids.[4][6] In the context of microencapsulation, an aqueous phase containing a diamine and the drug to be encapsulated is emulsified in an organic phase containing the naphthalene-1,5-disulfonyl chloride. The polymerization reaction occurs at the surface of the aqueous droplets, forming a thin, robust polysulfonamide shell around the drug-containing core. The properties of the resulting microcapsules, such as their size, permeability, and drug release profile, can be tuned by varying the reaction parameters.
Diagram: Interfacial Polymerization for Microencapsulation
Caption: Schematic of interfacial polymerization for drug encapsulation.
Detailed Experimental Protocol: Fabrication of Drug-Loaded Polysulfonamide Microcapsules
This protocol describes a general method for the preparation of polysulfonamide microcapsules containing a model water-soluble drug.
Materials:
-
Naphthalene-1,5-disulfonyl chloride
-
Hexamethylenediamine
-
Model water-soluble drug (e.g., methylene blue)
-
Cyclohexane
-
Sorbitan monooleate (Span 80)
-
Distilled water
-
Homogenizer or high-speed stirrer
Procedure:
-
Organic Phase Preparation: Prepare a solution of naphthalene-1,5-disulfonyl chloride in cyclohexane. Add a surfactant, such as Span 80 (e.g., 2% w/v), to the organic phase to stabilize the emulsion.
-
Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and the model drug.
-
Emulsification: Add the aqueous phase to the organic phase and homogenize at high speed for 5-10 minutes to form a stable water-in-oil emulsion.
-
Polymerization: Continue stirring the emulsion at a lower speed for 3-4 hours at room temperature to allow for the interfacial polymerization to occur, forming the microcapsule shells.
-
Microcapsule Collection: Collect the microcapsules by centrifugation or filtration.
-
Washing: Wash the collected microcapsules with cyclohexane to remove unreacted naphthalene-1,5-disulfonyl chloride and surfactant, followed by washing with water to remove unreacted diamine and unencapsulated drug.
-
Drying: Dry the microcapsules in a desiccator or by lyophilization.
Characterization of Microcapsules:
| Parameter | Method |
| Size and Morphology | Scanning Electron Microscopy (SEM) |
| Encapsulation Efficiency | Spectrophotometric determination of the amount of unencapsulated drug |
| In Vitro Drug Release | Dialysis method or sample and separate method |
Conclusion
The derivatization of 1,5-naphthalenedisulfonic acid opens up a vast landscape of scientific applications. The conversion to naphthalene-1,5-disulfonyl chloride provides a versatile platform for the synthesis of fluorescent probes and the fabrication of advanced drug delivery systems. The protocols detailed in this guide are intended to serve as a robust starting point for researchers to explore and adapt these methodologies to their specific research needs. The inherent photophysical properties of the naphthalene scaffold, combined with the chemical tractability of its sulfonic acid groups, ensure its continued relevance in the fields of chemical biology, materials science, and pharmaceutical development.
References
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Organic Syntheses. Naphthalene-1,5-disulfonyl chloride. Available at: [Link]
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Wikipedia. Solvatochromism. Available at: [Link]
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Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PubMed. Available at: [Link]
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Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. PMC. Available at: [Link]
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Chemistry LibreTexts. Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Available at: [Link]
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Controlled drug delivery through microencapsulation. Available at: [Link]
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Microencapsulation by interfacial polymerisation: Membrane formation and structure. Available at: [Link]
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Marhoon, H., Zimam, E. Synthesis of Primary Sulfonamides. ResearchGate. Available at: [Link]
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Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. Sulfonamide (medicine). Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
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Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed. Available at: [Link]
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Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Polyamides. Chemistry LibreTexts. Available at: [Link]
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Solvatochromic Fluorescence of 8-(Phenylamino)-1-naphthalene-ammoniumsulfonate (8,1 ANS) in 1,4-Dioxane/Water Mixtures, revisited. Sci-Hub. Available at: [Link]
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Formation of Polyamides. Save My Exams. Available at: [Link]
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Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. PubMed. Available at: [Link]
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Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants. Chemical Communications. Available at: [Link]
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Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. MDPI. Available at: [Link]
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Fluorescent Rhenium-Naphthalimide Conjugates as Cellular Imaging Agents. ResearchGate. Available at: [Link]
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Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. PubMed Central. Available at: [Link]
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Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. Available at: [Link]
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An Investigation of Solvatochromic Behavior. IT Solutions. Available at: [Link]
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Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. PubMed. Available at: [Link]
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Ionic Liquid‐Filled Polyamide Microcapsules Obtained by Interfacial Polymerization. Available at: [Link]
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Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. Macromolecules. Available at: [Link]
-
Synthesis of polyamides from diols and diamines with liberation of H2. ResearchGate. Available at: [Link]
-
Polyamide shell microcapsules, prepared by interfacial polymerization in water-in-oil emulsion. ResearchGate. Available at: [Link]
-
Controlled-release Nanoencapsulating Microcapsules to Combat Inflammatory Diseases. PubMed. Available at: [Link]
-
Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review. ACS Applied Materials & Interfaces. Available at: [Link]
-
pH-Triggered Release from Polymer Capsules. Macromolecules. Available at: [Link]
-
How Smart Microcapsules Release Molecules on Command. YouTube. Available at: [Link]
-
Interfacial Polymerization. Available at: [Link]
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Application Notes and Protocols for the Use of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate in Water System Analysis
Abstract: This document provides a comprehensive technical guide for researchers, environmental scientists, and water resource professionals on the applications of 1,5-Naphthalenedisulfonic acid disodium dihydrate (1,5-NDSA) in water systems. While broadly mentioned in the context of wastewater, its primary, scientifically validated application is as a conservative fluorescent tracer for hydrological and environmental studies. This guide details the principles and protocols for this primary use. Additionally, it explores potential, investigational applications such as a complexing agent, providing foundational protocols for research and development.
Introduction: Understanding 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
1,5-Naphthalenedisulfonic acid disodium dihydrate is a stable, water-soluble organic salt.[1] Its chemical structure, featuring a naphthalene core with two sulfonic acid groups, imparts high aqueous solubility and chemical stability. While it finds use in various industrial processes, including the synthesis of dyes and as a corrosion inhibitor, its most significant role in the environmental and wastewater field is as a fluorescent tracer.[1][2][3]
A critical point of understanding is that 1,5-NDSA is notably resistant to conventional biological wastewater treatment processes.[4] Studies have shown its persistence in activated sludge systems, meaning it is not used to enhance biological removal but is rather a compound that may require advanced methods for its own removal from wastewater.[4][5] Its utility, therefore, lies not in direct water treatment for contaminant removal, but in diagnostics and system characterization through tracer studies.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀Na₂O₈S₂ | [6] |
| Molecular Weight | 368.3 g/mol | [6] |
| CAS Number | 76758-30-0 | |
| Appearance | Beige or off-white hygroscopic powder | [1] |
| Solubility | High solubility in water | [7] |
| Purity (Typical) | ≥95% |
Part 1: Primary Application - Conservative Fluorescent Tracer Studies
The most robust and field-proven application of 1,5-NDSA in water systems is as a conservative tracer. A conservative tracer is a substance that moves with water without significant loss from degradation or adsorption to surfaces, thus accurately mimicking the water's flow path and velocity.[8] 1,5-NDSA is valued for its high thermal stability, distinct fluorescence signature, and low adsorption tendency, making it superior to older dyes like Rhodamine B in certain applications.[8][9]
Core Principle: The methodology relies on injecting a known concentration of 1,5-NDSA into a water system (e.g., a sewer line, groundwater well, or industrial process tank) and then measuring its concentration at one or more downstream points over time. The resulting concentration-time curve provides critical data on flow velocity, travel time, dilution, and dispersion.
Key Applications:
-
Wastewater System Diagnostics: Detecting leaks, cross-connections, and inflow/infiltration in sanitary and storm sewers.[10]
-
Hydrological Studies: Characterizing groundwater flow paths and velocities.[8]
-
Industrial Process Control: Determining residence time distribution (RTD) in reactors and settling tanks.
-
Sensor Calibration: Used as a stable, water-soluble standard to calibrate in-situ sensors designed to detect petroleum and other aromatic hydrocarbons due to its similar fluorescence properties under specific wavelengths.[7]
Experimental Workflow for a Tracer Study
Caption: Workflow for a typical fluorescent tracer study using 1,5-NDSA.
Protocol 1: Preparation of Stock and Standard Solutions
Causality: Accurate solution preparation is fundamental to the quantitative success of any tracer study. Using anhydrous or dihydrate forms requires careful molecular weight correction to achieve precise concentrations.
Materials:
-
1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS: 76758-30-0)
-
Deionized (DI) water or distilled water
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Drying (Optional but Recommended): To minimize variability from absorbed moisture, dry the powder at 105-110°C for 2-4 hours and cool in a desiccator before weighing. Note: If using the dihydrate form, this will convert it to the anhydrous form, and the molecular weight must be adjusted accordingly (332.26 g/mol for anhydrous).
-
Prepare 1000 mg/L Stock Solution:
-
Accurately weigh 100 mg of the dried 1,5-NDSA.
-
Quantitatively transfer the powder to a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of DI water and swirl to dissolve completely.
-
Once dissolved, bring the volume to the 100 mL mark with DI water. Stopper and invert several times to ensure homogeneity.
-
Store this stock solution in a dark, cool place. It is stable for several weeks.
-
-
Prepare Calibration Standards:
-
Label a series of volumetric flasks (e.g., 50 mL or 100 mL).
-
Perform serial dilutions from the 1000 mg/L stock solution to create a range of standards appropriate for your expected concentrations. A typical range is 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.
-
For example, to make a 10 mg/L standard in a 100 mL flask, pipette 1 mL of the 1000 mg/L stock solution into the flask and dilute to the mark with DI water.
-
Protocol 2: Instrument Calibration and Sample Analysis
Causality: A precise calibration curve establishes the mathematical relationship between the instrument's signal (fluorescence) and the tracer concentration. This is non-negotiable for converting field data into meaningful concentration values. Analysis is typically performed using a fluorometer or a High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.
Method A: Fluorometer
-
Set the fluorometer to the appropriate excitation and emission wavelengths for 1,5-NDSA. A common setting is an excitation wavelength of ~254 nm and an emission wavelength of ~360 nm.[7]
-
Use a DI water blank to zero the instrument.
-
Starting with the lowest concentration, measure the fluorescence of each calibration standard.
-
Plot the fluorescence intensity (y-axis) against the known concentration (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and R² value (should be >0.995) constitute the calibration.
-
Measure the fluorescence of the unknown samples collected from the field.
-
Use the regression equation to calculate the concentration of each unknown sample.
Method B: HPLC with Fluorescence Detection
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: Fluorescence detector set to Ex: ~254 nm, Em: ~360 nm.
-
-
Calibration & Analysis:
-
Inject equal volumes (e.g., 20 µL) of each calibration standard.
-
Create a calibration curve by plotting the peak area (y-axis) against concentration (x-axis).
-
Inject the field samples and use their peak areas to determine concentration from the calibration curve.
-
Part 2: Investigational Applications in Wastewater Treatment
While not a standard application, the chemical properties of 1,5-NDSA suggest potential uses that can be explored by researchers. The sulfonic acid functional groups can act as ligands, suggesting a potential role in complexing with metal ions. This section provides an exploratory protocol for researchers to investigate its efficacy as a coagulant or flocculant aid.
Disclaimer: The following protocol is for research and evaluation purposes only. It is not a standard water treatment procedure.
Protocol 3 (Exploratory): Jar Test for Evaluating Coagulant Aid Potential
Causality: A jar test is the standard method for determining the optimal type and dosage of coagulants and flocculants for a specific water source. This protocol allows a researcher to systematically test if 1,5-NDSA can enhance the removal of turbidity or dissolved metals when used in conjunction with a primary coagulant like aluminum sulfate (alum) or ferric chloride.
Objective: To determine if 1,5-NDSA improves floc formation, settling, and contaminant removal.
Materials:
-
Standard jar testing apparatus with multiple paddles.
-
Beakers (1000 mL).
-
Wastewater sample with known turbidity or metal concentration.
-
Primary coagulant stock solution (e.g., 10 g/L Alum).
-
1,5-NDSA stock solution (e.g., 1 g/L).
-
Pipettes for accurate dosing.
-
Turbidimeter, pH meter, and instrument for metal analysis (e.g., ICP-MS or AAS).
Procedure:
-
Setup: Fill six 1000 mL beakers with the sample wastewater. Place them in the jar test apparatus.
-
Control: Designate one beaker as the control. Dose it only with the primary coagulant across a typical range (e.g., 20, 40, 60, 80, 100 mg/L) in five of the beakers, leaving one as a raw water blank.
-
Experimental: In a second run, repeat the primary coagulant dosages, but add a fixed concentration of 1,5-NDSA (e.g., 1, 2, or 5 mg/L) to each beaker before the primary coagulant.
-
Coagulation & Flocculation:
-
Rapid Mix: Begin stirring at high speed (e.g., 100-120 rpm). Add the designated coagulants to each beaker and mix for 1-2 minutes.
-
Slow Mix: Reduce the stirring speed (e.g., 20-40 rpm) and mix for 15-20 minutes to promote floc formation. Visually observe the floc size and characteristics.
-
-
Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.
-
Analysis:
-
Carefully draw a sample from the supernatant of each beaker.
-
Measure the final turbidity, pH, and concentration of the target metal(s).
-
-
Evaluation: Compare the results from the beakers with and without 1,5-NDSA. A positive result would be significantly lower final turbidity or metal concentration at an equivalent or lower primary coagulant dose.
Logical Relationship of Jar Test Variables
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Application Notes & Protocols: 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate as a Counterion in Drug Formulation
Abstract
The strategic selection of a suitable salt form is a cornerstone of modern drug development, capable of transforming a promising active pharmaceutical ingredient (API) with suboptimal physicochemical properties into a viable therapeutic agent.[1][2] Salt formation can profoundly influence critical parameters such as aqueous solubility, dissolution rate, stability, and manufacturability.[3] This guide provides an in-depth exploration of 1,5-Naphthalenedisulfonic acid, utilized as its disodium dihydrate salt, as a strategic counterion for the formulation of basic drug candidates. We delve into the scientific rationale for its selection, present detailed protocols for salt screening and characterization, and discuss the critical assessment of potential liabilities such as salt disproportionation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for API solid form optimization.
The Scientific Imperative for Salt Selection
Approximately 50% of all drugs on the market are administered as salts, a testament to the power of this strategy in overcoming the formulation challenges posed by modern APIs, many of which exhibit poor water solubility.[1] The conversion of a weakly acidic or basic API into a salt introduces an oppositely charged counterion, which disrupts the crystal lattice of the parent molecule and establishes new, strong ionic interactions. This fundamental change can drastically alter the solid-state properties of the compound.
The choice of the counterion is a critical decision, as its own chemical and physical properties are imparted to the resulting salt.[3][4][5] An ideal counterion should not only enhance the desired properties of the API but also be safe and pharmaceutically acceptable.[6] 1,5-Naphthalenedisulfonic acid, a strong, divalent acid, presents a compelling option for weakly basic APIs that may not form stable salts with more common, weaker, or smaller counterions. Its use as a hemi-1,5-naphthalenedisulfonate salt has been shown in case studies to significantly improve the chemical stability of an API compared to its free base or even its chloride and hydrogen sulfate salts.[7]
Introducing 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
1,5-Naphthalenedisulfonic acid (also known as Armstrong's acid) is a structurally rigid aromatic sulfonic acid.[8] Its key advantage lies in its two sulfonic acid groups, which are strong acids, making it highly effective at protonating weakly basic APIs. The "pKa rule" suggests that for stable salt formation, the pKa of the basic drug should be at least 2 to 3 units higher than the pKa of the acidic counterion.[6][9] The strong acidity of the sulfonic acid groups (-SO₃H) ensures this condition is met for a wide range of basic compounds.
The disodium dihydrate salt is a convenient and stable starting material for salt screening experiments.[10] Its high water solubility facilitates its use in solution-based salt formation methods.[10]
| Property | Value | Source |
| Chemical Name | 1,5-Naphthalenedisulfonic acid disodium dihydrate | [11] |
| CAS Number | 76758-30-0 | [11] |
| Molecular Formula | C₁₀H₁₀Na₂O₈S₂ | [11] |
| Molecular Weight | 368.3 g/mol | [11] |
| Parent Acid pKa | Strong Acid | |
| Appearance | White to almost-white powder or crystals | [12] |
| Solubility | High water solubility (113.4 g/L at 20°C for the anhydrous salt) | [10][12] |
Table 1: Physicochemical Properties of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate.
Strategic Application & Experimental Workflow
The decision to screen 1,5-naphthalenedisulfonate as a counterion is typically made when an API is a weak base and initial screens with common counterions (e.g., hydrochloride, mesylate, sulfate) have failed to yield a salt with optimal properties.
The Salt Screening & Selection Funnel
A systematic approach is essential to efficiently identify the optimal salt form. The process can be visualized as a funnel, where a broad range of candidates is narrowed down based on increasingly rigorous characterization. A "cascade approach" saves time by eliminating unviable candidates early, rather than performing a full battery of tests on every salt formed.[13]
Core Experimental Protocols
The following protocols provide a framework for preparing, characterizing, and validating a 1,5-naphthalenedisulfonate salt of a model basic API.
Protocol 1: Small-Scale Salt Formation via Solvent-Mediated Reaction
Rationale: This protocol uses a solvent system where the starting materials (API free base and the disodium salt of the counterion) are soluble, but the desired API-naphthalenedisulfonate salt is expected to have low solubility, thereby promoting its crystallization. This is a common and effective method for initial salt screening.[9][14]
Materials:
-
Weakly basic API (free base form)
-
1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS: 76758-30-0)
-
Selection of solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, Tetrahydrofuran)
-
20 mL glass vials with screw caps
-
Magnetic stir plate and stir bars
-
Filtration apparatus (e.g., Buchner funnel or vacuum filtration manifold)
-
Drying oven or vacuum desiccator
Procedure:
-
Stoichiometric Calculation: Calculate the molar amounts required. For a divalent counterion like 1,5-naphthalenedisulfonate, a 2:1 molar ratio of the basic API to the counterion acid is typically targeted.
-
Example: For 100 mg of an API with MW = 250 g/mol , you need 0.4 mmol of API. This requires 0.2 mmol of the 1,5-naphthalenedisulfonate counterion.
-
Mass of 1,5-NDSA disodium dihydrate (MW = 368.3 g/mol ) = 0.2 mmol * 368.3 g/mol = 73.7 mg.
-
-
Dissolution of Starting Materials:
-
In a 20 mL vial, dissolve the calculated amount of the API free base in a minimal amount of a suitable solvent (e.g., 5 mL of methanol).
-
In a separate vial, dissolve the 1,5-naphthalenedisulfonic acid disodium dihydrate in a minimal amount of a solvent in which it is soluble (e.g., 2 mL of water or methanol). High solubility is a known property of this salt.[10]
-
-
Reaction and Crystallization:
-
While stirring the API solution, slowly add the counterion solution dropwise.
-
Observe for the formation of a precipitate. If no solid forms immediately, cap the vial and allow it to stir at room temperature for 24-48 hours. Temperature cycling (e.g., heating to 50°C for 4 hours, then cooling to 5°C for 4 hours, repeated) can also be employed to encourage crystallization.[9]
-
-
Isolation:
-
If a solid precipitate has formed, isolate it via vacuum filtration.
-
Wash the solid cake with a small amount of a solvent in which the salt is likely to be poorly soluble (an "anti-solvent" like acetone or diethyl ether) to remove any unreacted starting materials.
-
-
Drying:
-
Dry the isolated solid in a vacuum oven at 40°C overnight or until a constant weight is achieved.
-
Protocol 2: Comprehensive Solid-State Characterization
Rationale: Once a solid is obtained, it must be thoroughly characterized to confirm salt formation and assess its physical properties. This is a critical step to ensure the new solid form is indeed a salt and possesses desirable characteristics.[15][16]
| Analytical Technique | Purpose & Scientific Rationale | Expected Outcome for a Crystalline Salt |
| Powder X-Ray Diffraction (PXRD) | Confirms the long-range molecular order (crystallinity) of the material. Each crystalline solid has a unique diffraction pattern, acting as a fingerprint. | A pattern with sharp, well-defined peaks, distinct from the patterns of the starting materials. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, which is an indicator of purity and lattice energy, and to detect polymorphic transitions or desolvation events.[6] | A sharp endothermic peak corresponding to the melting point of the salt. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of bound solvent or water (e.g., hydrates) and assess thermal decomposition temperature. | A weight loss step corresponding to the loss of water or solvent, followed by stability until decomposition. |
| ¹H NMR Spectroscopy | Confirms the identity and stoichiometry of the salt. By integrating the peaks corresponding to the API and the naphthalenedisulfonate counterion, the molar ratio can be determined. | Peaks corresponding to both the API and the counterion are present, with an integration ratio consistent with the expected stoichiometry (e.g., 2:1). |
| FTIR / Raman Spectroscopy | Provides information on molecular vibrations. Salt formation is confirmed by the appearance, disappearance, or shift of specific peaks, particularly those associated with the ionizable group on the API (e.g., an amine) and the sulfonic acid groups of the counterion. | A shift in the stretching frequency of the API's basic functional group upon protonation and characteristic peaks for the sulfonate group (SO₃⁻). |
| Dynamic Vapor Sorption (DVS) | Measures the extent and rate of water vapor uptake by a sample in a controlled humidity environment. This is critical for assessing hygroscopicity, which can impact stability and handling. | A plot showing the percentage change in mass versus relative humidity. Low hygroscopicity is generally desired. |
Table 2: Key Analytical Techniques for Pharmaceutical Salt Characterization.
Protocol 3: Assessing the Risk of Salt Disproportionation
Rationale: Salt disproportionation is the conversion of a salt back into its less soluble free acid or free base form.[17][18] This is a critical failure mode for salt-based formulations, as it can lead to a dramatic decrease in solubility and dissolution, negating the entire purpose of salt formation.[17] The risk is particularly high in the presence of moisture and certain pharmaceutical excipients that can alter the pH of the local aqueous environment (the "microenvironmental pH").[19][20]
The key concept governing this phenomenon is pHmax , which is the pH of a saturated solution of a salt at the point where the free base begins to precipitate.[19][20][21] If the microenvironmental pH of the formulation rises above the pHmax of the salt, disproportionation is thermodynamically favored.[20]
Sources
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A case study where pharmaceutical salts were used to address the issue of low in vivo exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4 [m.chemicalbook.com]
- 13. onyxipca.com [onyxipca.com]
- 14. An evaluation of salt screening methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Machine-Vision-Enabled Salt Dissolution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Naphthalenedisulfonic Acid
Welcome to the technical support center for the synthesis of 1,5-Naphthalenedisulfonic acid (1,5-NDSA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.
Reaction Fundamentals: The Basis of Rational Troubleshooting
A core understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis of 1,5-NDSA is a multi-step electrophilic aromatic substitution (sulfonation) that is highly sensitive to reaction conditions.
The Mechanism of Naphthalene Disulfonation
The sulfonation of naphthalene is a reversible reaction.[1] The initial attack of the sulfonating agent (typically SO₃, present in oleum or generated from sulfuric acid) on the naphthalene ring can occur at the α-position (C1) or the β-position (C2).
-
Kinetic vs. Thermodynamic Control: The formation of the α-substituted product, 1-naphthalenesulfonic acid, is kinetically favored. This is because the carbocation intermediate (sigma complex) for α-substitution is better stabilized by resonance, having two resonance structures that preserve the aromaticity of the second ring, compared to only one for β-substitution.[1] However, the β-substituted product is thermodynamically more stable due to reduced steric hindrance.[1]
-
Pathway to 1,5-NDSA: To favor the 1,5-isomer, the reaction conditions must be kept under kinetic control. The first sulfonation is directed to the 1-position. The second sulfonation then preferentially occurs at the 5-position of the other ring, which is another α-position. Elevated temperatures can cause the sulfonic acid groups to migrate, leading to a mixture of thermodynamically more stable isomers, such as 1,6-NDSA.
Caption: Kinetic vs. Thermodynamic Sulfonation Pathways.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: What are the most critical parameters affecting the yield and purity of 1,5-NDSA?
The three most critical parameters are reaction temperature, the concentration and molar ratio of the sulfonating agent, and reaction time. Temperature, in particular, dictates the isomeric distribution by governing the kinetic versus thermodynamic product ratio.[1]
Q2: My overall yield is consistently low. What is the most likely cause?
A frequent cause of low yield is the sublimation of the starting material, naphthalene, especially at elevated reaction temperatures.[2] This loss of reactant directly impacts the potential yield. Another common issue is incomplete sulfonation due to insufficient sulfonating agent or suboptimal reaction time.
Q3: How can I minimize the formation of unwanted isomers like 1,6- and 1,7-naphthalenedisulfonic acid?
To minimize unwanted isomers, the reaction must be maintained under kinetic control. This involves using lower reaction temperatures (e.g., 20-55°C) and carefully monitoring the reaction time.[3] Prolonged reaction times, even at lower temperatures, can allow for the thermodynamically driven isomerization to more stable products like 1,6-NDSA.[4]
Q4: What is the best method for isolating the 1,5-NDSA product from the reaction mixture?
Isolation is typically achieved by precipitation. This can be done by adding the reaction mixture to water and precipitating the free acid by cooling, or by "salting out" the disodium salt by adding sodium sulfate or neutralizing with sodium hydroxide/carbonate to a pH of 5-9.[3][5] The purity of the isolated product depends heavily on controlling the precipitation conditions, such as temperature and final sulfuric acid concentration.[6]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low Overall Yield (< 60%)
A low yield points to a loss of material or an incomplete reaction.
| Possible Cause | Underlying Science | Recommended Solution & Protocol |
| Naphthalene Sublimation | Naphthalene has a significant vapor pressure and will sublime at typical sulfonation temperatures, leading to a loss of the key starting material.[2] | Solution: Perform the reaction in an inert, high-boiling solvent or use a specialized reactor. The solvent acts as a dispersant and helps keep the naphthalene in the liquid phase.[2] Protocol: See Protocol 1: Sulfonation in an Inert Solvent. |
| Incomplete Reaction | The sulfonation reaction may not have gone to completion due to insufficient time, temperature, or concentration of the sulfonating agent. | Solution: Increase the reaction time or the molar ratio of the sulfonating agent. A molar ratio of 2.3-5.0 moles of sulfur trioxide per mole of naphthalene is often effective.[5] Ensure the temperature is adequate for the reaction to proceed but low enough to maintain kinetic control. |
| Product Loss During Workup | 1,5-NDSA has some solubility in aqueous acidic solutions. If the precipitation/crystallization conditions are not optimal, a significant amount of product can remain in the mother liquor. | Solution: Carefully control the workup. Diluting the reaction mixture with water to adjust the final sulfuric acid concentration to between 35-90% can optimize the precipitation of the desired isomer.[6] Maintain the temperature between 0-50°C during isolation.[5][6] |
Problem 2: Poor Isomeric Purity (High Levels of 1,6- and 1,7-NDSA)
The presence of other disulfonic acid isomers indicates a loss of kinetic control.
| Parameter Control for Isomer Selectivity | | :--- | :--- | | Reaction Temperature | Low Temperature (e.g., 20-55°C): Favors the kinetically controlled formation of 1,5-NDSA.[3] | | | High Temperature (e.g., >150°C): Promotes rearrangement to the thermodynamically more stable 1,6- and 2,7-isomers.[2][7] | | Sulfonating Agent | Milder Conditions (e.g., 20% Oleum): Provides better control over the reaction exotherm and selectivity. | | | Harsher Conditions (e.g., 65% Oleum, excess SO₃): Can lead to localized overheating and the formation of by-products, including trisulfonic acids and sulfones.[3][7] | | Reaction Time | Optimal Time: Long enough for complete disulfonation but short enough to prevent isomerization. This must be determined empirically for a given set of conditions. | | | Excessive Time: Allows the reaction to equilibrate, leading to an increase in thermodynamic by-products. |
Caption: Troubleshooting Logic for Poor Isomeric Purity.
Problem 3: Formation of Dark-Colored By-products or Resins
The appearance of dark colors or tar-like substances indicates oxidation or other side reactions.
| Possible Cause | Underlying Science | Recommended Solution |
| Oxidation of Naphthalene | Strong oxidizing conditions, often from high concentrations of oleum or high temperatures, can lead to the oxidation of naphthalene and the formation of colored, resinous by-products.[7] | Solution: Use a lower concentration of oleum or add the sulfonating agent gradually to control the reaction exotherm. Running the reaction under an inert atmosphere (e.g., N₂) can also help minimize oxidative side reactions.[2] |
| Over-sulfonation | Excessively harsh conditions (high temperature, high SO₃ concentration, long reaction time) can lead to the formation of naphthalenetrisulfonic acids.[5] | Solution: Precisely control the stoichiometry of the sulfonating agent. Use the minimum amount required for complete disulfonation. Analyze the product mixture using HPLC to quantify the presence of trisulfonated species and adjust conditions accordingly.[8] |
Key Experimental Protocols
Protocol 1: Sulfonation in an Inert Solvent to Minimize Sublimation
This protocol is adapted from methodologies designed to improve yield by preventing the loss of naphthalene.[2]
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is under a nitrogen atmosphere.
-
Solvent and Reactant: Charge the flask with an inert, high-boiling solvent (e.g., decalin). Add the naphthalene to the solvent and stir to create a slurry or solution.
-
Sulfonating Agent Addition: Cool the mixture to the desired reaction temperature (e.g., 20°C). Slowly add the sulfonating agent (e.g., 20% oleum) via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 35°C.
-
Reaction: After the addition is complete, allow the mixture to react for 3-6 hours at the set temperature (e.g., 30-55°C).[3] Monitor the reaction progress by taking small aliquots for HPLC analysis.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred vessel of ice water.
-
Isolation: Proceed with product isolation by either cooling to precipitate the free acid or by neutralizing with NaOH and salting out the disodium salt.[3][5]
Protocol 2: Product Isolation via Salting Out
This protocol focuses on isolating the product as its disodium salt, which often yields a purer, more manageable solid.[5]
-
Neutralization: After quenching the reaction (as in Protocol 1, Step 5), cool the aqueous mixture to 20-40°C.[5]
-
pH Adjustment: Slowly add a 50% sodium hydroxide solution or sodium carbonate while vigorously stirring. Monitor the pH, bringing it to a final value between 6 and 8.[5] This will precipitate the disodium salt of 1,5-NDSA.
-
Crystallization: Stir the resulting suspension at 20-30°C for 1-2 hours to allow for complete precipitation.
-
Filtration: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with a cold 10% sodium sulfate solution. This wash helps to remove impurities, such as the more soluble salts of other isomers and excess sulfuric acid, without dissolving a significant amount of the desired product.[5]
-
Drying: Dry the purified solid in a vacuum oven at an appropriate temperature (e.g., 80-100°C). A typical purity for this method can be >95%.[5]
Caption: Workflow for Product Isolation via Salting Out.
References
- Bayer AG. (1984). Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid (EP0118832B1).
- Malevinsky, A. A., et al. (2015). Method of naphthalene sulphonation (RU2527853C2).
-
Kim, et al. (n.d.). Effect of reaction conditions on naphthalene sulfonation. International Journal of Chemical Engineering and Applications. [Link]
- Sumitomo Chemical Company. (1982). Process for separation of naphthalenedisulfonic acids (US4324742A).
- Ciba-Geigy AG. (1979). Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid (US4172844A).
-
ron. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange. [Link]
-
Schoenberger, H., et al. (2006). Decomposition of Aqueous Naphthalene-1,5-Disulfonic Acid by Means of Oxidation Processes. Ozone: Science & Engineering, 28(1), 31-36. Taylor & Francis Online. [Link]
-
Cerfontain, H., et al. (1971). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Journal of the Chemical Society B: Physical Organic. [Link]
- Zhejiang University of Technology. (2019). Method for detecting naphthalenedisulfonic acid isomer (CN108088917B).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. shokubai.org [shokubai.org]
- 3. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 6. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 7. RU2527853C2 - Method of naphthalene sulphonation - Google Patents [patents.google.com]
- 8. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues with 1,5-Naphthalenedisulfonic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1,5-Naphthalenedisulfonic acid. This guide is designed to provide you with practical, in-depth solutions to common solubility challenges encountered during experimentation. By understanding the underlying chemical principles, you can optimize your protocols for more reliable and reproducible results.
Introduction to 1,5-Naphthalenedisulfonic Acid and its Solubility
1,5-Naphthalenedisulfonic acid, also known as Armstrong's acid, is a versatile organic compound widely used as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its structure, featuring two sulfonic acid groups, makes it a strong acid and generally water-soluble.[3][4] However, its solubility is not always straightforward and can be significantly influenced by the specific form of the compound used (free acid, salt, or hydrate), the pH of the solution, and the presence of other ions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubility of 1,5-Naphthalenedisulfonic acid.
Q1: What are the different forms of 1,5-Naphthalenedisulfonic acid, and how does their solubility in water compare?
1,5-Naphthalenedisulfonic acid is commercially available in several forms, each with its own solubility profile:
-
1,5-Naphthalenedisulfonic acid (Free Acid): The free acid is highly soluble in water. One source indicates a solubility of 1030 g/L.[5]
-
1,5-Naphthalenedisulfonic acid tetrahydrate: This hydrated form is also soluble in water.[6]
-
Disodium 1,5-naphthalenedisulfonate (Disodium Salt): The disodium salt is noted for its high solubility in water, with one source specifying a solubility of 113.4 g/L at 20°C.[1][7][8]
Q2: I'm having trouble dissolving 1,5-Naphthalenedisulfonic acid in water, even though it's supposed to be soluble. What could be the problem?
If you're experiencing lower-than-expected solubility, several factors could be at play:
-
pH of the Solution: The sulfonic acid groups are strong acids and will be deprotonated at most pH levels.[3][4] However, in very acidic conditions, the equilibrium can shift, potentially reducing solubility. A 1 g/L solution of the free acid has a pH of 2.4.[5]
-
Common Ion Effect: When dissolving the disodium salt, high concentrations of sodium ions from other sources (e.g., a buffer) can reduce its solubility.
-
Temperature: Generally, increasing the temperature will increase the solubility of solid compounds like this one in water.[9]
-
Purity: The presence of impurities can affect the solubility of the compound.
Q3: Is it possible to use organic solvents for 1,5-Naphthalenedisulfonic acid?
While water is the primary solvent, 1,5-Naphthalenedisulfonic acid tetrahydrate is also soluble in ethanol and methanol.[10] It is generally insoluble in less polar organic solvents like acetone, diethyl ether, and chloroform.[10]
Troubleshooting Guide: A Proactive Approach to Solubility
This section provides detailed, step-by-step strategies for resolving common solubility issues.
Issue 1: A Precipitate Forms When Preparing an Aqueous Solution
You're attempting to dissolve 1,5-Naphthalenedisulfonic acid or its salt in water, but the solid isn't fully dissolving or a precipitate is forming.
Causality Analysis:
For the free acid, this is less common given its high water solubility. For the salt forms, this could be due to the common ion effect or the presence of other ions in your water source that form a less soluble salt.
Troubleshooting Workflow:
A workflow for troubleshooting incomplete dissolution.
Detailed Protocol: Aiding Dissolution with Gentle Heat
-
Initial Slurry: In a suitable beaker with a magnetic stir bar, add the 1,5-Naphthalenedisulfonic acid to your intended volume of deionized water.
-
Gentle Warming: Place the beaker on a hot plate with stirring capabilities. Gently warm the solution to between 40°C and 50°C.
-
Monitor Dissolution: Continue stirring and observe the solution. The increased temperature should facilitate the dissolution process.
-
Cooling: Once the solid is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Final Check: Observe the cooled solution to ensure that the compound does not precipitate back out. If it does, you may have exceeded the solubility at room temperature.
Issue 2: Precipitation Occurs After Mixing with a Buffered Solution
You've made a stock solution, but a precipitate forms when it's added to your experimental buffer.
Causality Analysis:
This is a classic case of buffer incompatibility. High concentrations of certain ions in the buffer can cause the "salting out" of your compound.[11] Additionally, a significant difference in pH between your stock solution and the buffer can also lead to precipitation.[12]
Preventative Strategies and Solutions:
-
Buffer Matching: If possible, prepare your stock solution in the same buffer as your experiment.
-
Order of Addition: Add the stock solution to the buffer slowly and with vigorous stirring. This can prevent localized high concentrations that might trigger precipitation.[13]
-
Test Dilutions: Before your main experiment, perform small-scale test dilutions of your stock solution into the buffer to identify any potential precipitation issues.[14]
Experimental Protocol: Buffer Compatibility Test
-
Aliquot Your Buffer: Set up a series of small, labeled test tubes, each containing a small volume of your experimental buffer.
-
Incremental Additions: To each tube, add a slightly different, small volume of your 1,5-Naphthalenedisulfonic acid stock solution.
-
Observe and Record: Mix each tube and observe for any signs of precipitation or cloudiness. Record the highest concentration that remains clear.
-
Optimize: Based on your findings, you may need to adjust your stock solution concentration or the buffer composition for your main experiment.
Quantitative Solubility Data
The following table provides a summary of available solubility data for 1,5-Naphthalenedisulfonic acid and its derivatives.
| Compound Form | Solvent | Solubility (at 20-25°C) |
| 1,5-Naphthalenedisulfonic acid | Water | 1030 g/L[5] |
| 1,5-Naphthalenedisulfonic acid tetrahydrate | Water | Soluble[6] |
| 1,5-Naphthalenedisulfonic acid tetrahydrate | Ethanol | Soluble[10] |
| 1,5-Naphthalenedisulfonic acid tetrahydrate | Methanol | Soluble[10] |
| Disodium 1,5-naphthalenedisulfonate | Water | 113.4 g/L[7][8] |
Note: These values are for guidance. It is always recommended to perform your own solubility tests for your specific experimental conditions.
Visualizing Key Concepts: The Role of pH
The ionization state of the sulfonic acid groups is crucial for solubility. The following diagram illustrates this relationship.
The influence of pH on the ionization and subsequent solubility of the sulfonic acid groups.
References
-
1,5-Naphthalenedisulfonic acid tetrahydrate | PCOVERY. [Link]
-
1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4 - ATOMIX CHEM CO.,LTD. [Link]
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry - Patsnap Eureka. [Link]
-
1,5-Naphthalenedisulfonic Acid - SIELC Technologies. [Link]
- Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google P
-
Armstrong's acid - Wikipedia. [Link]
-
Understanding 7 Key Properties of Sulfonic Acid - Capital Resin Corporation. [Link]
-
Naphthalene-1,5-disulfonic acid tetrahydrate | C10H16O10S2 | CID 53249422 - PubChem. [Link]
-
17.3: Factors that Affect Solubility - Chemistry LibreTexts. [Link]
- Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google P
-
Effect of Styrene Sulfonic Acid on Solubility of Poly (acrylic acid-co-styrene-co-styrene sulf - NC State Repository. [Link]
-
4-hydroxynaphthalene-1-sulfonic acid - Solubility of Things. [Link]
Sources
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- 2. Armstrong acid - Wikipedia [en.wikipedia.org]
- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 4. capitalresin.com [capitalresin.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]
- 8. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1,5-Naphthalenedisulfonic acid tetrahydrate | PCOVERY [pcovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
Technical Support Center: Minimizing Fluorescence Quenching of 1,5-Naphthalenedisulfonic Acid Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,5-Naphthalenedisulfonic acid (1,5-NDS) and its derivatives as fluorescent probes. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and minimize fluorescence quenching in your experiments, ensuring the accuracy and reliability of your results.
Introduction to 1,5-NDS Fluorescence and Quenching
1,5-Naphthalenedisulfonic acid is a fluorescent organic compound valued for its sensitivity to the local environment.[1] Its fluorescence arises from the emission of a photon as the molecule transitions from an excited electronic state back to its ground state. However, various processes can interfere with this emission, leading to a decrease in fluorescence intensity, a phenomenon known as quenching. Understanding the mechanisms of quenching is the first step toward mitigating its effects.
Spectroscopic Properties of 1,5-Naphthalenedisulfonic Acid:
| Property | Value | Source |
| Excitation Maximum (λex) | ~225 nm | [2] |
| Emission Maximum (λem) | ~338 nm | [2] |
| Quantum Yield (Φf) | Data not readily available in searched literature. | |
| Fluorescence Lifetime (τ₀) | Data not readily available in searched literature. |
Note: The quantum yield and fluorescence lifetime are critical parameters for in-depth quenching analysis. The lack of readily available data for 1,5-NDS necessitates a greater reliance on empirical troubleshooting and comparative studies.
Part 1: Troubleshooting Guide - Diagnosing the Cause of Quenching
This section is designed to help you systematically identify the root cause of diminished fluorescence in your 1,5-NDS assays.
Question 1: My 1,5-NDS probe's fluorescence is significantly lower than expected. What are the likely causes?
A reduction in fluorescence intensity can stem from several factors. Systematically investigating each possibility is key to resolving the issue.
Initial Checks:
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for 1,5-NDS (around 225 nm for excitation and 338 nm for emission in aqueous solutions).[2] Ensure the detector gain is appropriately adjusted.
-
Probe Concentration: An excessively high concentration of the 1,5-NDS probe can lead to self-quenching or inner filter effects. Conversely, a concentration that is too low will naturally result in a weak signal.
-
Sample Preparation: Ensure that your buffers and solvents are of high purity and are compatible with your assay. Impurities can act as quenchers.
Common Quenching Mechanisms:
If the initial checks do not resolve the issue, the problem is likely due to one of the following quenching mechanisms:
-
Dynamic (Collisional) Quenching: This occurs when the excited 1,5-NDS molecule collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation.[3] A prime example is quenching by dissolved molecular oxygen.[3]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the 1,5-NDS probe and a quencher molecule in the ground state.[3]
-
Förster Resonance Energy Transfer (FRET): If another molecule is present with an absorption spectrum that overlaps with the emission spectrum of 1,5-NDS, energy can be transferred non-radiatively, quenching the 1,5-NDS fluorescence.
The following flowchart outlines a systematic approach to diagnosing the type of quenching:
Caption: A comparison of dynamic and static fluorescence quenching mechanisms.
Designing a Robust Fluorescence Assay
To minimize the impact of quenching and ensure the reliability of your data, consider the following in your experimental design:
-
Controls are Critical: Always include appropriate controls in your experiments.
-
No-Probe Control: To measure background fluorescence from your sample matrix.
-
No-Quencher Control: To establish the baseline fluorescence of your 1,5-NDS probe (I0).
-
Positive and Negative Controls: If studying a binding interaction, include known binders and non-binders to validate your assay.
-
-
Optimize Probe Concentration: Perform a concentration titration of your 1,5-NDS probe to determine the optimal concentration that provides a strong signal without significant self-quenching.
-
Buffer and Solvent Selection: Choose buffers and solvents that are of high purity and do not interfere with the fluorescence of your probe. Be mindful of potential solvatochromic effects if you change your solvent system.
-
Deoxygenate Samples: For sensitive measurements, especially those involving long-lived fluorophores, deoxygenation is highly recommended.
By carefully considering these factors and applying the troubleshooting strategies outlined in this guide, you can overcome the challenges of fluorescence quenching and obtain high-quality, reproducible data with your 1,5-Naphthalenedisulfonic acid probes.
References
-
ResearchGate. (n.d.). Stern-Volmer plot of 1,5-ND fluorescence quenching by various metal ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. Retrieved from [Link]
-
Applied Spectroscopy. (n.d.). Nitrogen Gas Purging for the Deoxygenation of Polyaromatic Hydrocarbon Solutions in Cyclohexane for Routine Fluorescence Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of Solutions and Its Analytical Applications. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Sample deoxygenation for fluorescence spectrometry by chemical scavenging. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Automated Sample Deoxygenation for Improved Luminescence Measurements. Retrieved from [Link]
-
Wikipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]
-
Lakowicz, J. R. (n.d.). Quenching of Fluorescence. Retrieved from [Link]
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Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]
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Amazon Web Services. (n.d.). Supplementary Information. Retrieved from [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
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Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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MDPI. (2023, November 1). FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE. Retrieved from [Link]
-
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Temperature dependence of integrated fluorescence of naphthalene at 0.1 MPa in air. Retrieved from [Link]
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Edinburgh Instruments. (2024, May 7). What is a Stern-Volmer Plot? Retrieved from [Link]
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ResearchGate. (n.d.). Stern-Volmer constants K SV (mol −1 ·L), biomolecular quenching rate... Retrieved from [Link]
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ResearchGate. (n.d.). The pH-dependent fluorescence intensity quotient (I465/I590) of the... Retrieved from [Link]
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MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Retrieved from [Link]
-
PubMed. (n.d.). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbitu[4]ril. Retrieved from [Link]
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ResearchGate. (n.d.). pH dependent absorption (a) and emission (c) spectra of SF-I (5 μM) in... Retrieved from [Link]
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Chemistry Central Journal. (2023, July 5). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Retrieved from [Link]
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PubMed. (n.d.). Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents | Download Table. Retrieved from [Link]
-
MDPI. (2022, August 31). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma. Retrieved from [Link]
-
Griffith Research Online. (2022, February 24). Using new solvatochromic parameters to investigate dye–solvent interactions. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). QUENCHING OF FLUORESCENCE WITH TEMPERATURE. Retrieved from [Link]
-
PubMed Central. (n.d.). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime measurement of naphthalene-Me- β -CD inclusion... Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
-
NIH. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]
-
PubMed Central. (2026, January 8). Fluorescence Mean‐Lifetimes of a Series of Small and Bright Fluorescent Dyes. Retrieved from [Link]
-
Sci-Hub. (n.d.). Temperature dependence of the fluorescence decay times of pure and anthracene-doped naphthalene single crystals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fluorescence Lifetime Probe for Solvent Microviscosity Utilizing Anilinonaphthalene Sulfonate | Request PDF. Retrieved from [Link]
-
The City College of New York. (n.d.). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water. Retrieved from [Link]
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ResearchGate. (n.d.). Solvatochromic effect of Methylene Blue in different solvents with different polarity. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, August 10). Water-soluble naphthalene diimides: synthesis, optical properties, and colorimetric detection of biogenic amines. Retrieved from [Link]
-
MDPI. (2023, March 10). Detection of Lysosomal Hg 2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. Retrieved from [Link]
-
MDPI. (n.d.). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
Welcome to the technical support guide for the purification of 1,5-Naphthalenedisulfonic acid disodium dihydrate (CAS: 76758-30-0). This document provides practical, field-tested advice for researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this versatile compound. Ensuring high purity is critical, as impurities can significantly impact outcomes in applications ranging from dye and pigment synthesis to its use as a counterion in pharmaceutical formulations.[1][2]
This guide is structured into two main sections: a Troubleshooting Guide for resolving specific experimental issues and a Frequently Asked Questions (FAQ) section for more general inquiries.
Troubleshooting Guide
This section addresses problems you may encounter during the purification of 1,5-Naphthalenedisulfonic acid disodium dihydrate, primarily focusing on the most common technique: recrystallization.
Problem 1: Low or No Crystal Yield After Cooling
You've dissolved your crude product in a hot solvent and allowed it to cool, but very few or no crystals have formed.
-
Possible Causes:
-
Excess Solvent: The most common cause is the use of too much solvent, preventing the solution from becoming saturated upon cooling.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[3]
-
-
Solutions & Scientific Rationale:
-
Concentrate the Solution: Gently reheat the solution to its boiling point and evaporate a portion of the solvent.[4] This increases the solute concentration, ensuring saturation is reached upon cooling. Aim to reduce the volume by 25-50% before attempting to cool again.
-
Induce Crystallization: If you suspect supersaturation, nucleation must be triggered.
-
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[5] The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.
-
Seed Crystals: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a pre-formed template for other molecules to align and build upon, initiating the crystallization process.
-
-
Re-evaluate Solvent System: If concentration and induction fail, your solvent may be too effective. Consider a mixed-solvent system. For this compound, which is highly soluble in water, adding a miscible "anti-solvent" like acetone or ethanol can drastically reduce its solubility and promote precipitation.[6] Add the anti-solvent dropwise to the warm solution until it just begins to turn cloudy, then reheat to clarify before cooling slowly.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Upon cooling, the product separates as a viscous liquid or oil rather than solid crystals.
-
Possible Causes:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a molten liquid.
-
Rapid Cooling: If the solution is cooled too quickly, especially when highly concentrated, the solute may come out of solution faster than it can form an ordered crystal lattice.[4]
-
Saturation Above Melting Point: The solution may be becoming saturated at a temperature that is above the melting point of your compound (or the eutectic melting point of the mixture).
-
-
Solutions & Scientific Rationale:
-
Reheat and Dilute: Return the flask to the heat source and add a small amount (10-15% more) of the primary solvent until the oil redissolves completely.[4] This lowers the saturation temperature.
-
Slow Down Cooling: Allow the solution to cool more gradually. Insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature before moving it to an ice bath.[7] Slower cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.[5]
-
Consider a Charcoal Treatment: If you suspect a high load of organic impurities, especially colored ones, an activated charcoal treatment may be necessary. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling step.[5]
-
Problem 3: Final Product is Colored or Appears Impure
The recovered crystals are off-color (e.g., yellow or brown instead of white) or analytical data (e.g., HPLC) shows the presence of contaminants.
-
Possible Causes:
-
Incomplete Removal of Colored Impurities: The synthesis of naphthalenedisulfonic acids can produce colored byproducts that are carried through the purification process.[8]
-
Co-precipitation of Impurities: Isomeric impurities, such as other naphthalenedisulfonic acids (e.g., 1,6- or 2,7-isomers) or naphthalenetrisulfonic acids, are common byproducts of the sulfonation process and may co-crystallize with the desired product.[9][10][11] Inorganic salts like sodium sulfate may also be present.[10]
-
Inadequate Washing: Impurities present in the mother liquor may have been left on the surface of the crystals after filtration.
-
-
Solutions & Scientific Rationale:
-
Activated Charcoal Treatment: As mentioned previously, activated charcoal is highly effective at adsorbing large, colored organic molecules. Use it during the recrystallization process before the cooling stage.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations. Repeating the process with the once-purified material will significantly improve the final purity.
-
Thorough Crystal Washing: Once the crystals are collected on the filter funnel, wash them with a minimum amount of ice-cold solvent. The cold temperature minimizes the re-dissolving of your product while still washing away the impurity-rich mother liquor clinging to the crystal surfaces. Never use room temperature or warm solvent for washing.
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to monitor the purity of your material.[12] Specific HPLC methods have been developed for separating naphthalenedisulfonic acid isomers, providing a reliable way to assess the success of your purification.[9][13][14]
-
Recrystallization Workflow Diagram
The following diagram outlines the decision-making process for a standard recrystallization protocol.
Caption: Decision workflow for the purification of 1,5-NDS disodium dihydrate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 1,5-Naphthalenedisulfonic acid disodium dihydrate?
The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] 1,5-Naphthalenedisulfonic acid disodium dihydrate is highly soluble in water.[1] Therefore, water is the primary choice for recrystallization. To improve yields, a mixed-solvent system is often effective. A method using aqueous acetone has been reported, where acetone acts as an "anti-solvent" to reduce the compound's solubility in water and induce precipitation.[6]
| Solvent System | Role | Rationale |
| Water | Primary Solvent | High solubility when hot allows for the dissolution of the crude product. |
| Aqueous Acetone | Mixed Solvent | Acetone reduces the compound's solubility in water, leading to higher crystal recovery upon cooling. |
| Aqueous Ethanol | Mixed Solvent | Similar to acetone, ethanol is a miscible anti-solvent that can improve yield. |
| Aqueous NaCl/Na₂SO₄ | Salting Out | Adding inorganic salts can decrease the solubility of the organic salt, a technique known as "salting out".[15] |
Q2: What are the most common impurities I should be aware of?
The primary impurities arise from the synthesis process, which involves the sulfonation of naphthalene.[8][11] These include:
-
Isomeric Naphthalenedisulfonic Acids: The sulfonation of naphthalene can produce various isomers, with the 1,6-, 1,7-, and 2,7-isomers being common side products.[10]
-
Naphthalenetrisulfonic Acids: Over-sulfonation can lead to the formation of trisulfonated byproducts.[2][10]
-
Sodium Sulfate (Na₂SO₄): Residual inorganic salt from the neutralization and workup steps is a common impurity.[10]
Q3: How can I reliably assess the purity of my final product?
Several analytical methods can be used:
-
High-Performance Liquid Chromatography (HPLC): This is the most effective and widely used method for determining the purity of naphthalenesulfonates.[12] It can separate the 1,5-isomer from other isomers and related impurities, allowing for accurate quantification.[9][13]
-
Melting Point: While useful, the melting point of the dihydrate may not be as sharp as an anhydrous compound and can be affected by the rate of heating. The anhydrous acid melts around 240–245°C.[16]
-
Water Content (Karl Fischer): Since the compound is a dihydrate, determining the water content is crucial for confirming its composition.
Q4: What are the correct storage conditions for the purified 1,5-Naphthalenedisulfonic acid disodium dihydrate?
Proper storage is essential to maintain the integrity of the purified compound.
-
Container: Store in a tightly closed container to prevent moisture absorption, as the compound can be hygroscopic.[6][17][18]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17][18] Storage at room temperature is generally acceptable.[1][6]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
- Chemsrc. (2025). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4.
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- University of Colorado Boulder. (n.d.). Recrystallization1.
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
- University of South Florida. (n.d.). Recrystallization - Single Solvent.
- SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Guidechem. (n.d.). 1,5-Naphthalenedisulfonic acid 81-04-9 wiki.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- ChemicalBook. (2025). 1,5-Naphthalenedisulfonic acid | 81-04-9.
- University of Rochester. (n.d.). Recrystallization-1.pdf.
- ChemicalBook. (2025). Disodium 1,5-naphthalenedisulfonate | 1655-29-4.
- ResearchGate. (2025). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid synthesis.
- PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates.
- Wikipedia. (n.d.). Armstrong's acid.
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- 11. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
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optimizing excitation and emission wavelengths for 1,5-Naphthalenedisulfonic acid fluorescence
Welcome to the technical support center for optimizing fluorescence studies using 1,5-Naphthalenedisulfonic acid (1,5-NDS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-Naphthalenedisulfonic acid (1,5-NDS) and why is it used as a fluorescent probe?
1,5-Naphthalenedisulfonic acid, also known as Armstrong's acid, is a fluorescent organic compound.[1][2] Its intrinsic fluorescence makes it a valuable tool in various applications, including as a probe in biological and chemical systems. Naphthalene derivatives are often used to study hydrophobic regions of proteins and membranes.[3]
Q2: What are the typical excitation and emission wavelengths for 1,5-NDS?
Reported spectral maxima for 1,5-Naphthalenedisulfonic acid are an excitation wavelength of approximately 225 nm and an emission wavelength of around 338 nm.[4] However, it is crucial to experimentally determine the optimal wavelengths for your specific instrument and experimental conditions, as these can be influenced by factors such as solvent polarity and pH.
Q3: How does solvent polarity affect the fluorescence of 1,5-NDS?
Solvent polarity can significantly influence the fluorescence emission of fluorophores like 1,5-NDS. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[2][5] This is due to the stabilization of the excited state by the polar solvent molecules.[5][6] Therefore, consistency in the solvent used is critical for reproducible results.
Q4: Is the fluorescence of 1,5-NDS sensitive to pH?
Yes, the fluorescence of many naphthalenesulfonic acid derivatives can be pH-dependent.[3][6][7] The protonation state of the sulfonic acid groups can alter the electronic structure of the molecule, thereby affecting its fluorescence properties. It is recommended to use a buffered solution to maintain a constant pH throughout your experiments. For 1,5-NDS, a pH of 2.4 has been noted for a 1 g/L solution in water.[5]
Troubleshooting Guide: Optimizing Excitation and Emission Wavelengths
This guide provides a systematic approach to identifying and resolving common issues encountered during the optimization of 1,5-NDS fluorescence experiments.
Problem 1: No or Very Weak Fluorescence Signal
A lack of a discernible fluorescence signal is a common initial problem. The following steps will help you diagnose the cause.
Step-by-Step Troubleshooting:
-
Verify Instrument Settings:
-
Monochromator and Filter Wheels: Ensure that the monochromator filter wheels are enabled in your spectrometer's software. These are crucial for removing stray light and second-order effects, which can obscure your signal.[8]
-
Detector Voltage: Check that the photomultiplier tube (PMT) detector is on and the voltage is set appropriately. Start with a moderate voltage and increase if necessary, but be cautious of increasing noise.
-
-
Check Sample Concentration:
-
While a low signal might prompt you to increase the concentration, excessively high concentrations can lead to the inner-filter effect, which paradoxically reduces the observed fluorescence.[8]
-
Prepare a dilution series of your 1,5-NDS sample to identify a concentration that provides a measurable signal without being in the regime of the inner-filter effect. A good starting point is to ensure the absorbance of the sample at the excitation wavelength is below 0.1.[9]
-
-
Confirm Wavelengths:
-
Begin by setting your spectrofluorometer to the literature values for 1,5-NDS (Excitation: ~225 nm, Emission: ~338 nm).[4]
-
If no signal is observed, perform a broad excitation scan with the emission monochromator set to 338 nm, and then a broad emission scan with the excitation monochromator set to 225 nm to locate the peak maxima for your specific conditions.
-
Problem 2: Distorted or Unexpected Spectral Shape
If you observe a signal, but the spectrum is misshapen or has unexpected peaks, consider the following.
Step-by-Step Troubleshooting:
-
Address Detector Saturation:
-
An excessively high fluorescence signal can saturate the detector, leading to a flattening of the peak and spectral distortion.[8]
-
To check for saturation, reduce the excitation intensity, narrow the spectral bandwidths, or dilute your sample.[8] If the peak shape changes and the intensity decreases proportionally, you were likely saturating the detector.
-
-
Rule out Contamination:
-
Fluorescent contaminants in your solvent or on your cuvette can contribute to the signal.
-
Run a blank spectrum of your solvent in the cuvette to ensure it is free of interfering fluorescence.
-
-
Correct for Inner-Filter Effects:
-
The inner-filter effect occurs at high concentrations where the sample absorbs a significant portion of the excitation light (primary effect) or the emitted light (secondary effect).[9][10] This can lead to a non-linear relationship between concentration and fluorescence intensity and can distort the shape of the emission spectrum.
-
The most straightforward way to avoid this is to work with dilute solutions where the absorbance is low (typically < 0.1).[9][10]
-
Experimental Protocol: Determining Optimal Excitation and Emission Wavelengths
This protocol outlines the steps to experimentally determine the optimal excitation and emission wavelengths for 1,5-NDS in your specific experimental setup.
Materials:
-
Spectrofluorometer
-
Quartz cuvette
-
1,5-Naphthalenedisulfonic acid
-
Appropriate solvent (e.g., deionized water, buffer)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 1,5-NDS in your chosen solvent.
-
Dilute the stock solution to a concentration that gives an absorbance of approximately 0.05 at the expected excitation maximum (~225 nm) to minimize inner-filter effects.
-
-
Excitation Spectrum Scan:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~338 nm).
-
Scan a range of excitation wavelengths (e.g., 200 nm to 320 nm).
-
The wavelength at which the fluorescence intensity is highest is your optimal excitation wavelength.
-
-
Emission Spectrum Scan:
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 300 nm to 450 nm).
-
The wavelength with the highest fluorescence intensity is your optimal emission wavelength.
-
-
Verification:
-
Repeat the excitation and emission scans using the newly determined optimal wavelengths to confirm your findings.
-
Visualizing the Workflow
The following diagram illustrates the logical flow for troubleshooting common issues in 1,5-NDS fluorescence spectroscopy.
Caption: Troubleshooting workflow for 1,5-NDS fluorescence.
Advanced Troubleshooting
Issue: Signal Decreases Over Time (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence signal upon prolonged exposure to excitation light.[11]
Mitigation Strategies:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light by using shutters and acquiring data efficiently.
-
Use Fresh Samples: For extended experiments, it may be necessary to use a fresh sample.
-
Deoxygenate Solutions: The presence of oxygen can sometimes increase the rate of photobleaching. Deoxygenating your solvent may help, but its effectiveness is compound-dependent.
Data Summary Table
| Parameter | Recommended Value/Action | Rationale |
| Excitation Wavelength | ~225 nm (experimentally verify) | Literature starting point for 1,5-NDS.[4] |
| Emission Wavelength | ~338 nm (experimentally verify) | Literature starting point for 1,5-NDS.[4] |
| Sample Absorbance | < 0.1 at excitation wavelength | To avoid inner-filter effects.[9][10] |
| Solvent | Buffered solution of consistent polarity | To control for pH and solvent effects on fluorescence.[3][5] |
| Detector Settings | Avoid saturation | To ensure linearity and prevent spectral distortion.[8] |
References
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
AELAB. (2024, November 5). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect. Retrieved from [Link]
- Kubista, M., Sjöback, R., Eriksson, S., & Albinsson, B. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst, 119(3), 417-419.
-
Spectroscopy Online. (2021, October 1). Challenges of Spectrofluorometry, Part 1: Collect Data Right the First Time. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
- Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
-
ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. Retrieved from [Link]
-
Madridge Publishers. (2017, January 27). Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. Retrieved from [Link]
Sources
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- 2. helixchrom.com [helixchrom.com]
- 3. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Interference in 1,5-Naphthalenedisulfonic Acid-Based Detection Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1,5-Naphthalenedisulfonic acid (1,5-NDS) and its derivatives in fluorescence-based detection assays. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference from other compounds, ensuring the accuracy and reliability of your experimental data.
Introduction to 1,5-NDS Fluorescence and Potential Interferences
1,5-Naphthalenedisulfonic acid is a fluorescent organic compound widely used as a probe in various analytical applications due to its sensitivity to the local environment.[1] However, like all fluorescence-based assays, those employing 1,5-NDS are susceptible to interference from other compounds present in the sample matrix. These interferences can lead to erroneous results, such as false positives or false negatives, by either artificially increasing or decreasing the measured fluorescence signal.
The two primary mechanisms of interference are fluorescence quenching and autofluorescence .[2] Understanding these phenomena is the first step toward robust assay development and accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it affect my 1,5-NDS assay?
A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, in this case, 1,5-NDS.[3] This occurs when an interfering compound, known as a quencher, interacts with the excited state of the 1,5-NDS molecule, providing a non-radiative pathway for the excited state to return to the ground state. This results in a diminished fluorescence signal, which can be misinterpreted as a true biological effect, such as enzyme inhibition.
There are two main types of quenching:
-
Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the excited 1,5-NDS molecule. The rate of dynamic quenching is dependent on the concentration of the quencher and the temperature of the solution. An increase in temperature generally leads to an increase in dynamic quenching.
-
Static Quenching: This happens when the quencher forms a non-fluorescent complex with the 1,5-NDS molecule in its ground state. The formation of this complex reduces the population of 1,5-NDS molecules that can be excited, thus lowering the overall fluorescence intensity.
Q2: Which types of compounds are known to quench the fluorescence of 1,5-NDS and its derivatives?
A2: Several classes of compounds have been reported to quench the fluorescence of naphthalene-based probes. It is crucial to be aware of these potential interferents in your assay.
-
Transition Metal Ions: Ions such as copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), and cobalt (Co²⁺) are known to be efficient quenchers of naphthalene fluorescence through an electron transfer mechanism.[2][4]
-
Organic Molecules: Certain organic solvents and compounds can also act as quenchers. For example, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), common solvents used in drug discovery, have been shown to quench the fluorescence of naphthalene derivatives.[5] Pyridine and its derivatives can also exhibit quenching effects.
-
Molecular Oxygen: Dissolved molecular oxygen is a well-known quencher of fluorescence for many aromatic molecules, including naphthalene derivatives.[3]
Q3: What is autofluorescence and how can it lead to false positives in my assay?
A3: Autofluorescence is the intrinsic fluorescence emitted by compounds other than your intended fluorophore.[2] If a test compound or a component of your sample matrix is autofluorescent at the excitation and emission wavelengths of 1,5-NDS, it will contribute to the measured signal, leading to an artificially high reading. This can be misinterpreted as a positive result, such as the activation of an enzyme or the inhibition of a protein-protein interaction.
Common sources of autofluorescence in a laboratory setting include:
-
Test Compounds: Many small molecules found in screening libraries are inherently fluorescent.[2]
-
Biological Molecules: Endogenous cellular components like NADH, FAD, collagen, and elastin can autofluoresce, particularly in the blue-green spectral region where many naphthalene-based probes emit.[6]
-
Assay Media and Buffers: Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.
Q4: How does pH and solvent polarity affect my 1,5-NDS assay?
A4: The fluorescence of 1,5-NDS and its derivatives can be sensitive to the physicochemical properties of the local environment.
-
pH: Changes in pH can alter the protonation state of the sulfonic acid groups and any other ionizable groups on the naphthalene ring system or its derivatives. This can, in turn, affect the electronic structure of the molecule and its fluorescence properties, including intensity and emission wavelength.[6] It is crucial to maintain a stable and consistent pH throughout your experiments.
-
Solvent Polarity: The polarity of the solvent can significantly influence the fluorescence quantum yield of 1,5-NDS. Changes in solvent polarity can lead to shifts in the emission spectrum and alterations in fluorescence intensity. Therefore, consistency in solvent composition is critical for reproducible results.
Troubleshooting Guide
This section provides a systematic approach to identifying and mitigating interference in your 1,5-NDS-based assays.
Step 1: Initial Diagnosis - Is Interference Present?
The first step is to determine if you have an interference problem. The following controls are essential:
-
No-Enzyme/No-Substrate Control: Run the assay in the absence of the enzyme or substrate but with the test compound. A significant signal in this control suggests compound autofluorescence.
-
Quenching Control: Run the assay with a known fluorescent product or a stable fluorescent substrate in the presence of the test compound. A decrease in fluorescence compared to the control without the test compound indicates quenching.
Step 2: Characterizing the Interference
Once interference is suspected, the next step is to characterize its nature.
-
Prepare a dilution series of the test compound in the same assay buffer used for your main experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your 1,5-NDS assay.
-
Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence confirms autofluorescence.
-
Prepare a solution of 1,5-NDS (or a stable fluorescent product of your assay) at a concentration that gives a robust signal.
-
Prepare a dilution series of the potential quencher (test compound).
-
Mix the 1,5-NDS solution with each dilution of the quencher.
-
Measure the fluorescence intensity of each mixture.
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) versus the quencher concentration. This is known as a Stern-Volmer plot. A linear plot is indicative of a single type of quenching mechanism (either static or dynamic).
Table 1: Interpreting Stern-Volmer Plot Data
| Observation | Interpretation |
| Linear Plot | Suggests a single quenching mechanism (static or dynamic). |
| Upward Curvature | May indicate a combination of static and dynamic quenching. |
| Downward Curvature | Could suggest ground-state complex formation or other complex quenching mechanisms. |
Step 3: Mitigation Strategies
If interference is confirmed, several strategies can be employed to minimize its impact.
-
Spectral Shift: If possible, shift the detection wavelengths to a region where the interfering compound's fluorescence is minimal. 1,5-NDS and its derivatives typically excite in the UV range and emit in the blue-green range. Moving to red-shifted fluorophores, if the assay chemistry allows, can often reduce interference from common autofluorescent compounds.[2]
-
Pre-read Protocol: Measure the fluorescence of the test compounds alone before initiating the biological reaction. This "pre-read" value can then be subtracted from the final measurement.
-
Time-Resolved Fluorescence (TRF): If the autofluorescent compound has a short fluorescence lifetime, using a long-lifetime probe in a TRF format can help to discriminate the specific signal from the background.
-
Lower Compound Concentration: Reducing the concentration of the test compound can minimize quenching effects, although this may not always be feasible depending on the required potency.
-
Change Assay Format: If possible, switch to a different detection modality that is less susceptible to quenching, such as an absorbance-based or a label-free assay.
-
Inner Filter Effect Correction: For high concentrations of compounds that absorb at the excitation or emission wavelengths, mathematical corrections can be applied to the data.
Step 4: Assay Validation for Matrix Effects
Matrix effects occur when components of the sample matrix, other than the analyte of interest, affect the analytical signal.
-
Prepare your unknown sample.
-
Spike aliquots of the unknown sample with known, increasing concentrations of a 1,5-NDS standard.
-
Measure the fluorescence of the unspiked and spiked samples.
-
Plot the measured fluorescence intensity versus the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the unspiked sample. If the matrix has no effect, the slope of the standard addition curve should be identical to the slope of a standard curve prepared in a clean buffer.
Diagram 1: Workflow for Identifying and Mitigating Interference
Caption: A flowchart outlining the systematic approach to identifying, characterizing, and mitigating interference in 1,5-NDS-based fluorescence assays.
Conclusion
Interference from other compounds is a common challenge in 1,5-Naphthalenedisulfonic acid-based detection assays. By understanding the underlying mechanisms of quenching and autofluorescence and by implementing a systematic troubleshooting approach that includes appropriate controls and validation protocols, researchers can ensure the integrity and accuracy of their data. This guide provides a framework for addressing these challenges, leading to more robust and reliable experimental outcomes.
References
-
(PDF) 1,5‐Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media - ResearchGate. Available at: [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. Available at: [Link]
-
Solvent Effect on the Supramolecular Patterns and Luminescent Properties of Organic Salts Comprising Naphthalene-1,5-disulfonic Acid and Triphenylmethylamine - ACS Publications. Available at: [Link]
-
5 Effective Tips to Reduce Autofluorescence in Flow Cytometry | Boster Bio. Available at: [Link]
-
HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid - HELIX Chromatography. Available at: [Link]
-
Electron transfer fluorescence quenching of napthalenediols by metal ions - ResearchGate. Available at: [Link]
-
Tips to Minimize Autofluorescence - FluoroFinder. Available at: [Link]
-
Assay Troubleshooting | MB - About. Available at: [Link]
-
Determination of Environmentally Important Metal Ions by Fluorescence Quenching in Anionic Micellar Solution - PubMed. Available at: [Link]
-
pH-Sensitive Fluorescent Dyes: Are They Really pH-Sensitive in Cells? - PMC - NIH. Available at: [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. Available at: [Link]
-
Accuracy verification and identification of matrix effects. The College of American Pathologists' Protocol - PubMed. Available at: [Link]
-
4- Method development & Matrix effect study - YouTube. Available at: [Link]
-
A preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC - NIH. Available at: [Link]
-
A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed. Available at: [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis - Beckman Coulter. Available at: [Link]
-
A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media | Spectroscopy Online. Available at: [Link]
-
Interaction of a naphthalene based fluorescent probe with Al 3+ : experimental and computational studies - Analytical Methods (RSC Publishing) DOI:10.1039/C2AY25825K. Available at: [Link]
-
Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ - MDPI. Available at: [Link]
Sources
- 1. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 1,5-Naphthalenedisulfonic Acid in Chemical Synthesis
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,5-Naphthalenedisulfonic acid (1,5-NDSA). This resource is designed to provide you with in-depth, field-proven insights to anticipate and prevent the degradation of 1,5-NDSA during your chemical reactions, ensuring the integrity of your experiments and the quality of your products.
Introduction: The Duality of Reactivity and Stability
1,5-Naphthalenedisulfonic acid, also known as Armstrong's acid, is a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Its two sulfonic acid groups impart high water solubility and offer reactive sites for a variety of chemical transformations. However, these same functional groups can also be the molecule's Achilles' heel, making it susceptible to degradation under certain experimental conditions. Understanding the mechanisms of this degradation is the first step toward preventing it. The primary degradation pathways are desulfonation and oxidative degradation .
This guide will equip you with the knowledge to navigate the challenges of working with 1,5-NDSA, providing a structured approach to troubleshooting and practical solutions to common problems.
Troubleshooting Guide: A Proactive Approach to Preventing Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a lower than expected yield in my reaction, and I suspect my 1,5-NDSA is degrading. How can I confirm this and what are the likely causes?
A1: Low yields are a common problem that can often be traced back to the degradation of a starting material.[3] To confirm if 1,5-NDSA degradation is the culprit, a systematic approach is necessary.
Workflow for Diagnosing 1,5-NDSA Degradation:
Caption: Diagnostic workflow for confirming 1,5-NDSA degradation.
Likely Causes of Degradation:
-
Thermal Stress: 1,5-NDSA is susceptible to thermal degradation, particularly at temperatures above 200°C.[4] The primary thermal degradation product is 1-naphthalenesulfonate (1-NSA), formed through desulfonation.[4]
-
Acid-Catalyzed Desulfonation: The presence of strong acids, especially in aqueous media, can catalyze the hydrolysis of the sulfonic acid groups, leading to desulfonation.[5] This is the reverse of the sulfonation reaction.[5]
-
Oxidative Degradation: In the presence of oxidizing agents or under UV irradiation, 1,5-NDSA can undergo oxidative degradation.[6] This is particularly efficient in the presence of hydrogen peroxide (H₂O₂).[6]
Experimental Protocol for Reaction Monitoring by HPLC-UV/MS:
-
Sample Preparation: At various time points during your reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., a mixture of acetonitrile and water) to prevent further degradation.
-
HPLC Conditions: A reverse-phase HPLC method is typically suitable for analyzing 1,5-NDSA and its potential degradation products.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective.[7]
-
Detection: UV detection at around 270 nm is suitable for naphthalenic compounds.[8] Mass spectrometry (MS) can be used for definitive identification of byproducts.
-
-
Analysis: Inject the prepared sample and a standard solution of pure 1,5-NDSA. Look for the appearance of new peaks that correspond to potential degradation products like 1-naphthalenesulfonic acid or naphthols. A decrease in the peak area of 1,5-NDSA over time, not accounted for by product formation, is also indicative of degradation.
Q2: My reaction requires elevated temperatures. How can I minimize thermal degradation of 1,5-NDSA?
A2: While high temperatures can be detrimental, several strategies can be employed to mitigate thermal degradation.
Strategies to Minimize Thermal Degradation:
| Strategy | Rationale | Recommended Parameters |
| Minimize Reaction Time | Prolonged exposure to heat increases the extent of degradation. | Monitor the reaction closely and quench it as soon as it reaches completion. |
| Use an Inert Atmosphere | The presence of oxygen can exacerbate thermal degradation through oxidative pathways. | Conduct the reaction under a nitrogen or argon atmosphere. |
| Solvent Selection | The choice of solvent can influence thermal stability. | In some cases, aprotic solvents may be preferable to protic solvents, which can participate in hydrolysis. |
| pH Control | As discussed below, pH plays a crucial role in stability. | Maintain a neutral to slightly alkaline pH if the reaction chemistry allows. |
Q3: My reaction is performed under acidic conditions. What are the best practices to prevent desulfonation?
A3: Acid-catalyzed desulfonation is a significant challenge. The key is to either minimize the acidity and water content or to protect the sulfonic acid groups.
Preventing Acid-Catalyzed Desulfonation:
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of 1,5-Naphthalenedisulfonic Acid as a Fluorescent Marker
Welcome to the technical support center for 1,5-Naphthalenedisulfonic acid (1,5-NDSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and maximize the sensitivity and reliability of your fluorescence-based assays using 1,5-NDSA.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: Why is my 1,5-NDSA fluorescence signal weak or undetectable?
A weak or absent signal is one of the most common challenges. The root cause often lies in suboptimal environmental conditions or instrumental settings.
Possible Causes and Solutions:
-
Incorrect Wavelengths: The intrinsic fluorescence of 1,5-NDSA is in the UV range. Ensure your instrument is set to the correct excitation and emission wavelengths. In aqueous solutions, the excitation maximum is approximately 225 nm, with an emission maximum around 338 nm.[1][2]
-
Actionable Advice: Verify your instrument's specifications and settings. If possible, perform a wavelength scan to determine the optimal excitation and emission maxima in your specific experimental buffer.
-
-
-
pH of the Medium: The protonation state of the sulfonic acid groups and any other pH-sensitive moieties in your system can influence fluorescence. While 1,5-NDSA is a strong acid, the local microenvironment can affect its properties. Some fluorescent probes exhibit enhanced emission in more acidic environments.[7][8]
-
Actionable Advice: Perform a pH titration of your assay buffer to identify the optimal pH for maximum fluorescence intensity. A pH of 2.4 has been noted for a 1 g/L aqueous solution.[9]
-
-
Quenching: Fluorescence quenching can occur due to a variety of factors:
-
High Concentration (Self-Quenching): At high concentrations, fluorophore molecules can interact and de-excite each other non-radiatively.
-
Presence of Quenchers: Components in your sample matrix, such as heavy ions, dissolved oxygen, or other molecules with overlapping spectral properties, can quench fluorescence.[10]
-
Actionable Advice: Prepare a dilution series of 1,5-NDSA to determine the optimal concentration range. If quenching from the sample matrix is suspected, consider sample purification steps like solid-phase extraction.
-
-
Photodegradation: 1,5-NDSA can be susceptible to photodegradation (photobleaching) upon prolonged exposure to the excitation light source.[11][12][13]
-
Actionable Advice: Minimize the exposure time of your sample to the excitation light. Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.
-
Question 2: How can I enhance the fluorescence signal of my 1,5-NDSA-based assay?
Beyond basic optimization, several advanced techniques can significantly boost the sensitivity of your measurements.
Strategies for Signal Enhancement:
-
Inclusion Complex Formation: The formation of inclusion complexes with host molecules like cyclodextrins can shield the fluorophore from solvent-induced quenching and restrict molecular vibrations, leading to a significant enhancement in fluorescence quantum yield.[14][15]
-
Expert Insight: Beta-cyclodextrin has been shown to increase the quantum yield of 1-naphthol-5-sulfonate by about 60%.[14] This is a promising avenue for enhancing 1,5-NDSA fluorescence.
-
-
Chemical Derivatization: Modifying the 1,5-NDSA structure can yield a new fluorescent probe with superior properties. For instance, introducing an amino group can create a more environmentally sensitive probe.[16][17]
-
Actionable Protocol: While requiring synthetic chemistry expertise, derivatization offers the highest degree of control over the probe's photophysical properties. For example, adding an electron-donating group like a methoxy group to a naphthalimide structure has been shown to increase the molar extinction coefficient and quantum yield.[18][19]
-
-
Proton-Gradient-Driven Accumulation: For cell-based assays involving liposomes or acidic organelles, a pH gradient can be used to concentrate the probe, leading to a dramatic increase in local concentration and thus, a stronger signal.[20]
Question 3: I'm observing high background fluorescence. What are the likely causes and how can I mitigate them?
High background can mask your true signal. Identifying and eliminating the source of background fluorescence is crucial for sensitive detection.
Sources of Background and Mitigation Strategies:
-
Autofluorescence from Sample Components: Biological samples often contain endogenous fluorophores like NADH and flavins, which can contribute to background noise.[21]
-
Actionable Advice: Measure the fluorescence of a blank sample (containing everything except 1,5-NDSA) and subtract this from your experimental readings. If possible, choose excitation and emission wavelengths that minimize the excitation of endogenous fluorophores.
-
-
Fluorescent Impurities: Solvents, buffers, and other reagents may contain fluorescent impurities.
-
Actionable Advice: Use high-purity, spectroscopy-grade solvents and reagents. Always run a buffer blank to check for contamination.
-
-
Instrumental Noise: Light scatter (Rayleigh and Raman) from the sample can contribute to background.
-
Actionable Advice: To minimize scatter, use high-quality quartz cuvettes and ensure they are clean and scratch-free. Employing appropriate emission filters with a sharp cutoff can help block scattered excitation light.
-
Question 4: My signal is unstable and drifts over time. What could be the issue?
Signal instability can compromise the reproducibility of your results. The primary culprits are often photodegradation or chemical instability.
Causes of Signal Instability and Solutions:
-
Photobleaching: As mentioned earlier, continuous exposure to the excitation source will degrade the fluorophore.
-
Actionable Advice: Limit the measurement time for each sample. If conducting kinetic studies, use the lowest possible excitation intensity and consider using a photostable analogue if available.
-
-
Chemical Reactivity: 1,5-NDSA or its derivatives might react with other components in your assay, leading to a change in fluorescence over time.[22]
-
Actionable Advice: Investigate the compatibility of all assay components. The inclusion of reducing agents like dithiothreitol (DTT) can sometimes mitigate unwanted reactions, but their effect on fluorescence should be validated.[22]
-
-
Temperature Fluctuations: Fluorescence is temperature-dependent. As temperature increases, the probability of non-radiative decay also increases, leading to lower fluorescence intensity.
-
Actionable Advice: Use a temperature-controlled sample holder to ensure all measurements are taken at a consistent temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the basic spectroscopic properties of 1,5-Naphthalenedisulfonic acid?
The key spectroscopic properties for 1,5-NDSA are summarized in the table below. Note that these values can be influenced by the solvent and pH.
| Property | Value | Source |
| Excitation Maximum (λex) | ~225 nm (in aqueous solution) | [1][2] |
| Emission Maximum (λem) | ~338 nm (in aqueous solution) | [1][2] |
| Molar Mass | 288.28 g/mol (anhydrous) | [23][24] |
| Synonyms | Armstrong's acid | [1][24] |
Q2: How does solvent polarity affect the fluorescence of 1,5-NDSA?
Q3: Can 1,5-NDSA be used for quantitative analysis?
Yes, 1,5-NDSA can be used for quantitative analysis, provided that a proper calibration curve is established and factors affecting fluorescence intensity (e.g., pH, temperature, interfering substances) are carefully controlled. Its use in high-performance liquid chromatography (HPLC) with fluorescence detection has been demonstrated.[2][25]
Q4: Are there any safety precautions I should take when handling 1,5-NDSA?
1,5-Naphthalenedisulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[9][24] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
Visualizations and Protocols
Diagram: Factors Influencing 1,5-NDSA Fluorescence
This diagram illustrates the key factors that can either enhance or diminish the fluorescence signal of 1,5-NDSA.
Caption: Key factors that can enhance (+) or quench (-) the fluorescence of 1,5-NDSA.
Experimental Workflow for Optimizing Fluorescence Measurements
This workflow provides a systematic approach to enhancing the sensitivity of your 1,5-NDSA assay.
Caption: A step-by-step workflow for maximizing 1,5-NDSA fluorescence signal.
Protocol: Preparation and Optimization of Assay Buffer
This protocol outlines the steps to prepare and optimize a buffer system for your 1,5-NDSA experiments.
Objective: To determine the optimal buffer composition and pH for maximum fluorescence intensity and stability.
Materials:
-
1,5-Naphthalenedisulfonic acid (or its salt)
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., phosphate, citrate, Tris)
-
Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment
-
Spectrofluorometer
-
pH meter
-
High-quality quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 1,5-NDSA (e.g., 10 mM) in high-purity water. Store protected from light.
-
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 50 mM) covering a relevant pH range (e.g., pH 3 to 9). Use buffers with low intrinsic fluorescence.
-
-
pH Titration:
-
For each buffer system, prepare a set of solutions at different pH values (e.g., in 0.5 pH unit increments).
-
To each pH-adjusted buffer, add 1,5-NDSA from the stock solution to a final concentration that is within the linear range of your instrument (e.g., 10 µM).
-
Measure the fluorescence intensity of each sample at the optimal excitation and emission wavelengths (e.g., λex = 225 nm, λem = 338 nm).
-
Plot fluorescence intensity versus pH to determine the optimal pH for your assay.
-
-
Buffer Component Screening (Optional):
-
If you suspect buffer components are quenching the fluorescence, repeat the pH titration with different buffer systems (e.g., phosphate vs. Tris) to identify the most compatible one.
-
-
Validation:
-
Once the optimal buffer and pH are identified, perform a final check for stability by monitoring the fluorescence signal over time.
-
References
-
Title: Solvent Effect on the Supramolecular Patterns and Luminescent Properties of Organic Salts Comprising Naphthalene-1,5-disulfonic Acid and Triphenylmethylamine Source: ACS Publications URL: [Link]
-
Title: Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 Source: PubMed URL: [Link]
-
Title: Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 | Request PDF Source: ResearchGate URL: [Link]
-
Title: Fluorescence enhancement of 1-napthol-5-sulfonate by forming inclusion complex with beta-cyclodextrin in aqueous solution Source: PubMed URL: [Link]
-
Title: Photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide Source: PubMed URL: [Link]
-
Title: Solvent Effects on Fluorescence Emission Source: Evident Scientific URL: [Link]
-
Title: ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins Source: NIH URL: [Link]
-
Title: 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 Source: PubChem URL: [Link]
-
Title: The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[23]uril Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, a new fluorescent analogue of diphosphoglyceric acid Source: PubMed URL: [Link]
-
Title: A Review on Effect of Solvents on Fluorescent Spectra Source: Chemical Science International Journal URL: [Link]
-
Title: Interference with Fluorescence and Absorbance Source: PubMed URL: [Link]
-
Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline Source: Madridge Publishers URL: [Link]
-
Title: Effect of pH on ANS binding of chymopapain. (A) ANS fluorescence... Source: ResearchGate URL: [Link]
-
Title: HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid Source: HELIX Chromatography URL: [Link]
-
Title: Structures and fluorescence excitation and emission maximum for 1-NMS,... Source: ResearchGate URL: [Link]
-
Title: Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing Source: MDPI URL: [Link]
-
Title: 1,5-Naphthalenedisulfonic Acid Source: SIELC Technologies URL: [Link]
-
Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution Source: MDPI URL: [Link]
-
Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review Source: MDPI URL: [Link]
-
Title: Interference and Artifacts in High-content Screening - Assay Guidance Manual Source: NCBI URL: [Link]
-
Title: Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution Source: PubMed URL: [Link]
-
Title: Fluorescence lifetimes of naphthalimides in DMF/water mixtures. Source: ResearchGate URL: [Link]
-
Title: Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma Source: PubMed URL: [Link]
-
Title: Proton‐Gradient‐Driven Sensitivity Enhancement of Liposome‐Encapsulated Supramolecular Chemosensors Source: PMC URL: [Link]
-
Title: Changes in fluorescence intensity of 5 as a function of pH in water/DMF... Source: ResearchGate URL: [Link]
-
Title: References Source: ISS Inc. URL: [Link]
-
Title: Separation of 1,5-Naphthalenedisulfonic acid, 3-[[3-methoxy-4-[(methylsulfonyl)amino]phenyl]azo]- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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- 1. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to Naphthalene-1,5-disulfonic Acid and Other Fluorescent Dyes for Researchers
In the landscape of biological and chemical research, fluorescent dyes are indispensable tools for visualizing, tracking, and quantifying molecules with high sensitivity and specificity.[1] The choice of a fluorophore is critical and can dictate the success of an experiment. This guide provides an in-depth comparison of Naphthalene-1,5-disulfonic acid (also known as Armstrong's acid), a classic fluorescent compound, with several families of widely used fluorescent dyes. We will delve into their core photophysical properties, practical applications, and provide standardized protocols for their evaluation, enabling researchers to make informed decisions for their specific needs in drug development and beyond.
Introduction to Naphthalene-1,5-disulfonic Acid (Armstrong's Acid)
Naphthalene-1,5-disulfonic acid (1,5-NDS) is a fluorescent organic compound characterized by a naphthalene core functionalized with two sulfonic acid groups.[2] These sulfonate groups render the molecule highly water-soluble. While not as commonly used as a fluorescent label in cellular imaging compared to modern dyes, it serves as an important structural motif and a useful tracer in certain applications. Its fluorescence originates from the naphthalene aromatic system, typically exhibiting excitation in the ultraviolet (UV) range and emission in the blue-violet region of the spectrum.[3]
Key Characteristics:
-
Structure: A disulfonated naphthalene.
-
Solubility: High water solubility due to the presence of two sulfonic acid groups.
-
Fluorescence: Intrinsic fluorescence in the UV/blue spectral region.
Comparative Analysis of Photophysical Properties
The utility of a fluorescent dye is defined by a set of key performance indicators. A direct comparison of these metrics is essential for selecting the optimal dye for a given application. The following sections compare 1,5-NDS to several major classes of fluorescent dyes: Fluoresceins (FITC), Rhodamines (TRITC), Cyanines (Cy3, Cy5), and the Alexa Fluor family.
Excitation and Emission Spectra
The excitation and emission maxima determine the instrumental requirements (e.g., lasers, filters) for a given dye. 1,5-NDS requires UV excitation, which can be a limitation due to potential cell damage and autofluorescence from biological samples in this region. In contrast, modern dyes are engineered to excite at longer wavelengths, which are more compatible with common laser lines and reduce background interference.
-
1,5-Naphthalenedisulfonic acid: Excitation ~225 nm / Emission ~338 nm.[3]
-
FITC (Fluorescein isothiocyanate): A workhorse in flow cytometry, FITC is excited by blue light and emits in the green region (Excitation ~495 nm / Emission ~519 nm).[4][5]
-
Rhodamines (e.g., TRITC): Often used in combination with FITC for two-color detection, TRITC is excited by green light and emits in the orange-red region (Excitation ~550 nm / Emission ~573 nm).[4]
-
Cyanine Dyes (Cy3 and Cy5): These are extremely popular for a wide range of applications. Cy3 emits in the yellow-orange region (Excitation ~550 nm / Emission ~570 nm), while Cy5 is a far-red dye (Excitation ~650 nm / Emission ~670 nm), which is advantageous for reducing background fluorescence in tissue samples.[6]
-
Alexa Fluor Dyes: This family offers a wide array of dyes spanning the entire visible and near-infrared spectrum, with specific dyes designed for common laser lines (e.g., Alexa Fluor 488 for the 488 nm laser).[4][7]
Brightness: Molar Absorptivity and Quantum Yield
The perceived brightness of a fluorophore is a product of its ability to absorb light (molar absorptivity or extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (fluorescence quantum yield, ΦF).
Fluorescence Quantum Yield (ΦF) is the ratio of photons emitted to photons absorbed.[8] A higher quantum yield contributes directly to a brighter signal.
Molar Absorptivity (ε) describes how strongly a molecule absorbs light at a given wavelength. Dyes with high extinction coefficients are more efficient at capturing excitation light, leading to brighter fluorescence.
Below is a comparative table of these key properties.
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (ε) (cm⁻¹M⁻¹) | Quantum Yield (ΦF) |
| Naphthalene Sulfonate | 1,5-NDS | ~225[3] | ~338[3] | Not readily available | Variable, often moderate |
| Fluorescein | FITC | 495[4] | 519[4] | ~71,000 (for Alexa 488)[7] | ~0.92 |
| Rhodamine | TRITC | 550[4] | 573[4] | ~104,000 (for Alexa 546)[7] | ~0.10 - 0.40 |
| Cyanine | Cy3 | 550[6] | 570[6] | ~150,000 | ~0.15 |
| Cyanine | Cy5 | 650[6] | 670[6] | ~250,000 | ~0.20 |
| Alexa Fluor | Alexa Fluor 488 | 495[7] | 519[7] | 71,000[7] | 0.92[9] |
| Alexa Fluor | Alexa Fluor 647 | 650[7] | 665[7] | 239,000[7] | 0.33[9] |
Note: Data for 1,5-NDS is less standardized. Values for other dyes are representative and can vary with environmental conditions.
Photostability
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[10] High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy.
-
1,5-NDS: Generally considered to be a persistent compound, though its photostability under intense microscopy conditions is not as well-characterized as modern dyes.[11]
-
FITC: Prone to rapid photobleaching, which is a significant limitation for many imaging applications.[4]
-
Rhodamines: Generally more photostable than fluorescein.
-
Cyanine Dyes (Cy3, Cy5): Exhibit good photostability, making them suitable for a wide range of imaging experiments.[]
-
Alexa Fluor Dyes: A key advantage of the Alexa Fluor family is their exceptional photostability, allowing for longer imaging times and more robust signal detection.[13]
Environmental Sensitivity
The fluorescence properties of many dyes are sensitive to their local environment, particularly pH and solvent polarity.
-
1,5-NDS: Its fluorescence can be influenced by solvent properties. For instance, its emission is enhanced upon inclusion in a cyclodextrin cavity, indicating sensitivity to the local environment.[14]
-
FITC: The fluorescence of FITC is highly pH-dependent and decreases significantly in acidic environments.[15]
-
Rhodamines, Cyanines, and Alexa Fluor Dyes: These modern dyes are generally designed to be less sensitive to pH changes within the typical biological range, providing more stable and reliable signals in cellular environments.
Experimental Protocols
To ensure scientific rigor, it is essential to characterize and validate fluorophores in-house. Below are standardized protocols for two critical performance assessments.
Protocol for Measuring Relative Fluorescence Quantum Yield
The comparative method is the most common and reliable way to determine the fluorescence quantum yield (ΦF) of a test compound.[8] It involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.
Principle: If a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.
Caption: Workflow for Relative Quantum Yield Measurement.
Step-by-Step Methodology:
-
Select a Standard: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to your test sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV/blue emitters, Rhodamine 6G in ethanol for green/yellow emitters).
-
Prepare Solutions: Prepare a series of five dilutions for both the test sample and the standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the chosen excitation wavelength to avoid inner filter effects.[8]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is identical to that used for the absorbance measurements. It is critical to use the same instrument settings (e.g., slit widths) for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (m_test / m_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_test and m_std are the gradients (slopes) of the plots for the test and standard samples, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard samples (if different).
-
Protocol for Assessing Photostability
This protocol provides a method to compare the photobleaching rates of different fluorescent dyes under controlled conditions.
Principle: The rate of fluorescence decay under continuous illumination is a direct measure of a dye's photostability. A more photostable dye will exhibit a slower decay in intensity over time.
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A Senior Application Scientist's Guide to Analytical Method Validation Using 1,5-Naphthalenedisulfonic Acid as a Standard
This guide provides an in-depth, experience-driven approach to the validation of analytical methods, specifically utilizing 1,5-Naphthalenedisulfonic acid as a reference standard. We will move beyond rote procedural lists to explore the scientific rationale behind each validation step, ensuring a robust and defensible analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically sound framework for method validation.
The Crucial Role of a Standard: Why 1,5-Naphthalenedisulfonic Acid?
The selection of an appropriate reference standard is the cornerstone of any quantitative analytical method. The standard must be stable, pure, and possess properties amenable to the chosen analytical technique. 1,5-Naphthalenedisulfonic acid (also known as Armstrong's acid) is an excellent candidate for methods like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for several key reasons.[1][2][3]
-
Strong Chromophore: The naphthalene ring system provides strong ultraviolet (UV) absorbance, making it easily detectable at low concentrations with high sensitivity.[4]
-
High Polarity and Solubility: As a disulfonic acid, it is highly soluble in aqueous mobile phases, which is ideal for reversed-phase HPLC.[1]
-
Chemical Stability: It is a stable solid compound, allowing for the preparation of accurate and reproducible standard solutions.
-
Ionic Nature: Its doubly charged anionic nature at typical mobile phase pH values allows for unique retention mechanisms on mixed-mode or ion-exchange columns, offering high selectivity.[3][5][6]
While other compounds could be used, the combination of high stability, strong UV absorbance, and well-understood chromatographic behavior makes 1,5-Naphthalenedisulfonic acid a reliable and authoritative choice for developing and validating quantitative assays.
The Validation Framework: Adhering to Global Standards
Analytical method validation is a formal process that provides documented evidence that a method is fit for its intended purpose.[7][8][9] Our approach is grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[10][11][12][13][14]
The core validation parameters we will assess are:
-
Specificity: The ability to measure the analyte in the presence of other components.[15]
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined interval.[15][16]
-
Accuracy: The closeness of the results to the true value.[15][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[16][17]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified.[18]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[17][19][20]
The following workflow illustrates the logical progression of these validation experiments.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols & Data Interpretation
Here, we provide detailed, step-by-step methodologies for validating a hypothetical HPLC-UV method for the quantification of 1,5-Naphthalenedisulfonic acid.
Hypothetical Method Parameters:
-
Instrument: HPLC with UV Detector
-
Column: Mixed-Mode C18/Anion-Exchange, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 (v/v) Acetonitrile and 50 mM Potassium Phosphate Buffer (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm[5]
-
Standard: 1,5-Naphthalenedisulfonic acid tetrahydrate (Purity ≥ 97%)
Specificity
Causality: Specificity studies are performed first to prove that the signal you measure comes only from your target analyte and not from interferences like impurities, degradation products, or matrix components.[15][17] A lack of specificity can be compensated for in some cases by using a combination of two or more procedures.[11]
Protocol:
-
Prepare a Blank Solution: Prepare the dissolution solvent or sample matrix without the analyte.
-
Prepare a Standard Solution: Prepare a 50 µg/mL solution of 1,5-Naphthalenedisulfonic acid standard.
-
Prepare a Spiked Sample: If a sample matrix exists (e.g., in a drug product), spike the matrix with the standard to achieve a 50 µg/mL concentration.
-
Analysis: Inject all three solutions into the HPLC system.
-
Evaluation: Compare the chromatograms. The blank should show no peak at the retention time of 1,5-Naphthalenedisulfonic acid. The peak in the standard and spiked sample should be spectrally pure (if using a Diode Array Detector) and have a consistent retention time.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between analyte concentration and the instrument's signal, which is fundamental for quantification. The range is the interval over which this relationship is established and proven to be accurate and precise.[9][16][21] Regulatory guidelines recommend a minimum of five concentration levels to establish linearity.[9]
Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve 1,5-Naphthalenedisulfonic acid standard in the mobile phase to create a 100 µg/mL stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected working range. For an assay of a major component, this is typically 80% to 120% of the target concentration.[22]
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 40 (80%) | 485,120 |
| 45 (90%) | 545,600 |
| 50 (100%) | 605,980 |
| 55 (110%) | 667,150 |
| 60 (120%) | 726,400 |
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (R²) | ≥ 0.999[23] | 0.9998 |
| Y-intercept | Should not be significantly different from zero | Passes |
| Residual Plot | Random distribution around zero | Passes |
Accuracy
Causality: Accuracy confirms how close your method's measured value is to the true or accepted reference value.[17] It is typically assessed by analyzing samples with a known concentration (e.g., spiked placebo) and calculating the percentage of recovery.[11][16] ICH guidelines recommend evaluating a minimum of three concentration levels in triplicate.[11][16]
Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 1,5-Naphthalenedisulfonic acid into a placebo matrix. Prepare three independent samples at each level.
-
Analysis: Analyze all nine samples.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Data Presentation & Acceptance Criteria:
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 80% | 40.0 | 40.1 | 100.3% |
| 80% | 40.0 | 39.9 | 99.8% |
| 100% | 50.0 | 50.2 | 100.4% |
| 100% | 50.0 | 49.7 | 99.4% |
| 100% | 50.0 | 50.5 | 101.0% |
| 120% | 60.0 | 59.5 | 99.2% |
| 120% | 60.0 | 60.3 | 100.5% |
| 120% | 60.0 | 59.8 | 99.7% |
| Mean Recovery | 99.98% | ||
| Overall %RSD | 0.55% |
| Parameter | Acceptance Criterion | Result |
| Mean Recovery | 98.0% - 102.0%[24] | 99.98% |
| %RSD of Recoveries | ≤ 2.0%[25] | 0.55% |
Precision
Causality: Precision measures the variability of results from repeated analyses of the same sample. It's evaluated at two levels: Repeatability (short-term, same conditions) and Intermediate Precision (long-term, within-lab variations like different days, analysts, or equipment).[16] This demonstrates the method's consistency.
Protocol:
-
Repeatability (Intra-assay):
-
Prepare six independent samples of 1,5-Naphthalenedisulfonic acid at 100% of the target concentration (50 µg/mL).
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Have a different analyst repeat the repeatability protocol on a different day using a different HPLC system (if available).
-
Combine the data from both sets (12 total measurements) and calculate the overall mean, standard deviation, and %RSD.
-
Data Presentation & Acceptance Criteria:
| Parameter | Analyst 1 / Day 1 (%RSD) | Analyst 2 / Day 2 (%RSD) | Overall (Pooled) %RSD | Acceptance Criterion (%RSD) |
| Precision | 0.65% | 0.72% | 0.88% | ≤ 2.0% for drug product assay[23] |
Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest concentration that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[18] These are critical for impurity analysis but are also good practice to establish for any quantitative method.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the standard. Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: To confirm the LOQ, prepare and analyze at least six samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) must meet predefined criteria.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with acceptable precision (e.g., %RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).[23]
Robustness
Causality: Robustness testing demonstrates the reliability of a method when subjected to small, deliberate changes in its parameters, simulating the minor variations that occur during routine use.[19][20][26] It provides an indication of the method's reliability during normal usage.
Protocol:
-
Identify Critical Parameters: Select parameters that could realistically vary, such as mobile phase pH, mobile phase organic composition, and column temperature.
-
Systematic Variation: Prepare a standard solution (50 µg/mL) and analyze it under both the nominal and varied conditions.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
Caption: Deliberate variations for Robustness testing.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Condition | Retention Time (min) | Peak Area | % Change in Assay |
| Nominal | pH 3.0, 50% ACN, 30°C | 4.52 | 605,980 | N/A |
| pH | 2.8 | 4.65 | 604,500 | -0.24% |
| pH | 3.2 | 4.38 | 607,100 | +0.18% |
| % ACN | 48% | 4.91 | 608,200 | +0.37% |
| % ACN | 52% | 4.15 | 603,900 | -0.34% |
| Temperature | 30°C | 4.41 | 606,500 | +0.09% |
| Temperature | 35°C | 4.30 | 605,100 | -0.15% |
Acceptance: System suitability criteria (e.g., tailing factor < 1.5, plate count > 2000) must be met under all conditions. The assay result should not vary significantly (e.g., by > 2.0%) from the nominal condition.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to analytical method validation using 1,5-Naphthalenedisulfonic acid as a reference standard. By following these structured protocols, which are aligned with global regulatory expectations, researchers can generate robust, reliable, and defensible analytical data. The key takeaway is that validation is not a mere checklist; it is a systematic scientific investigation to prove an analytical method is truly fit for its purpose, ensuring the quality and integrity of the final results.
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A Senior Application Scientist's Guide to Dye Intermediates: The Distinct Advantages of 1,5-Naphthalenedisulfonic Acid
For researchers and chemical engineers in the dyestuff industry, the selection of an optimal intermediate is a critical decision that dictates the performance, stability, and economic viability of the final product. Among the myriad of available precursors, naphthalenic compounds form the backbone of a vast range of high-performance dyes. This guide provides an in-depth comparison of 1,5-Naphthalenedisulfonic acid (1,5-NDS), also known as Armstrong's acid, against other common dye intermediates, supported by established chemical principles and comparative experimental frameworks.
The Strategic Importance of Naphthalene-Based Intermediates
Naphthalene and its derivatives are fundamental building blocks in the synthesis of azo dyes, which account for a significant portion of the commercial dyestuffs used today.[1] The introduction of sulfonic acid (-SO₃H) groups onto the naphthalene core is a key synthetic manipulation for several reasons:
-
Enhanced Water Solubility: The highly polar sulfonic acid groups render the dye molecule soluble in aqueous media, which is essential for most dyeing processes.
-
Modulation of Electronic Properties: The position of these electron-withdrawing groups influences the electron density of the aromatic rings, which in turn affects the color (chromophore) of the resulting dye.
-
Improved Dye-Fiber Interaction: Sulfonic acid groups can form ionic bonds or strong hydrogen bonds with fibers like wool, silk, and nylon, leading to improved dye fixation and wash fastness.
The specific isomer of naphthalenedisulfonic acid used is not trivial; it has profound consequences for the final dye's characteristics. Common isomers used in industry include 1,5-NDS, 1,6-NDS, 2,6-NDS, and 2,7-NDS.[2]
1,5-Naphthalenedisulfonic Acid: A Profile of Advantage
1,5-Naphthalenedisulfonic acid is a cornerstone intermediate, prepared by the disulfonation of naphthalene with oleum under controlled conditions.[3][4] Its symmetrical structure is central to its advantages over other isomers and classes of dye intermediates.
Structural Symmetry and its Chromophoric Impact
The symmetrical placement of the two sulfonic acid groups in 1,5-NDS imparts a unique electronic and steric profile. When used as a coupling component in azo dye synthesis, this symmetry can lead to:
-
Purity of Color: The defined and symmetric electronic environment often results in a purer, more brilliant shade with a sharper absorption band compared to dyes derived from asymmetric intermediates. Asymmetric isomers can sometimes lead to broader absorption peaks and duller shades.
-
Predictable Coupling Reactions: The two sulfonic acid groups deactivate the naphthalene ring system, but the remaining positions have distinct reactivities. This allows for well-controlled coupling reactions with diazonium salts, leading to higher yields of the desired product and fewer side reactions.
-
Enhanced Stability and Lightfastness: The stable, symmetric naphthalene core can contribute to the overall photostability of the dye molecule. Dyes with robust molecular structures are generally more resistant to degradation by UV light, a key factor in lightfastness.[5] While many factors influence lightfastness, a stable foundational intermediate is a crucial starting point.[6][7]
Comparison with Other Naphthalenedisulfonic Acid Isomers
The choice between 1,5-NDS and other isomers like 2,6-NDS or 2,7-NDS depends on the target color and application. However, 1,5-NDS often provides a baseline of high performance.
| Property | 1,5-Naphthalenedisulfonic Acid (1,5-NDS) | Other Isomers (e.g., 2,6-NDS, 2,7-NDS) | Rationale & Causality |
| Symmetry | High (C₂h point group) | Lower | The symmetric structure of 1,5-NDS can lead to more ordered packing on fiber surfaces and a more defined chromophore. |
| Reactivity | Predictable coupling at positions 2 or 4. | Reactivity is dependent on the specific isomer; coupling can occur at different positions leading to different products. | The positions of the sulfonic acid groups dictate the sites of electrophilic attack by the diazonium salt. |
| Typical Dye Shades | Often used for violets, blues, and blacks. | Can produce a wide range of shades, including reds and oranges. | The final color is a function of the entire conjugated system, including both the diazo and coupling components. |
| Solubility | Excellent due to two sulfonic acid groups. | Excellent. | All naphthalenedisulfonic acids provide good water solubility. |
| Purity of Intermediate | Synthesis requires precise control to achieve high purity.[3] | Purity is also critical; separation of isomers can be challenging.[2] | High purity of the intermediate is essential for consistent dye performance.[8] |
Experimental Verification: A Comparative Synthesis Protocol
To objectively assess the advantages of 1,5-NDS, a comparative synthesis is the most rigorous approach. The following protocol outlines the synthesis of a simple azo dye using 1,5-NDS as the coupling component. This can be run in parallel with an identical experiment using a different intermediate, such as 2,6-Naphthalenedisulfonic acid, for direct comparison of yield, color, and purity.
This protocol is a self-validating system. By keeping all other variables (diazotized amine, temperature, stoichiometry) constant, any observed differences in yield, color, or fastness can be directly attributed to the choice of the naphthalenedisulfonic acid isomer.
Experimental Workflow Diagram
Caption: Workflow for comparative azo dye synthesis.
Step-by-Step Protocol
Materials:
-
Aniline-2-sulfonic acid
-
1,5-Naphthalenedisulfonic acid (or alternative isomer)
-
Sodium Nitrite (NaNO₂)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Ice
-
Deionized water
Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 250 mL beaker, dissolve 2.8 g of aniline-2-sulfonic acid and 0.13 g of sodium carbonate in 50 mL of water. Warm gently if necessary to achieve a clear solution.
-
Cool the solution to 0-5 °C in an ice-water bath, with constant stirring.
-
In a separate beaker, dissolve 0.2 g of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline-2-sulfonic acid solution over 15 minutes. Causality: This slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to avoid unwanted side reactions like phenol formation. The temperature must be strictly maintained below 5 °C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes to ensure complete diazotization.
Part B: The Coupling Reaction
-
In a 400 mL beaker, dissolve 3.0 g of 1,5-Naphthalenedisulfonic acid in 50 mL of 2 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the previously prepared diazonium salt suspension to the cold 1,5-NDS solution.
-
During the addition, monitor the pH and maintain it between 8 and 9 by adding small portions of 2 M NaOH or 1 M HCl as needed. Causality: The coupling reaction is highly pH-dependent. An alkaline pH is required to deprotonate the coupling component, making it more electron-rich and thus more reactive towards the electrophilic diazonium salt.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours. A colored precipitate of the azo dye should form.
Part C: Isolation and Analysis
-
Add 10 g of sodium chloride (NaCl) to the reaction mixture and stir for 30 minutes. Causality: This process, known as "salting out," reduces the solubility of the dye in the aqueous medium by increasing the ionic strength of the solution, thereby promoting its precipitation.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 20 mL portions of a cold 10% NaCl solution to remove unreacted starting materials and inorganic salts.
-
Dry the product in an oven at 60-70 °C to a constant weight.
-
Calculate the percentage yield.
-
Perform comparative analysis:
-
Purity: Thin Layer Chromatography (TLC).
-
Color: Dissolve a small, known concentration of the dye in water and measure its absorption spectrum using a UV-Vis spectrophotometer to determine the λmax.
-
Performance: Use the synthesized dye to dye a swatch of nylon or wool fabric and evaluate its wash fastness and lightfastness according to standard methods (e.g., AATCC or ISO standards).
-
Conclusion: Why 1,5-NDS Remains a Superior Choice
While no single dye intermediate is perfect for every application, 1,5-Naphthalenedisulfonic acid offers a compelling combination of structural advantages that translate into tangible performance benefits. Its symmetry contributes to the synthesis of dyes with purer shades and potentially higher stability. The well-defined reactivity allows for controlled manufacturing processes with high yields and reproducible results. For researchers and developers aiming to create high-performance dyes, particularly in the blue and black shade regions, 1,5-NDS provides an authoritative and reliable foundation upon which to build complex and durable colorants. The experimental framework provided here allows for a direct and quantitative validation of these advantages within your own laboratory setting.
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- The continuous flow synthesis of azos - PMC - NIH. (2024-01-26).
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- The Essential Role of 1,5-Naphthalenedisulfonic Acid in Modern Dye Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
- Optimizing Dye Synthesis: The Role of 1,5-Naphthalenedisulfonic Acid Tetrahydrate. (2026-01-06).
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- Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs | Request PDF - ResearchGate. (2025-08-07).
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A Comparative Guide to 1,5- and 1,6-Naphthalenedisulfonic Acid Isomers for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the isomeric purity and specific properties of intermediates are not merely details—they are foundational to the efficacy, safety, and scalability of the final product. Naphthalenedisulfonic acids (NDSAs), key intermediates in sectors ranging from dye manufacturing to pharmaceuticals, exemplify this principle.[1] The seemingly subtle shift of a sulfonic acid group, as seen between 1,5-naphthalenedisulfonic acid (1,5-NDSA) and 1,6-naphthalenedisulfonic acid (1,6-NDSA), gives rise to distinct physicochemical properties and reactivities. This guide provides an in-depth comparative analysis of these two isomers, offering experimental insights and data to inform your selection and application.
Structural and Physicochemical Distinctions
The core difference between 1,5-NDSA and 1,6-NDSA lies in the substitution pattern on the naphthalene ring. In 1,5-NDSA, also known as Armstrong's acid, both sulfonic acid groups occupy alpha (α) positions on separate rings.[2] In contrast, 1,6-NDSA has one sulfonic acid group in an alpha (α) position and the other in a beta (β) position. This structural variance directly influences steric hindrance, electronic distribution, and ultimately, the molecule's behavior in solution and reactions.
A summary of their key properties is presented below:
| Property | 1,5-Naphthalenedisulfonic Acid | 1,6-Naphthalenedisulfonic Acid | Rationale for Difference |
| Synonyms | Armstrong's acid[2] | Ewer-Pick acid[3] | Historical naming conventions. |
| CAS Number | 81-04-9[2] | 525-37-1[3] | Unique identifiers for each isomer. |
| Molecular Formula | C₁₀H₈O₆S₂[2][4] | C₁₀H₈O₆S₂[3][5] | Isomers share the same molecular formula. |
| Molecular Weight | 288.3 g/mol [4][6][7] | 288.3 g/mol [5] | Isomers have the same molecular weight. |
| Melting Point | 240-245 °C[6] | ~125 °C (rough estimate)[5] | The more symmetrical 1,5-isomer packs more efficiently into a crystal lattice, leading to a higher melting point. |
| Water Solubility | Highly soluble (1030 g/L)[7][8] | Soluble[5] | The 1,5-isomer's symmetry and potential for hydration contribute to its very high water solubility. The 1,6-isomer is also soluble, though quantitative data is less consistently reported. |
| Acidity (pKa) | -0.60 (Predicted)[8] | -0.17 (Predicted)[5] | Both are strong acids. The slight difference may be attributed to the electronic effects of the sulfonate groups' positions. |
| Appearance | White crystalline powder[2][8] | White crystalline powder[1][5] | Both are typically supplied as white solids. |
Synthesis: A Tale of Kinetic vs. Thermodynamic Control
The synthesis of naphthalenedisulfonic acids via the sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control, a crucial concept for any process chemist.[9][10] The distribution of isomers is highly dependent on reaction temperature.
-
Kinetic Control (Lower Temperatures, ~80°C): At lower temperatures, the reaction is faster and favors the formation of the kinetically preferred product. The α-positions (like 1 and 5) of naphthalene are more electron-rich and sterically accessible, leading to a faster rate of electrophilic attack by SO₃.[9][11][12] This results in a higher yield of products with α-substitution.
-
Thermodynamic Control (Higher Temperatures, >160°C): At higher temperatures, the sulfonation reaction becomes reversible.[12][13] This allows for an equilibrium to be established, favoring the most thermodynamically stable product. The 1,5-isomer experiences significant steric repulsion between the sulfonic acid group at the 1-position and the hydrogen atom at the 8-position.[9] Isomers with β-substitution, like the 2- or 6-position, are sterically less hindered and therefore more stable.[9][12] Consequently, at high temperatures, the initial kinetic products can revert and rearrange to form the more stable β-substituted isomers.
The synthesis of 1,5-NDSA typically involves reacting naphthalene with oleum (fuming sulfuric acid) at controlled, relatively low temperatures (e.g., 20-55°C) to favor the kinetic product.[14] Conversely, obtaining 1,6-NDSA often involves sulfonation at higher temperatures or longer reaction times to allow for thermodynamic equilibration.
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A Senior Application Scientist's Guide to Cross-Reactivity in 1,5-Naphthalenedisulfonic Acid-Based Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and high-throughput screening, the specificity of a fluorescent probe is paramount.[1][2] 1,5-Naphthalenedisulfonic acid (1,5-NDS) and its derivatives have emerged as versatile scaffolds for fluorescent probes, valued for their sensitivity to the local environment. However, like any tool in the molecular biologist's arsenal, understanding their potential for off-target interactions—or cross-reactivity—is critical for the generation of reliable and reproducible data.[3] This guide provides an in-depth comparison of 1,5-NDS-based probes, juxtaposed with common alternatives, and furnishes detailed experimental protocols to empower researchers to validate probe performance within their specific applications.
The Principle of Environmental Sensitivity and the Specter of Cross-Reactivity
Naphthalene-based probes, such as the well-established 8-anilino-1-naphthalenesulfonic acid (ANS), derive their utility from a phenomenon known as solvatochromism.[4] In aqueous, polar environments, these molecules exhibit weak fluorescence. Upon binding to hydrophobic pockets, such as those found in proteins or lipid membranes, they are shielded from water, leading to a significant increase in their fluorescence quantum yield and a characteristic blue shift in their emission spectrum.[4] This "turn-on" mechanism provides a high signal-to-noise ratio, making them powerful tools for studying protein folding, aggregation, and membrane dynamics.[4][5]
Comparative Analysis: 1,5-NDS-Based Probes vs. Established Alternatives
The selection of a fluorescent probe should be a deliberate process, weighing the advantages and limitations of each class against the specific experimental context. While 1,5-NDS derivatives offer distinct benefits, they exist within a broader landscape of fluorescent tools.[1][7]
| Probe Class | Common Examples | Advantages | Limitations | Key Applications |
| 1,5-Naphthalenedisulfonic Acid-Based | 1,5-diisocyanonaphthalene (1,5-DIN)[8] | High sensitivity to nonpolar environments, relatively small size, amenable to chemical modification. | Potential for cross-reactivity with various hydrophobic sites, fluorescence can be quenched by certain molecules.[8] | Studying protein conformation, detecting protein aggregates, sensing specific small molecules.[4][8] |
| BODIPY Dyes | BODIPY 493/503 | High photostability, narrow emission spectra, relatively insensitive to pH and solvent polarity. | Can exhibit some environmental sensitivity, may require chemical modification for specific targeting. | Lipid droplet imaging, multicolor imaging experiments.[5] |
| Nile Red | Nile Red | Strong fluorogenic response in hydrophobic environments, broad emission spectrum allows for ratiometric imaging. | Broad emission can lead to spectral bleed-through, lower photostability compared to BODIPY dyes.[5] | Lipid droplet and membrane imaging, staining of hydrophobic polymers. |
| Fluorescent Proteins | Green Fluorescent Protein (GFP) and derivatives | Genetically encodable for specific protein labeling, suitable for live-cell imaging.[1] | Larger size can potentially perturb protein function, can be less bright and photostable than small molecule dyes.[1] | Protein localization and dynamics, reporter gene assays. |
Experimental Workflows for Assessing Cross-Reactivity
To ensure the trustworthiness of data generated with 1,5-NDS-based probes, a multi-pronged approach to validating specificity is recommended.
In Vitro Selectivity Profiling
This initial screen assesses the probe's response to a panel of potential off-target molecules.
Caption: Workflow for in vitro selectivity profiling of a 1,5-NDS-based probe.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the 1,5-NDS-based probe (e.g., 1 mM) in a suitable solvent like DMSO.[4]
-
Prepare stock solutions of the target analyte and a panel of potential interfering substances (e.g., bovine serum albumin (BSA) as a generic protein, lipid vesicles, ATP, other structurally unrelated proteins relevant to the biological system under study) in an appropriate buffer (e.g., PBS, HEPES).
-
-
Fluorescence Measurements:
-
In a 96-well microplate or a cuvette, add the buffer.
-
Add the 1,5-NDS probe to a final concentration that gives a low but measurable baseline fluorescence.
-
Measure the baseline fluorescence spectrum (e.g., excitation at 350 nm, emission scan from 400-600 nm).
-
Add the target analyte and measure the fluorescence spectrum.
-
In separate wells/cuvettes, add each of the potential interfering analytes at a physiologically relevant concentration and measure the fluorescence spectrum.
-
To assess competitive binding, pre-incubate the probe with the target analyte, then add an excess of the interfering substance and monitor any changes in fluorescence.
-
-
Data Analysis:
-
Calculate the fold-change in fluorescence intensity at the emission maximum for the target analyte versus each of the interfering substances. A high fold-change for the target and minimal change for others indicates good selectivity.
-
Cellular Imaging with Co-localization Analysis
Visualizing the probe's distribution within a cell provides crucial information about its specificity.
Caption: Workflow for assessing probe specificity via co-localization in cells.
Detailed Protocol:
-
Cell Culture and Probe Incubation:
-
Plate cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Incubate the live cells with the 1,5-NDS-based probe at a predetermined optimal concentration and for an appropriate duration.
-
-
Co-staining with Organelle Markers:
-
Following probe incubation, co-stain the cells with commercially available, spectrally distinct fluorescent markers for various organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes, lipid droplets).
-
-
Confocal Microscopy and Image Analysis:
-
Image the cells using a confocal microscope, ensuring separate channels are used for the 1,5-NDS probe and the organelle markers to prevent spectral bleed-through.
-
Analyze the acquired images using software that can calculate a co-localization coefficient (e.g., Pearson's Correlation Coefficient). A high degree of co-localization with a specific organelle marker suggests on-target binding, while diffuse or multi-organelle staining may indicate cross-reactivity.
-
Mitigating and Interpreting Cross-Reactivity
Should cross-reactivity be observed, several strategies can be employed:
-
Chemical Modification: The 1,5-NDS scaffold can be chemically modified to enhance specificity. For instance, incorporating moieties that recognize a specific enzyme active site or a particular protein surface can reduce off-target binding.[9][10]
-
Competition Assays: In cases where the probe is designed to bind a specific target, a competition experiment can be performed. Pre-incubating the cells or protein sample with an unlabeled ligand known to bind the target should prevent or reduce the binding of the fluorescent probe, thus validating its specificity.
Conclusion
1,5-Naphthalenedisulfonic acid-based probes are valuable assets in the toolkit of researchers and drug developers. Their environmental sensitivity allows for the dynamic study of molecular interactions. However, this same property necessitates a thorough and objective assessment of their potential for cross-reactivity. By implementing the comparative analyses and rigorous validation protocols outlined in this guide, scientists can harness the power of these fluorescent tools with confidence, ensuring the integrity and impact of their research.
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A Comparative Performance Evaluation of 1,5-Naphthalenedisulfonic Acid in Diverse Analytical Matrices
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical reagents is paramount to achieving robust and reliable results. This guide provides an in-depth technical comparison of 1,5-Naphthalenedisulfonic acid (1,5-NDSA), a versatile analytical tool, against other common alternatives in various analytical matrices. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale for experimental design, ensuring a trustworthy and authoritative resource.
Introduction to 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid (1,5-NDSA), also known as Armstrong's acid, is a strong organic acid characterized by a naphthalene core with two sulfonic acid groups.[1][2][3] Its chemical structure, C₁₀H₈O₆S₂, gives it unique properties that are highly valuable in analytical chemistry.[3] The presence of the two sulfonate groups makes it a doubly charged anion over a wide pH range and highly water-soluble. The naphthalene ring provides a chromophore for UV detection and a fluorophore, making it suitable for various detection techniques.[4]
This guide will explore the performance of 1,5-NDSA in two primary applications: as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of basic compounds and as a fluorescent derivatization agent for the analysis of primary and secondary amines.
1,5-NDSA as an Ion-Pairing Reagent in Reversed-Phase HPLC
In reversed-phase HPLC, the retention of highly polar and basic analytes on nonpolar stationary phases can be challenging, often resulting in poor peak shapes and insufficient retention.[1][2] Ion-pairing chromatography addresses this by introducing a counter-ion into the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column.[3][5][6]
Mechanism of Action
1,5-NDSA is an effective ion-pairing reagent for cationic species, such as protonated basic drugs. The negatively charged sulfonate groups on 1,5-NDSA interact with the positively charged analyte to form a neutral, and more hydrophobic, ion-pair. This ion-pair has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved chromatographic performance. The bulky naphthalene structure of 1,5-NDSA can also contribute to unique selectivity compared to linear alkyl sulfonate ion-pairing reagents.
Caption: Mechanism of ion-pairing with 1,5-NDSA in reversed-phase HPLC.
Performance Comparison: 1,5-NDSA vs. Alkyl Sulfonates
Alkyl sulfonates, such as octane sulfonic acid, are common ion-pairing reagents.[5][7][8] The choice between an aromatic sulfonate like 1,5-NDSA and an alkyl sulfonate depends on the specific analytes and the desired selectivity. While alkyl sulfonates provide a homologous series where hydrophobicity can be systematically varied, the rigid, planar structure of 1,5-NDSA can offer different steric interactions and π-π interactions with analytes that also contain aromatic rings.
| Parameter | 1,5-Naphthalenedisulfonic Acid | Octane Sulfonic Acid | Trifluoroacetic Acid (TFA) |
| Structure | Aromatic disulfonate | Linear alkyl sulfonate | Perfluorinated carboxylic acid |
| Selectivity | Can offer unique selectivity for aromatic basic compounds due to potential π-π interactions. | Selectivity is primarily driven by the hydrophobicity of the alkyl chain. | Provides good peak shape for peptides but can cause ion suppression in mass spectrometry.[1][4][9][10][11] |
| Peak Shape | Generally provides excellent peak shape for multi-charged molecules that tend to tail on reversed-phase columns.[1][2] | Effective at reducing peak tailing for basic compounds. | Widely used for peptides to achieve sharp peaks.[1][9][10][11] |
| UV Detection | Has a strong UV chromophore, which can be a disadvantage at low wavelengths due to high background absorbance. | Lower UV absorbance compared to aromatic sulfonates, allowing for detection at lower wavelengths. | Transparent at low UV wavelengths. |
| Mass Spectrometry Compatibility | Non-volatile, which can lead to ion source contamination in LC-MS. | Non-volatile and can contaminate the MS interface.[3] | Volatile, but can cause significant signal suppression.[4] |
Experimental Protocol: Analysis of a Basic Drug in a Pharmaceutical Formulation using 1,5-NDSA
This protocol outlines a general procedure for the analysis of a basic drug (e.g., a beta-blocker) in a tablet formulation using 1,5-NDSA as an ion-pairing reagent.
1. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable dissolution solvent (e.g., a mixture of methanol and water) and sonicate to dissolve the active ingredient.
-
Dilute to volume with the dissolution solvent, mix well, and filter through a 0.45 µm syringe filter.
-
Further dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A filtered and degassed solution of 5 mM 1,5-naphthalenedisulfonic acid disodium salt in a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The exact ratio of buffer to organic modifier should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at a wavelength where the analyte has significant absorbance and 1,5-NDSA has minimal interference (e.g., 270 nm).[3][12]
-
Column Temperature: 30 °C.
3. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[5][12][13][14]
1,5-NDSA in Fluorescence Detection
The inherent fluorescence of the naphthalene moiety allows 1,5-NDSA to be used as a derivatization agent for the sensitive detection of compounds that lack a native chromophore or fluorophore.[4] This is particularly useful for the analysis of primary and secondary amines, including amino acids and biogenic amines, in complex matrices like biological fluids.
Derivatization Chemistry
While 1,5-NDSA itself is fluorescent, its application as a derivatizing agent typically involves modifying it to a more reactive form, such as a sulfonyl chloride. However, a more common approach in the literature for derivatizing amines for fluorescence detection involves reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which is structurally related to 1,5-NDSA.[2][15][16][17][18] The principles of derivatization with such sulfonyl chlorides are illustrated below. The sulfonyl chloride group reacts with the nucleophilic amine group to form a stable sulfonamide bond.
Caption: General workflow for amine derivatization and fluorescence detection.
Performance Comparison: Naphthalene-Based Reagents vs. Other Derivatization Agents
Several reagents are available for the derivatization of amines for fluorescence detection, each with its own advantages and disadvantages.
| Reagent | 1,5-NDSA (as a sulfonyl chloride derivative) | Dansyl Chloride | o-Phthalaldehyde (OPA) |
| Reaction Conditions | Typically requires alkaline conditions and slightly elevated temperatures. | Similar to other sulfonyl chlorides, requires alkaline pH.[2][15][16][17][18] | Reacts rapidly at room temperature in the presence of a thiol. |
| Derivative Stability | Sulfonamides are generally very stable. | Dansyl derivatives are known for their stability.[2] | OPA derivatives can be unstable, especially for certain amino acids.[18] |
| Selectivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[2][15][16][17][18] | Reacts only with primary amines in the presence of a thiol. |
| Fluorescence Properties | The naphthalene core provides inherent fluorescence. | Highly fluorescent derivatives with good quantum yields. | Produces highly fluorescent isoindole derivatives. |
| Interferences | The reagent itself is fluorescent, so excess reagent must be separated chromatographically. | Excess reagent can hydrolyze to a fluorescent product, requiring good chromatographic separation. | The reagent itself is not fluorescent, reducing background signal. |
Experimental Protocol: Fluorescent Derivatization of Amino Acids in a Biological Matrix (e.g., Urine)
This protocol provides a general method for the analysis of amino acids in urine using a naphthalene-based sulfonyl chloride derivatizing agent.
1. Sample Preparation:
-
Collect a urine sample and centrifuge to remove particulate matter.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the amino acids.
-
Elute the amino acids from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of buffer.
2. Derivatization:
-
To the reconstituted sample, add a solution of the derivatizing reagent (e.g., dansyl chloride in acetone) and a buffer to maintain an alkaline pH (e.g., sodium bicarbonate buffer, pH 9.5).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Stop the reaction by adding a quenching reagent (e.g., a solution of a primary amine like glycine if the analytes are secondary amines, or by acidification).
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically required to separate the various amino acid derivatives. For example, a gradient of acetonitrile in an aqueous buffer (e.g., acetate buffer, pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific naphthalene derivative (e.g., for dansyl derivatives, excitation at ~340 nm and emission at ~530 nm).
Application in Environmental Analysis
1,5-NDSA and other naphthalenesulfonic acids are themselves environmental pollutants, and their detection in aqueous matrices is an important application.[15] Methods for their analysis often involve solid-phase extraction to concentrate the analytes from water samples, followed by ion-pair HPLC with UV or fluorescence detection.[14] Given their persistence, robust analytical methods are crucial for monitoring their presence in the environment.[15]
Conclusion
1,5-Naphthalenedisulfonic acid is a highly effective and versatile reagent in analytical chemistry. As an ion-pairing agent, its aromatic structure can provide unique selectivity for basic analytes, particularly those containing aromatic moieties, and it is adept at improving the peak shape of multi-charged molecules. In the realm of fluorescence detection, its structural motif is the basis for sensitive derivatization reagents for the analysis of amines in complex biological matrices. The choice between 1,5-NDSA and alternative reagents will always depend on the specific analytical challenge, including the nature of the analyte, the sample matrix, and the detection method employed. A thorough understanding of the underlying chemical principles, as outlined in this guide, is essential for making an informed decision and developing robust and reliable analytical methods.
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A Comparative Guide to 1,5-Naphthalenedisulfonic Acid in Sensing Applications: From Fluorescent Standard to a Foundational Moiety in Chemosensor Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and sensor development, the quest for reliable, sensitive, and selective detection methods is perpetual. Among the vast arsenal of molecular tools, aromatic sulfonic acids have carved a niche, with 1,5-Naphthalenedisulfonic acid (1,5-NDSA) emerging as a compound of significant interest. This guide provides an in-depth technical overview of the applications of 1,5-NDSA in sensing, transitioning from its role as a dependable fluorescent standard to its foundational importance as a structural motif in the design of advanced chemosensors. We will objectively compare the performance of naphthalene-based sensors with other alternatives, supported by experimental data, and provide detailed methodologies to empower researchers in their scientific endeavors.
The Intrinsic Properties of 1,5-Naphthalenedisulfonic Acid: A Fluorescent Workhorse
1,5-Naphthalenedisulfonic acid, a white crystalline solid, is a polycyclic aromatic hydrocarbon that exhibits inherent fluorescence.[1] Its rigid and planar naphthalene core, coupled with the electron-withdrawing sulfonic acid groups, contributes to a high quantum yield and excellent photostability.[1] These photophysical characteristics make 1,5-NDSA and its salts valuable as fluorescent standards for the calibration of instruments.
A notable application is the use of 1,5-naphthalenedisulfonic acid disodium salt (NDSA) for calibrating deep UV fluorometers designed to detect refined oils and fuels in water.[2] Traditional calibration standards for such applications are often toxic, flammable, and challenging to handle. NDSA provides a safer, non-toxic, and non-flammable alternative that is easy to dilute and produces a consistent fluorescence response in the 300-400 nm range upon excitation with deep UV light.[2] This application underscores the reliability and stability of 1,5-NDSA's fluorescence, a critical attribute for any sensing platform.
Beyond a Standard: The Naphthalene Moiety in Advanced Fluorescent Probes
While direct applications of 1,5-NDSA as a selective chemosensor are not extensively documented, its naphthalene backbone is a cornerstone in the architecture of a vast array of high-performance fluorescent probes for detecting a variety of analytes, including metal ions and anions.[1][3] The strategic functionalization of the naphthalene ring allows for the incorporation of specific recognition units (receptors) that can selectively bind to target analytes. This binding event triggers a change in the photophysical properties of the naphthalene fluorophore, leading to a measurable signal.
Sensing Mechanisms: The "Turn-On" and "Turn-Off" Paradigms
The signaling mechanism of these naphthalene-based probes often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[4][5]
-
Photoinduced Electron Transfer (PET): In a typical PET-based sensor, the naphthalene fluorophore is linked to a receptor. In the absence of the target analyte (the "off" state), the fluorescence is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of the analyte to the receptor, this PET process is inhibited, resulting in a significant increase in fluorescence intensity (the "on" state).[4]
-
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to a chelating group attached to the naphthalene fluorophore restricts intramolecular rotations and vibrations, leading to a more rigid structure. This rigidity reduces non-radiative decay pathways and enhances the fluorescence quantum yield.
-
Internal Charge Transfer (ICT): ICT probes typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The naphthalene core can act as the signaling unit within this system. Analyte binding can modulate the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Visualizing the PET Sensing Mechanism
Caption: Photoinduced Electron Transfer (PET) mechanism in a naphthalene-based fluorescent sensor.
Comparative Performance Analysis: Naphthalene-Based Probes vs. Alternatives
The true measure of a sensor's utility lies in its performance metrics. Here, we present a comparative analysis of naphthalene-based fluorescent probes for the detection of various metal ions, drawing on data from recent literature. While these examples do not exclusively use 1,5-NDSA, they highlight the exceptional sensing capabilities endowed by the naphthalene scaffold.
Detection of Metal Ions
| Probe Identifier/Type | Target Ion | Limit of Detection (LOD) | Other Ions Tested for Selectivity | Binding Constant (K) / Stoichiometry | Fluorescence Response | Reference |
| Naphthalene-based Schiff Base | Al³⁺ | 1.0 x 10⁻⁷ M | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Not specified | Turn-on | [6] |
| Naphthalene Derivative (L) | Al³⁺ | 1.89 x 10⁻⁸ M | Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, and various transition metals | Not specified | Turn-on | [7] |
| Alternative: Rhodamine-based Probe | Al³⁺ | 3.6 x 10⁻⁸ M | Various metal ions | 1.12 x 10⁴ M⁻¹ (1:1) | Turn-on | [8] |
| Naphthalene-based Probe | Fe³⁺ | 0.911 µM | Not specified | Not specified | Quenching | [3] |
| Alternative: Carbon Dots | Fe³⁺ | 9.6 x 10⁻⁷ M | Various metal ions | Not specified | Quenching | [9] |
| Naphthalene-based Probe | Cu²⁺ | 1.17 µM | Various metal ions | Not specified (1:1) | Quenching | [3] |
| Alternative: Chalcone-1,2,3-triazole hybrid | Cu²⁺ | 2.30 µM | Various metal ions | Not specified (1:1) | Quenching | [10] |
Analysis: The data clearly demonstrates the competitive performance of naphthalene-based fluorescent probes. For Al³⁺ detection, the naphthalene derivative "L" exhibits a significantly lower limit of detection compared to the rhodamine-based alternative, showcasing the high sensitivity achievable with the naphthalene fluorophore.[7][8] In the case of Fe³⁺ and Cu²⁺, naphthalene-based probes show comparable or better performance than other sensor types like carbon dots and other organic dyes.[3][9] The high selectivity of these probes, as indicated by the extensive list of non-interfering ions, is a crucial advantage for their application in complex matrices.[6][7]
Detection of Anions
The versatility of the naphthalene scaffold extends to the detection of anions. By incorporating anion-binding moieties, such as thiourea or amide groups, selective anion sensors can be developed.
| Probe Identifier/Type | Target Anion | Limit of Detection (LOD) | Other Anions Tested for Selectivity | Binding Constant (K) / Stoichiometry | Fluorescence Response | Reference |
| Naphthalimide-based Probe | CN⁻ | 4.11 x 10⁻⁷ M | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻ | 1.1 x 10⁵ M⁻¹ (1:1) | Turn-off | [11] |
| Alternative: Bis-chalcone Probe | HSO₃⁻/SO₃²⁻ | 0.43 µM / 0.23 µM | F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, CN⁻, SCN⁻, NO₃⁻, NO₂⁻ | Not specified | Colorimetric | [12] |
| Naphthylimide Derivative | F⁻ | Not specified | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻ | 2.0 x 10⁴ M⁻¹ (1:1) | Not specified | [13] |
Analysis: Naphthalene-based probes demonstrate high sensitivity and selectivity for anion detection. The naphthalimide-based probe for cyanide exhibits a low limit of detection and a strong binding constant, indicating a highly efficient sensing process.[11] When compared to a colorimetric probe for bisulfite/sulfite, the fluorescence-based naphthalene probe offers a different signaling modality that can be advantageous in certain applications.[12] The development of a selective fluoride sensor based on a naphthylimide derivative further highlights the adaptability of this structural framework for targeting various anions.[13]
Experimental Protocols: A Guide to Implementation
To facilitate the adoption of these sensing strategies, we provide a generalized experimental protocol for fluorescence titration, a common method for evaluating the performance of a fluorescent chemosensor.
General Protocol for Fluorescence Titration
This protocol outlines the steps to determine the binding affinity and stoichiometry of a naphthalene-based fluorescent probe with a target analyte.
Materials:
-
Naphthalene-based fluorescent probe
-
Target analyte (e.g., metal salt, anion salt)
-
Spectroscopic grade solvent (e.g., acetonitrile, ethanol, buffered aqueous solution)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the naphthalene-based probe (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of the analyte (e.g., 10 mM) in the same solvent.
-
-
Titration Experiment:
-
In a series of cuvettes, place a fixed volume of the probe stock solution and dilute with the solvent to a final concentration (e.g., 10 µM).
-
To each cuvette, add increasing volumes of the analyte stock solution to achieve a range of analyte concentrations. Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Gently mix the solutions and allow them to equilibrate for a specified time (e.g., 5-10 minutes).
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.
-
Record the fluorescence intensity at the emission maximum for each analyte concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
To determine the binding stoichiometry, a Job's plot can be constructed by varying the mole fraction of the probe and analyte while keeping the total concentration constant.
-
The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
The limit of detection (LOD) is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement (probe solution without analyte) and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[3]
-
Workflow for Sensor Performance Evaluation
Caption: A generalized workflow for the evaluation of a fluorescent sensor's performance.
Conclusion and Future Perspectives
1,5-Naphthalenedisulfonic acid stands as a versatile and valuable compound in the field of sensing. Its inherent fluorescence and stability make it an excellent and safe calibration standard. More significantly, its naphthalene core provides a robust and adaptable platform for the design of highly sensitive and selective fluorescent chemosensors for a wide range of analytes.
The comparative data presented in this guide demonstrates that naphthalene-based probes are not only competitive but often superior to other classes of sensors in terms of their limits of detection and selectivity. The ease of synthesis and functionalization of the naphthalene scaffold promises the development of an even wider array of probes with tailored properties for specific applications in environmental monitoring, clinical diagnostics, and drug discovery.
Future research will likely focus on the development of 1,5-NDSA derivatives that can act as direct "turn-on" or ratiometric sensors, further enhancing their analytical capabilities. The integration of these molecular probes with advanced materials, such as nanoparticles and polymers, will undoubtedly lead to the creation of novel sensing platforms with unprecedented performance. For researchers and scientists, the foundational understanding of 1,5-NDSA and its broader family of naphthalene-based sensors opens up exciting avenues for innovation in the continuous pursuit of more precise and reliable analytical technologies.
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Ningbo Inno Pharmchem Co., Ltd. Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Available from: [Link].
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ResearchGate. A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. Available from: [Link].
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RSC Publishing. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging. Available from: [Link].
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NIH. A multi-colorimetric probe to discriminate between heavy metal cations and anions in DMSO–H2O with high selectivity for Cu2+ and CN−: study of logic functions and its application in real samples. Available from: [Link].
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NIH. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. Available from: [Link].
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-
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A Comparative Guide to the Stability of 1,5-Naphthalenedisulfonic Acid and Its Derivatives
For professionals in pharmaceutical development and materials science, understanding the intrinsic stability of a molecule is a cornerstone of successful research and development. 1,5-Naphthalenedisulfonic acid (1,5-NDSA), also known as Armstrong's acid, and its derivatives are crucial building blocks in the synthesis of dyes, polymers, and pharmaceutical intermediates.[1] Their utility, however, is fundamentally linked to their stability under various physical and chemical stresses encountered during synthesis, formulation, storage, and application.
This in-depth technical guide provides a comparative analysis of the stability of 1,5-NDSA and its related isomers. We will explore the key environmental factors that influence its degradation—temperature, light, pH, and oxidative stress—and provide validated experimental protocols for researchers to assess the stability of their own naphthalene-based compounds.
Understanding the Naphthalenedisulfonic Acid Scaffold
The naphthalene ring is a robust aromatic system, but the position and nature of its substituents dramatically influence its stability. The sulfonic acid groups in 1,5-NDSA are strongly electron-withdrawing and render the compound highly water-soluble.[2] While the C-S bond is generally strong, the overall stability is a complex interplay of steric and electronic effects.
Studies comparing isomers of naphthalenedisulfonic acid (NDS) reveal significant differences. For instance, under geothermal conditions, 1,5-NDSA has been found to be the least thermally stable of the common isomers, beginning to degrade at temperatures as low as 280°C.[3] In contrast, other isomers like 2,6-NDS and 2,7-NDS exhibit greater thermal resilience.[4] This highlights the critical importance of substituent positioning on the naphthalene core.
Key Factors Influencing Stability: A Comparative Overview
The stability of 1,5-NDSA and its derivatives is not absolute but is conditional upon its environment. The primary degradation pathways include desulfonation, hydroxylation, and oxidative ring cleavage. Below, we dissect the impact of the most common stress factors.
Thermal Stability
Thermal stress is a critical parameter, particularly for compounds used in high-temperature polymer synthesis or melt processing. The stability of NDS isomers is a function of temperature, pH, and even the presence of dissolved salts.[4]
Causality: At elevated temperatures (≥ 300°C), the primary degradation mechanism for NDS isomers is desulfonation, leading to the formation of naphthalenesulfonic acids (NSAs) and eventually naphthalene itself.[4] The 1-position on the naphthalene ring is kinetically favored for sulfonation but is also more sterically hindered, leading to lower thermodynamic stability compared to the 2-position.[5] This inherent strain in 1,5-NDSA likely contributes to its lower thermal stability compared to isomers like 2,6-NDS or 2,7-NDS.[3][4]
Experimental Data Summary:
| Compound | Degradation Onset Temperature (°C) | Key Degradation Products | Reference |
| 1,5-Naphthalenedisulfonic acid (1,5-NDSA) | ~280-300 | Naphthalene, Naphthols | [3][4] |
| 1,6-Naphthalenedisulfonic acid (1,6-NDS) | ~330 | Naphthalene, Naphthols | [3] |
| 2,6-Naphthalenedisulfonic acid (2,6-NDS) | >340 | Naphthalene, Naphthols | [4] |
| 2,7-Naphthalenedisulfonic acid (2,7-NDS) | >340 | Naphthalene, Naphthols | [4] |
Hydrolytic Stability (Effect of pH)
For applications in aqueous media, such as drug formulations or wastewater treatment, hydrolytic stability is paramount. Forced degradation studies across a range of pH values are essential to identify potential liabilities.
Causality: The sulfonic acid moiety is generally stable to hydrolysis. However, extreme pH conditions, especially when combined with high temperatures, can facilitate desulfonation. Studies have shown that for many NDS isomers, stability between 100°C and 250°C is primarily controlled by the solution's pH.[4] Furthermore, the stability of sulfonated aromatics in aqueous solutions stored at 4°C is significantly better at an acidic pH (2.5-3) compared to neutral or basic conditions.[6] This is because the protonated sulfonic acid group is less susceptible to nucleophilic attack by water or hydroxide ions.
Photostability
Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. For drug substances and products, photostability testing is a regulatory requirement.
Causality: Sulfonated aromatic compounds like 1,5-NDSA are generally persistent and resistant to direct photolytic degradation.[7] The aromatic naphthalene core can absorb UV radiation, but this energy is often dissipated without causing bond cleavage. However, the presence of photosensitizers or reactive oxygen species can lead to indirect photodegradation. A key study demonstrated that the degradation of 1,5-NDSA by UV photolysis was only efficient in the presence of hydrogen peroxide (H₂O₂).[7] This indicates that the degradation pathway is not direct photolysis but rather an advanced oxidation process mediated by highly reactive hydroxyl radicals (•OH) generated from H₂O₂.
Oxidative Stability
Oxidation is a common degradation pathway, often initiated by atmospheric oxygen, peroxide impurities, or metal ions.
Causality: The electron-rich naphthalene ring system is susceptible to oxidative attack. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂, ozonation, or Fenton's reagent (Fe²⁺ + H₂O₂), are effective at degrading persistent sulfonated aromatics by generating powerful hydroxyl radicals.[7][8][9] These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening, converting the pollutant into more biodegradable species.[7] The stability of a derivative would be influenced by other substituents; electron-donating groups (e.g., -OH, -NH₂) would likely increase susceptibility to oxidation, while further electron-withdrawing groups (e.g., -NO₂) may increase stability.
A Validated Framework for Stability Testing
To provide actionable data for researchers, a systematic approach to stability testing is required. This involves subjecting the compound to a range of stress conditions, a process known as forced degradation.[10][11] The goal is to achieve 5-20% degradation to identify the primary degradation products and pathways.
Below is a generalized workflow for assessing the stability of a 1,5-NDSA derivative.
Caption: General workflow for a forced degradation stability study.
Experimental Protocols
The following protocols are designed as self-validating systems. Each includes a control sample (time zero or protected from stress) against which the stressed samples are compared. The use of a stability-indicating analytical method, typically HPLC, is crucial to separate the parent compound from all significant degradation products.[12]
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of the test compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Preparation: Prepare three solutions of the test compound at a concentration of ~0.5 mg/mL in:
-
Incubation: Store an aliquot of each solution at 60°C. Maintain control samples of each solution at 4°C.
-
Sampling: Withdraw samples from the heated solutions at appropriate time points (e.g., 0, 6, 24, 48 hours). Immediately neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the peak area of the parent compound in the stressed samples to the control to determine the percentage of degradation.
Rationale: Using 0.1 M HCl and NaOH provides standard conditions for acid and base-catalyzed hydrolysis. Elevated temperature (60°C) is used to accelerate degradation to observable levels within a practical timeframe.
Protocol 2: Oxidative Stability Study
Objective: To determine the susceptibility of the test compound to oxidation.
Methodology:
-
Preparation: Prepare a solution of the test compound at ~0.5 mg/mL in a solution of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light. Maintain a control sample (compound in purified water) under the same conditions.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Analyze all samples by HPLC. The mobile phase should be free of components that react with residual peroxide.
Rationale: 3% H₂O₂ is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress from peroxide contaminants.
Protocol 3: Photostability Study (Adapted from ICH Q1B)
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Preparation: Prepare a solution of the test compound (~0.5 mg/mL). Place it in a photochemically transparent container (e.g., quartz). Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Exposure: Place both samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After exposure, analyze the light-exposed sample and the dark control by HPLC.
Rationale: This protocol follows the internationally harmonized guideline (ICH Q1B) for photostability testing, ensuring regulatory-compliant data. The dark control is essential to differentiate between thermal degradation and true photodegradation.
Caption: Simplified potential degradation pathways for 1,5-NDSA.
Conclusion and Recommendations
The stability of 1,5-naphthalenedisulfonic acid and its derivatives is a multi-faceted issue, heavily dependent on the specific isomerism and the nature of environmental stressors.
-
Comparative Stability: 1,5-NDSA is demonstrably less thermally stable than its 2,6- and 2,7-isomers. This is a critical consideration for applications involving high temperatures.
-
Degradation Mechanisms: The primary degradation pathways are thermal/hydrolytic desulfonation and oxidative attack by reactive species like hydroxyl radicals. Direct photolysis is not a significant degradation route for the parent compound.[7]
-
Storage and Handling: Based on available data, aqueous solutions of naphthalenesulfonic acids should be stored at reduced temperatures (e.g., 4°C) and at a slightly acidic pH to maximize shelf-life.[6] They should also be protected from strong oxidizing agents and prolonged exposure to high-intensity light.
For any novel derivative of 1,5-NDSA, a comprehensive forced degradation study as outlined in this guide is not merely recommended; it is an essential step in characterizing the molecule. The resulting data are invaluable for predicting stability, identifying potential degradants, and ensuring the development of robust and reliable products for the pharmaceutical and chemical industries.
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Reemtsma, T. (2003). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 33(2), 129-156. Retrieved from [Link]
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Mroczek, E., & Clearwater, J. (2005). Temperature Stability of Naphthalene Sulfonic and Naphthalene Disulfonic Acids at Geothermal Conditions. Proceedings World Geothermal Congress. Retrieved from [Link]
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Dwivedi, S., et al. (2018). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Environmental Science and Pollution Research, 25(23), 22933-22942. Retrieved from [Link]
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Park, C. H., et al. (2023). Multi-Block Copolymer Membranes Consisting of Sulfonated Poly(p-phenylene) and Naphthalene Containing Poly(arylene Ether Ketone) for Proton Exchange Membrane Water Electrolysis. Membranes, 13(4), 406. Retrieved from [Link]
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Ghodbane, H., & Hamdaoui, O. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of 1,5-Naphthalenedisulfonic Acid as a Calibrant for Oil-in-Water Sensors
Introduction: The Imperative for Accurate Oil-in-Water Monitoring
The precise measurement of oil contamination in water is critical across a spectrum of industries, from environmental protection and maritime compliance to industrial process control.[1][2][3] Fluorescence-based sensors are frequently deployed for real-time, in-situ monitoring of oil in water. However, the accuracy of these instruments is fundamentally dependent on their calibration.[1][4] Traditionally, calibration has been performed using standards prepared from the actual oil being monitored. This approach, while direct, is fraught with challenges, including the difficulty of preparing stable aqueous solutions of oil, the inherent variability in crude oil composition, and significant health and safety concerns for operators.[5][6]
This guide provides a comprehensive technical evaluation of 1,5-Naphthalenedisulfonic acid (1,5-NDSA) as a stable, water-soluble, and safer surrogate calibrant for oil-in-water fluorescence sensors. We will delve into the scientific rationale for its use, present a comparative analysis against traditional calibrants, and provide detailed experimental protocols for its validation. This document is intended for researchers, environmental scientists, and process engineers seeking to establish robust and reliable calibration procedures for oil-in-water monitoring systems.
The Profile of an Ideal Calibrant: A Chemist's Perspective
Before evaluating 1,5-NDSA, it is essential to define the characteristics of an ideal calibrant for fluorescence-based oil-in-water sensors. The choice of a calibrant is not arbitrary; it dictates the accuracy and reliability of every subsequent measurement.
-
Aqueous Solubility and Stability : The calibrant must be readily soluble in water to form stable, homogeneous solutions of known concentrations. This is a primary failing of using crude oil itself, which is immiscible with water and forms unstable emulsions.
-
Representative Fluorescence : The calibrant's fluorescence excitation and emission spectra should ideally overlap with those of the target polycyclic aromatic hydrocarbons (PAHs) found in crude and refined oils.
-
Photochemical and Chemical Stability : The calibrant should not degrade under ambient light or over time in solution, ensuring the longevity and reproducibility of standard solutions.
-
Linear and Predictable Response : The fluorescence intensity of the calibrant should exhibit a strong linear relationship with its concentration across the desired measurement range of the sensor.[7]
-
Safety and Ease of Handling : The compound should have a low toxicity profile, minimizing risks to laboratory personnel and simplifying disposal procedures.[5]
-
Availability and Cost-Effectiveness : For routine use, the calibrant must be commercially available in high purity and be economically viable.[8]
In-Depth Analysis of 1,5-Naphthalenedisulfonic Acid (1,5-NDSA)
1,5-Naphthalenedisulfonic acid is a doubly substituted aromatic dianion. Its chemical structure, featuring a naphthalene core, provides the intrinsic fluorescence necessary to mimic the aromatic hydrocarbons found in oil.
Key Physicochemical and Spectroscopic Properties
-
Chemical Formula : C₁₀H₈O₆S₂[9]
-
Molecular Weight : 288.3 g/mol [9]
-
Water Solubility : The presence of two sulfonic acid groups makes 1,5-NDSA and its salts highly soluble in water, a significant advantage over hydrocarbon standards.[5][8]
-
Fluorescence Characteristics : 1,5-NDSA exhibits strong fluorescence with an excitation maximum typically in the deep UV range (around 225-254 nm) and an emission maximum in the UVA range (around 338-360 nm).[5][10] This spectral profile is similar to that of many refined oils and the aromatic fraction of crude oils, which are the primary targets of UV fluorescence sensors.[8]
The Rationale for 1,5-NDSA as a Surrogate Calibrant
The primary advantage of using 1,5-NDSA is its ability to circumvent the practical difficulties of using oil-based standards. As a readily available and water-soluble chemical, it allows for the rapid and straightforward preparation of precise aqueous standards.[5][8] This simplifies the calibration process, reduces preparation time, and eliminates the health hazards associated with handling carcinogenic crude oil components.[5] A Chinese patent explicitly details a method for using 1,5-NDSA to replace petroleum standards for calibrating oil-in-water sensors, highlighting its recognized potential.[5]
Comparative Analysis: 1,5-NDSA vs. Alternative Calibrants
The selection of a calibrant involves a trade-off between direct chemical representativeness and practical utility. The following table provides an objective comparison of 1,5-NDSA with other common calibration approaches.
| Feature | 1,5-Naphthalenedisulfonic Acid (1,5-NDSA) | Crude Oil / Refined Product Standards | Other Fluorescent Dyes (e.g., Rhodamine, Fluorescein) |
| Aqueous Solubility | Excellent | Poor (forms unstable emulsions) | Generally good, but can vary |
| Solution Stability | High | Low; prone to separation and degradation | Moderate to high, but susceptible to photobleaching |
| Fluorescence Mimicry | Good for aromatic hydrocarbons | Excellent (direct representation) | Poor; spectra often do not match oil |
| Compositional Consistency | High (pure chemical compound) | Low (highly variable depending on source) | High (pure chemical compound) |
| Safety & Handling | Low hazard; easy to handle | High hazard (toxic, carcinogenic components) | Variable; some are toxic |
| Preparation Time | Short | Long and labor-intensive | Short |
| Cost-Effectiveness | High | Low (high cost of certified standards and disposal) | Moderate to High |
| Regulatory Acceptance | Growing, but may require correlation to standard methods | Often required by methods like EPA 1664, ISO 9377-2 | Limited for oil-in-water applications |
Experimental Validation: A Step-by-Step Guide
The transition to using 1,5-NDSA as a calibrant requires a rigorous, one-time validation process to establish the correlation between its fluorescence and the concentration of the specific oil being monitored. This process ensures the trustworthiness and accuracy of all subsequent measurements.
Diagram: Overall Validation Workflow
The following diagram outlines the essential steps to validate and implement 1,5-NDSA as a surrogate calibrant.
Caption: Workflow for validating 1,5-NDSA as a surrogate calibrant.
Protocol 1: Preparation of 1,5-NDSA Stock and Working Standards
Objective: To prepare a concentrated stock solution and a series of dilute working standards of 1,5-NDSA for sensor calibration.
Materials:
-
1,5-Naphthalenedisulfonic acid disodium salt (or similar salt hydrate)
-
Ultra-pure water (e.g., Milli-Q or equivalent)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare 1000 ppm Stock Solution:
-
Accurately weigh 100 mg of 1,5-NDSA salt.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of ultra-pure water.
-
Once fully dissolved, bring the flask to volume with ultra-pure water. Mix thoroughly. This is your 1000 ppm stock solution. Store in a dark, refrigerated container.
-
-
Prepare Working Standards (e.g., 0-10 ppm range):
-
Perform serial dilutions from the 1000 ppm stock solution to create a range of standards. For example, to make a 10 ppm standard, pipette 1 mL of the stock solution into a 100 mL volumetric flask and bring to volume with ultra-pure water.
-
Prepare a blank solution using only the ultra-pure water.
-
Protocol 2: Establishing a Calibration Curve with 1,5-NDSA
Objective: To determine the sensor's response to 1,5-NDSA and verify the linearity of this response.
Procedure:
-
Sensor Setup: Power on the oil-in-water sensor and allow it to stabilize according to the manufacturer's instructions.[1]
-
Zero Calibration: Use the ultra-pure water blank to set the zero point (0 ppb) of the sensor.
-
Measure Standards: Sequentially introduce the prepared 1,5-NDSA working standards to the sensor, starting from the lowest concentration.
-
Record Data: Record the fluorescence reading (often in Relative Fluorescence Units, RFU) for each standard. Ensure the reading is stable before recording.
-
Plot Data: Create a scatter plot of RFU versus the concentration of 1,5-NDSA (in ppb or µg/L).
-
Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) represent the calibration curve. An R² value > 0.99 is desirable.
Sample Data Table:
| 1,5-NDSA Concentration (ppb) | Sensor Response (RFU) |
| 0 (Blank) | 5 |
| 50 | 155 |
| 100 | 308 |
| 250 | 752 |
| 500 | 1505 |
Protocol 3: Correlating 1,5-NDSA Response to Actual Oil Concentration
Objective: To establish a quantitative relationship between the sensor's response to 1,5-NDSA and its response to the specific type of oil being monitored.
Causality: The fluorescence intensity of oil in water is dependent on the type and concentration of aromatic hydrocarbons. Since 1,5-NDSA is a single compound, its fluorescence per unit mass will differ from that of a complex oil mixture. Therefore, a correlation factor is essential to translate the sensor's response to the 1,5-NDSA scale into an equivalent oil concentration.
Procedure:
-
Prepare Oil-in-Water Standards: This is the most critical step. Prepare a series of known concentrations of the target oil in water. This should be done using a reference method, such as EPA 1664, which involves solvent extraction (e.g., with cyclohexane) and gravimetric or IR analysis.[11][12][13] For example, create standards of 5, 10, 25, and 50 ppm of the target crude oil. This often involves creating a stock solution of oil in a miscible solvent and then spiking it into water, followed by vigorous shaking or sonication.[14]
-
Measure Oil Standards with the Sensor: Using the same calibrated sensor from Protocol 2, measure the fluorescence response (RFU) of each of the prepared oil-in-water standards.
-
Determine Equivalent NDSA Concentration: For each oil standard, use the calibration equation from Protocol 2 (y = mx + c) to calculate the "equivalent" concentration of 1,5-NDSA that would produce the same RFU reading.
-
Calculate the Correlation Factor: Plot the actual oil concentration (in ppm) against the calculated equivalent 1,5-NDSA concentration (in ppb). The slope of this line is your correlation factor.
Diagram: Correlation Concept
Caption: Relating sensor signal to oil concentration via 1,5-NDSA correlation.
Conclusion and Recommendations
1,5-Naphthalenedisulfonic acid presents a compelling case as a surrogate calibrant for fluorescence-based oil-in-water sensors. Its high water solubility, stability, safety profile, and strong fluorescence in the relevant spectral region address the significant practical and safety-related drawbacks of using crude oil or refined product standards.[5][8]
However, it is crucial to recognize that 1,5-NDSA is a proxy, not a direct replacement. The fluorescence properties of oil can vary significantly with its composition. Therefore, the initial validation and calculation of a site-specific correlation factor, as detailed in Protocol 3, is not merely a recommendation—it is an absolute requirement for ensuring the scientific integrity and accuracy of the sensor's measurements. Once this correlation is established, 1,5-NDSA provides a reliable, safe, and efficient means for the routine calibration and performance verification of oil-in-water monitoring systems.
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Lambert, P. et al. (2001). A REVIEW OF OIL-IN-WATER MONITORING TECHNIQUES. ResearchGate. Available at: [Link]
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Rose, P. et al. (2001). Structures and fluorescence excitation and emission maximum for 1-NMS,.... ResearchGate. Available at: [Link]
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Hansen, B. et al. (2020). Uncertainty Analysis of Fluorescence-Based Oil-In-Water Monitors for Oil and Gas Produced Water. PMC - NIH. Available at: [Link]
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Luzinova, Y. et al. (2012). In situ trace analysis of oil in water with mid-infrared fiberoptic chemical sensors. PubMed. Available at: [Link]
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Agilent Technologies (2013). Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11. Agilent Technologies. Available at: [Link]
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- 7. Uncertainty Analysis of Fluorescence-Based Oil-In-Water Monitors for Oil and Gas Produced Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. ASTM Test Method for Oil and Grease Measurement in Water and Soil Samples [spectrosci.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Spectroscopic Purity Assessment of Synthesized 1,5-Naphthalenedisulfonic Acid
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth comparison of spectroscopic and chromatographic methods for assessing the purity of 1,5-Naphthalenedisulfonic acid (1,5-NDSA), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data generated from each technique.
The Analytical Challenge: Beyond the Peak
The synthesis of 1,5-NDSA via the sulfonation of naphthalene is often accompanied by the formation of positional isomers, such as 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids, as well as residual starting material and monosulfonated byproducts.[2][3] A comprehensive purity assessment, therefore, must not only quantify the main component but also identify and quantify these critical impurities. The choice of analytical technique is paramount and should be guided by the specific question being asked: Are we performing a routine quality control check, or are we identifying an unknown impurity?
Orthogonal Approaches for Comprehensive Purity Profiling
A robust purity assessment strategy for 1,5-NDSA relies on an orthogonal approach, employing multiple analytical techniques that measure different chemical and physical properties of the molecule. This guide will focus on a primary quantitative method, High-Performance Liquid Chromatography (HPLC), supported by spectroscopic techniques for identity confirmation and structural elucidation: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will also discuss the utility and limitations of Ultraviolet-Visible (UV-Vis) Spectroscopy and classical titration methods.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 1,5-NDSA.
Caption: Workflow for the comprehensive purity assessment of 1,5-NDSA.
I. High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
Rationale: HPLC coupled with a UV detector is the cornerstone for purity assessment of 1,5-NDSA. Its primary advantage lies in its ability to separate the target molecule from its closely related isomers and other synthesis-related impurities, allowing for their individual quantification. The choice of a suitable stationary phase and mobile phase is critical for achieving the necessary resolution. Due to the highly polar and multi-charged nature of 1,5-NDSA, traditional reversed-phase columns can result in poor peak shapes.[4][5] Therefore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often preferred.[6]
Comparative Performance of HPLC Methods
| Parameter | Method 1: Mixed-Mode Cation Exchange | Method 2: Reversed-Phase with Ion-Pairing |
| Principle | Utilizes a combination of hydrophobic and ion-exchange interactions for enhanced retention and selectivity of charged analytes. | An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, which can then be retained by a standard C18 column. |
| Advantages | Excellent peak shape for multi-charged analytes, MS-compatible mobile phases are possible.[5] | Utilizes readily available and common C18 columns. |
| Disadvantages | Specialized and more expensive columns are required. | Ion-pairing agents can be harsh on columns and are not MS-compatible. Method development can be more complex. |
| Typical Column | Newcrom B, Amaze TH[5][6] | C18 (e.g., 4.6 mm x 250 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile/Water with a volatile buffer (e.g., ammonium formate)[5] | Methanol/Water with an ion-pairing agent (e.g., tetrabutylammonium bromide) and an acid.[3] |
| Detection | UV at ~280-285 nm[3][5] | UV at ~280 nm[3] |
Self-Validating Experimental Protocol for HPLC-UV Analysis
This protocol is designed to be self-validating through the inclusion of system suitability tests and the use of a certified reference standard.
1. Materials and Reagents:
-
1,5-Naphthalenedisulfonic acid certified reference standard (CRS)
-
Synthesized 1,5-Naphthalenedisulfonic acid sample
-
HPLC-grade acetonitrile, water, and ammonium formate
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Mixed-mode HPLC column (e.g., Newcrom B, 3.2 x 100 mm, 5 µm)[5]
3. Chromatographic Conditions:
-
Mobile Phase: 70:30 (v/v) Acetonitrile: 40 mM Ammonium Formate (pH 3.0)[5]
-
Flow Rate: 0.5 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm[5]
-
Injection Volume: 5 µL
4. System Suitability Test (SST):
-
Purpose: To ensure the chromatographic system is performing adequately before sample analysis.
-
Procedure:
-
Prepare a solution of the 1,5-NDSA CRS at a concentration of approximately 1 mg/mL.
-
Inject the CRS solution six replicate times.
-
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the 1,5-NDSA peak.
-
Theoretical Plates (N): Not less than 2000 for the 1,5-NDSA peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the six replicate injections.
-
5. Sample Analysis:
-
Procedure:
-
Accurately weigh and prepare a solution of the synthesized 1,5-NDSA sample at approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample solution in duplicate.
-
6. Data Analysis and Purity Calculation:
-
Purity (% Area): Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of 1,5-NDSA peak / Total area of all peaks) x 100
-
-
Identification: The retention time of the major peak in the sample chromatogram should match that of the 1,5-NDSA CRS.
Caption: HPLC-UV analysis workflow with integrated system suitability testing.
II. Spectroscopic Techniques for Identity and Structural Confirmation
While HPLC-UV provides quantitative data on purity, it relies on a reference standard for peak identification. Spectroscopic techniques provide complementary information to confirm the identity of the main peak and to elucidate the structure of any unknown impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive identification of 1,5-NDSA and differentiation from its isomers.
-
¹H NMR: The proton NMR spectrum of 1,5-NDSA is expected to show a characteristic pattern of signals in the aromatic region. The chemical shifts and coupling constants of these protons are unique to the 1,5-substitution pattern. For the disodium salt of 1,5-naphthalenedisulfonate in DMSO-d₆, characteristic peaks are observed around 8.89 ppm, 7.98 ppm, and 7.46 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment, further confirming the substitution pattern.[7]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 1,5-NDSA in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Compare the obtained spectra with reference spectra of 1,5-NDSA or with predicted spectra to confirm the structure.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 1,5-NDSA, the FTIR spectrum will show characteristic absorption bands for the sulfonic acid groups (S=O and S-O stretching) and the aromatic naphthalene ring.
Key FTIR Absorption Bands for 1,5-NDSA:
-
O-H stretch (sulfonic acid): Broad band around 3400-2400 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
S=O stretch (sulfonic acid): Strong bands around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried 1,5-NDSA sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of 1,5-NDSA to confirm the presence of the key functional groups.[8]
C. Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for identity confirmation. For 1,5-NDSA, the molecular weight is 288.3 g/mol .[8] Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 1,5-NDSA in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer and acquire the mass spectrum in negative ion mode.
-
Data Analysis: Confirm the presence of the [M-H]⁻ ion at m/z 287.98 and/or the [M-2H]²⁻ ion at m/z 143.99. The fragmentation pattern can also be compared to reference data.[8]
III. Complementary and Alternative Methods
A. UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy is a simple and rapid technique that can be used for a preliminary identity check and for concentration determination, particularly as a detector for HPLC.[9] 1,5-NDSA exhibits characteristic UV absorbance maxima due to its aromatic naphthalene core.
Limitations: UV-Vis spectroscopy lacks the specificity to distinguish between different naphthalenedisulfonic acid isomers, as they all have similar UV chromophores. Therefore, it is not suitable as a standalone method for purity assessment.[10]
B. Acid-Base Titration
Rationale: As a disulfonic acid, 1,5-NDSA can be assayed by acid-base titration with a standardized strong base (e.g., NaOH). This method provides a measure of the total acid content and can be a useful, albeit non-specific, measure of purity.
Limitations: Titration is a non-specific method and will not differentiate between 1,5-NDSA and other acidic impurities, including other sulfonic acid isomers or residual sulfuric acid from the synthesis.[11][12]
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Primary Use | Advantages | Limitations |
| HPLC-UV | Quantitative purity, impurity profile | Primary purity assessment | High sensitivity and resolving power for isomers | Requires a reference standard for identification |
| NMR | Unambiguous structure, isomer identification | Structural confirmation | Provides detailed structural information | Lower sensitivity than HPLC, more expensive instrumentation |
| FTIR | Functional group identification | Identity confirmation | Rapid, non-destructive | Low specificity for isomers |
| MS | Molecular weight, fragmentation pattern | Identity confirmation | High sensitivity, provides molecular weight | May not differentiate isomers without fragmentation studies |
| UV-Vis | UV absorbance maxima | Preliminary identity check, HPLC detection | Simple, rapid | Cannot distinguish between isomers |
| Titration | Total acid content | Assay of total acidity | Simple, inexpensive | Non-specific, interference from other acids |
Conclusion
The purity assessment of synthesized 1,5-Naphthalenedisulfonic acid requires a multi-faceted analytical approach. HPLC-UV stands out as the primary technique for quantitative analysis, providing the necessary resolution to separate and quantify the target compound from its critical isomeric impurities. However, the identity of the main component and any unknown impurities must be confirmed by spectroscopic techniques. NMR spectroscopy offers the most definitive structural information, while FTIR and Mass Spectrometry provide valuable complementary data for identity confirmation. By employing this orthogonal testing strategy, researchers and drug development professionals can ensure the quality and purity of 1,5-NDSA, leading to more reliable and reproducible downstream applications.
References
-
PubChem. 1,5-Naphthalenedisulfonic acid. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
HELIX Chromatography. HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. [Link]
-
SIELC Technologies. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. [Link]
-
ScienceOpen. Supporting Information. [Link]
- Google Patents. Method for detecting naphthalene disulfonic acid isomer.
-
RSC Publishing. A systematic approach to measure the contents of mono- and di-sulfonates in petroleum sulfonates by the novel method of acid–base titration coupled with traditional two-phase titration. [Link]
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LibreTexts Chemistry. Spectroscopic Methods. [Link]
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ChromPedia. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. [Link]
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SIELC Technologies. 1,5-Naphthalenedisulfonic Acid. [Link]
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SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. [Link]
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CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents. [Link]
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ResearchGate. HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. [Link]
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Hiranuma. Purity determination of sulfuric acid. [Link]
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NIST. 1-Naphthalenesulfonic acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications of 1,5-Naphthalenedisulfonic Acid Tetrahydrate. [Link]
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ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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HELIX Chromatography. HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. [Link]
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Indian Academy of Sciences. State-of-the-art in analytical characterization of high purity solid samples by different spectroscopic methods. [Link]
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ResearchGate. The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]
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Agilent. FTIR Spectroscopy Reference Guide. [Link]
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ResearchGate. Fig. 1 Standard IR diagram of naphthalene sulfonic acid formaldehyde... [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Naphthalenedisulfonic Acid Disodium Dihydrate
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of ensuring a safe working environment, protecting our communities, and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,5-Naphthalenedisulfonic acid disodium dihydrate, grounded in scientific principles and regulatory compliance.
The toxicological properties of 1,5-Naphthalenedisulfonic acid disodium dihydrate have not been fully investigated, which necessitates a cautious approach to its handling and disposal.[1][2] It is known to cause potential irritation to the eyes, skin, and respiratory tract.[1][2] As a fine powder, it also presents a risk of forming explosive dust clouds if dispersed in the air in sufficient concentration.[1] Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent personnel exposure.
Hazard Characterization and Waste Classification
The foundational step in any chemical disposal procedure is to determine if the substance is classified as a hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
1,5-Naphthalenedisulfonic acid disodium dihydrate is not specifically listed as a hazardous waste.[1] However, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics.[1]
-
Corrosivity: While the salt form is stable, sulfonic acids can be corrosive. An aqueous solution of the waste should be tested for its pH. A pH of ≤ 2 or ≥ 12.5 would classify it as a corrosive hazardous waste.
-
Toxicity: The toxicity characteristics should be evaluated, although specific data is limited.
Given the lack of comprehensive toxicological data, it is best practice to manage this chemical as a hazardous waste unless a formal characterization proves otherwise. This conservative approach ensures the highest level of safety and compliance.
Key Safety and Disposal Information Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat, N95 respirator.[3] | Protects against eye/skin irritation and inhalation of dust.[1][2] |
| Primary Hazard | Eye, skin, and respiratory irritation; potential for dust explosion.[1] | Minimizing dust and direct contact is critical for safety. |
| Spill Response | Gently sweep or vacuum up solid material, avoiding dust generation. Place in a sealed, labeled container.[1] | Prevents dispersal of the chemical and reduces inhalation risk. |
| Waste Container | Clearly labeled, sealed, and durable container (e.g., polyethylene drum). | Prevents leaks and clearly communicates the contents and associated hazards. |
| Disposal Route | Licensed hazardous waste disposal contractor.[4] | Ensures compliance with all federal, state, and local regulations.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting, storing, and disposing of 1,5-Naphthalenedisulfonic acid disodium dihydrate waste.
Step 1: Segregation and Collection
Proper segregation at the point of generation is the most critical step to prevent accidental mixing with incompatible chemicals and to ensure cost-effective disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material like high-density polyethylene. The container must have a secure, tight-fitting lid.
-
Label the Container: Immediately label the container with "Hazardous Waste" and the full chemical name: "1,5-Naphthalenedisulfonic acid disodium dihydrate". Include the date accumulation started.
-
Collect Waste:
-
Solid Waste: This includes unused or expired chemicals, contaminated personal protective equipment (gloves, etc.), and weighing papers. Place all solid waste directly into the designated container.[6]
-
Aqueous Solutions: While not ideal, if you have aqueous solutions, do not mix them with the solid waste. Collect them in a separate, clearly labeled container. Neutralization may be considered as a pre-treatment step by trained personnel, but it is often safer to have the disposal vendor manage this.
-
-
Minimize Dust: When transferring solid waste, do so carefully to avoid creating dust. All handling should be performed in a chemical fume hood or a well-ventilated area.[1][3]
Step 2: On-Site Storage
Proper storage of the accumulated waste is crucial for maintaining a safe laboratory environment while awaiting pickup by a disposal service.
-
Secure Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[1][3] This area should be away from incompatible materials, particularly strong oxidizing agents.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This provides an extra layer of protection against spills and leaks.
-
Limit Accumulation Time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored on-site.
Step 3: Arranging for Final Disposal
Final disposal must be conducted by a licensed and reputable hazardous waste management company.
-
Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary resource for coordinating hazardous waste disposal. They will have established procedures and contracts with certified disposal vendors.
-
Provide Documentation: Be prepared to provide the EHS office or the vendor with a complete description of the waste, including the chemical name and quantity.
-
Schedule Pickup: The EHS office will schedule a pickup. Ensure that the waste container is properly sealed and labeled before the scheduled date.
Emergency Procedures for Spills
In the event of a spill, a prompt and correct response is critical to mitigate risks.
-
Evacuate and Secure the Area: If the spill is large or has created a significant amount of dust, evacuate the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the required PPE, including respiratory protection.
-
Cleanup:
-
For small spills, gently sweep or vacuum up the material and place it into a suitable disposal container.[1]
-
Avoid dry sweeping which can generate dust. If necessary, lightly moisten the material with water to minimize dust, but avoid using large amounts of water that could dissolve and spread the chemical.
-
Clean the spill area thoroughly with soap and water after the bulk of the material has been removed.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (wipes, contaminated PPE) must be placed in the hazardous waste container.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1,5-Naphthalenedisulfonic acid disodium dihydrate, ensuring all safety and regulatory steps are followed.
Caption: Disposal workflow for 1,5-Naphthalenedisulfonic acid disodium dihydrate.
By adhering to this structured and cautious disposal protocol, laboratory professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental responsibility. This commitment is fundamental to the integrity of our scientific pursuits.
References
-
Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Cole-Parmer. Available at: [Link]
-
Standard Operating Procedures - Naphthalene. iGEM. Available at: [Link]
-
SAFETY DATA SHEET - 1,5-Naphthalenedisulfonic acid disodium salt. AFG Bioscience LLC. Available at: [Link]
-
Disodium 1,5-naphthalenedisulfonate. Chemsrc. Available at: [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
